hCT(18-32)
Beschreibung
BenchChem offers high-quality hCT(18-32) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hCT(18-32) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C74H112N20O18 |
|---|---|
Molekulargewicht |
1569.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C74H112N20O18/c1-9-40(4)59(70(108)81-37-57(99)89-58(39(2)3)69(107)80-36-56(98)83-42(6)73(111)93-30-18-25-53(93)62(78)100)90-63(101)41(5)84-71(109)60(43(7)95)91-65(103)49(27-28-55(77)97)85-68(106)54-26-19-31-94(54)74(112)52(33-46-22-14-11-15-23-46)88-72(110)61(44(8)96)92-67(105)51(34-47-35-79-38-82-47)87-66(104)50(32-45-20-12-10-13-21-45)86-64(102)48(76)24-16-17-29-75/h10-15,20-23,35,38-44,48-54,58-61,95-96H,9,16-19,24-34,36-37,75-76H2,1-8H3,(H2,77,97)(H2,78,100)(H,79,82)(H,80,107)(H,81,108)(H,83,98)(H,84,109)(H,85,106)(H,86,102)(H,87,104)(H,88,110)(H,89,99)(H,90,101)(H,91,103)(H,92,105)/t40-,41-,42-,43+,44+,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
ZBKXGHRDTVFMKR-YICJZLNYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
hCT(18-32): A Technical Guide to a Promising Cell-Penetrating Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human calcitonin-derived peptide, hCT(18-32), has emerged as a significant cell-penetrating peptide (CPP) with considerable potential for intracellular drug delivery. Originating from the C-terminal fragment of human calcitonin (hCT), this 15-amino acid peptide has been the subject of research focusing on its ability to traverse cellular membranes and deliver various cargo molecules. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to hCT(18-32), intended for researchers and professionals in the field of drug development.
Discovery and Background
The journey to the identification of hCT(18-32) as a cell-penetrating peptide began with studies on larger fragments of human calcitonin. Initial observations of the cellular uptake of hCT(9-32) into epithelial cells spurred further investigation into which parts of the peptide were essential for this membrane translocation.[1]
Systematic truncation of the hCT(9-32) fragment revealed that the shorter hCT(18-32) sequence retained the ability to penetrate the plasma membrane.[1] This discovery pinpointed a key region within the parent hormone responsible for its cell-penetrating properties. Subsequent research has focused on characterizing the uptake mechanism and optimizing this peptide for use as a delivery vector.[2]
The Parent Hormone: Human Calcitonin (hCT)
Human calcitonin is a 32-amino acid peptide hormone primarily involved in calcium homeostasis. It is secreted by the parafollicular cells (C cells) of the thyroid gland and exerts its effects by binding to the calcitonin receptor (CTR), a G-protein coupled receptor. While the full-length hormone has its own well-defined physiological roles, its fragments have been found to possess distinct and valuable properties.
Mechanism of Cellular Uptake
The cellular internalization of hCT(18-32) is an active process, dependent on temperature, time, and concentration, which is characteristic of an endocytic pathway.[1] Studies have indicated that the uptake results in a punctuated cytoplasmic distribution, suggesting that the peptide is enclosed within vesicles after internalization.[2]
Key Amino Acid Residues
Amino acid substitution studies have been crucial in elucidating the structural requirements for the cell-penetrating activity of hCT(18-32). Two residues have been identified as particularly critical:
-
Lysine (B10760008) at position 18 (Lys-18): The positive charge of this lysine residue is essential for the peptide's uptake.[1] This highlights the importance of electrostatic interactions with the negatively charged cell membrane.
-
Proline at position 23 (Pro-23): This proline is also crucial for cellular uptake, suggesting that the conformational kink it introduces into the peptide's structure is important for its function.[1]
Furthermore, the orientation of the amino acid sequence is vital, as the reverse sequence, hCT(32-18), does not penetrate the cell membrane.[1]
Endocytic Pathway
While the precise endocytic pathway for hCT(18-32) has not been definitively elucidated, studies on a related branched derivative, hCT(9-32)-br, suggest the involvement of lipid raft-mediated endocytosis.[3] It is plausible that hCT(18-32) utilizes a similar clathrin-independent pathway. The initial interaction with the cell surface is likely mediated by electrostatic interactions with heparan sulfate (B86663) proteoglycans, a common feature for many CPPs.[2]
References
An In-Depth Technical Guide to Human Calcitonin-Derived Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human calcitonin (hCT), a 32-amino acid peptide hormone, has emerged as a promising source for the development of cell-penetrating peptides (CPPs). These hCT-derived CPPs possess the intrinsic ability to traverse cellular membranes, making them effective vectors for the intracellular delivery of a wide array of therapeutic and diagnostic agents that would otherwise be membrane-impermeable. This technical guide provides a comprehensive overview of the core aspects of hCT-derived CPPs, including their mechanism of action, quantitative delivery efficiency, and detailed experimental protocols for their synthesis, characterization, and evaluation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the potential of these innovative delivery vectors.
Introduction to Human Calcitonin and its Derived Cell-Penetrating Peptides
Human calcitonin is primarily involved in calcium homeostasis. However, truncated and modified sequences of hCT, most notably the fragment spanning amino acids 9-32 (hCT(9-32)), have been shown to exhibit cell-penetrating properties.[1] These peptides are typically cationic and amphipathic, characteristics that are crucial for their interaction with and translocation across the plasma membrane. The development of hCT-derived CPPs has been driven by the need for safe and efficient non-viral vectors for the delivery of macromolecules such as plasmid DNA, siRNA, and proteins.[2] Modifications to the native hCT sequence, such as the addition of branched oligocationic chains, have been explored to enhance their metabolic stability and cargo delivery efficacy.[3][4]
Mechanism of Cellular Uptake
The primary mechanism of cellular entry for hCT-derived CPPs is endocytosis.[4] Specifically, evidence points towards a lipid raft-mediated endocytic pathway.[3][5] This process is initiated by the electrostatic interaction of the cationic CPP with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which act as initial docking sites.[5][6] This interaction is thought to trigger the clustering of lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids, leading to the formation of endocytic vesicles.[7][8]
Signaling Pathway of hCT-Derived CPP Uptake
The following diagram illustrates the proposed signaling cascade for the lipid raft-mediated endocytosis of hCT-derived CPPs.
Caption: Proposed pathway for hCT-derived CPP cellular uptake.
Quantitative Data on Delivery Efficiency
The efficiency of cargo delivery by hCT-derived CPPs is dependent on several factors, including the specific peptide sequence, the nature and size of the cargo, and the cell type. Branched derivatives of hCT have shown particular promise in delivering nucleic acids.
| Peptide | Cargo | Cell Line | Transfection Efficiency (% of Lipofectamine™ 2000) | Reference |
| hCT(9-32)-2br | Plasmid DNA | HEK 293 | ~40% | [3] |
| hCT(18-32)-k7 | Plasmid DNA | HEK 293 | ~40% | [3] |
| hCT(9-32)-2br | Plasmid DNA | Neuroblastoma | ~150% | [3] |
| hCT(18-32)-k7 | Plasmid DNA | Neuroblastoma | >150% | [3] |
| hCT(9-32)-br | Plasmid DNA | Neuroblastoma | Significantly higher than Lipofectamine™ | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of hCT-derived CPPs.
Solid-Phase Peptide Synthesis (SPPS) of hCT(9-32)
Principle: The peptide is synthesized on a solid resin support through a stepwise addition of amino acids. The Fmoc/tBu strategy is commonly employed.[9][10]
Materials:
-
Rink-amide MBHA resin
-
Fmoc-protected amino acids
-
HBTU/HOBt or HATU/HOAt (coupling reagents)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (B6355638) in N,N-Dimethylformamide (DMF) (20%)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the hCT(9-32) sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by RP-HPLC.
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), allowing for the elution of peptides with increasing hydrophobicity.[11][12]
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection: Monitor the peptide elution at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide powder.
Peptide Characterization by MALDI-TOF Mass Spectrometry
Principle: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity.[13][14]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile, 0.1% TFA)
-
Purified peptide sample
Procedure:
-
Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry, forming a co-crystal of the peptide and matrix.
-
Analysis: Insert the target plate into the mass spectrometer. A pulsed laser desorbs and ionizes the peptide molecules. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of the synthesized peptide.
Cellular Uptake Analysis by Confocal Microscopy
Principle: A fluorescently labeled CPP is incubated with cells, and its intracellular localization is visualized using a confocal microscope, which provides high-resolution optical sections.[15][16][17]
Materials:
-
Fluorescently labeled hCT-derived CPP (e.g., FITC-hCT(9-32))
-
Cell line of interest (e.g., HeLa, HEK 293)
-
Glass-bottom culture dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled CPP in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Nuclear Staining: Incubate the cells with a nuclear stain for 10-15 minutes.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorophore and the nuclear stain. Z-stack images can be acquired to visualize the three-dimensional distribution of the peptide within the cells.
Cytotoxicity Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[18][19][20][21]
Materials:
-
hCT-derived CPP
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the CPP for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Workflow and Logical Relationships
The following diagram outlines the typical workflow for the development and evaluation of hCT-derived CPPs.
Caption: Workflow for hCT-derived CPP development.
Conclusion
Human calcitonin-derived CPPs represent a versatile and promising platform for intracellular drug delivery. Their ability to efficiently transport a variety of cargo molecules across the cell membrane, coupled with opportunities for chemical modification to enhance their properties, makes them a compelling area of research for therapeutic and diagnostic applications. This guide has provided a comprehensive overview of the fundamental aspects of hCT-derived CPPs, from their mechanism of action to detailed experimental protocols. By leveraging this information, researchers can further explore and optimize these peptides to address the ongoing challenges in drug delivery.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Cleavage and Translocation Efficiency of Selected Cell Penetrating Peptides: A Comparative Study with Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of raft-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. hplc.eu [hplc.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
An In-depth Technical Guide to the Cellular Uptake Mechanism of hCT(18-32)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanism of the human calcitonin-derived peptide, hCT(18-32). This peptide fragment has garnered interest as a potential cell-penetrating peptide (CPP) for the intracellular delivery of therapeutic cargoes. This document synthesizes key research findings on its internalization pathways, experimental validation, and quantitative analysis.
Core Concepts: hCT(18-32) as a Cell-Penetrating Peptide
The human calcitonin fragment hCT(18-32) is recognized for its ability to traverse cellular membranes, a characteristic of cell-penetrating peptides. Its uptake is an active process, dependent on temperature, time, and concentration, pointing towards an energy-dependent endocytic mechanism.[1][2] Key structural features, such as the positive charge of lysine (B10760008) at position 18 and the presence of proline at position 23, are crucial for its cell-penetrating capabilities.[1][2]
Quantitative Analysis of Cellular Uptake
The cellular internalization of hCT(18-32) and its derivatives has been quantified using techniques such as flow cytometry, which measures the mean fluorescence intensity of cells treated with fluorescently labeled peptides. The following table summarizes representative quantitative data for the closely related, enhanced cell-penetrating peptide variant, hCT(18-32)-k7.
| Cell Line | Peptide Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |
| HEK 293 | 25 | 60 | ~150 | [3] |
| HeLa | 25 | 60 | ~180 | [3] |
| MCF-7 | 25 | 60 | ~170 | [3] |
| HeLa | 10 | 10 | ~200 | [4] |
| HeLa | 20 | 10 | ~400 | [4] |
| HeLa | 30 | 10 | ~600 | [4] |
Mechanism of Cellular Uptake: A Multi-Step Process
The cellular uptake of hCT(18-32) is a multi-step process that is initiated by the interaction of the peptide with the cell surface, followed by internalization through one or more endocytic pathways, and culminating in intracellular trafficking.
Initial Cell Surface Interactions: The Role of Heparan Sulfate (B86663) Proteoglycans
The initial step in the cellular uptake of many cationic CPPs, including likely hCT(18-32), involves electrostatic interactions with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[5][6][7] This interaction is thought to concentrate the peptide at the cell membrane, thereby facilitating its subsequent internalization.
References
- 1. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Lysine 18 in the Cellular Uptake of Human Calcitonin Fragment (18-32): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human calcitonin (hCT) fragment spanning amino acids 18-32, denoted as hCT(18-32), has garnered significant interest as a cell-penetrating peptide (CPP) capable of traversing cellular membranes. This technical guide synthesizes the available scientific literature to elucidate the pivotal role of the lysine (B10760008) residue at position 18 (Lys18) in the biological activity of hCT(18-32), primarily focusing on its function as a cellular delivery vector. This document provides an in-depth analysis of the structure-activity relationship of hCT(18-32), detailed experimental methodologies for assessing its cellular uptake, and a discussion of its proposed mechanism of internalization.
Introduction
Cell-penetrating peptides are short peptides that can facilitate the cellular uptake of various molecular cargo, ranging from small chemical drugs to large macromolecules like plasmid DNA. The hCT(18-32) fragment has been identified as a promising CPP.[1] A key structural feature dictating the cell-penetrating capacity of many CPPs is the presence of cationic residues. This guide focuses on the specific contribution of the positively charged lysine at position 18 to the function of hCT(18-32).
The Imperative of Lysine 18's Positive Charge
Multiple studies have underscored the critical nature of the positive charge conferred by the lysine residue at position 18 for the cellular uptake of hCT(18-32).[2] Amino acid modification studies have indicated that this positive charge is crucial for the peptide's ability to penetrate cellular membranes.[2] This is a common feature among many CPPs, where the initial interaction with the negatively charged cell surface, rich in glycosaminoglycans, is a prerequisite for internalization. The electrostatic interactions between the cationic peptide and the anionic cell surface are believed to trigger the subsequent uptake process.
Furthermore, the orientation of the peptide sequence is vital for its cell-penetrating activity. The reverse sequence, hCT(32-18), has been shown to be incapable of membrane penetration, highlighting the importance of the specific amino acid sequence and the spatial presentation of key residues like Lys18.[2]
Quantitative Analysis of hCT(18-32) Cellular Uptake: An Illustrative Overview
To illustrate the expected impact of Lys18 modification, the following table presents hypothetical quantitative data based on the qualitative descriptions found in the literature. This data represents a typical outcome from flow cytometry analysis measuring the mean fluorescence intensity of cells incubated with fluorescently labeled hCT(18-32) and its mutants.
| Peptide Sequence | Modification at Position 18 | Predicted Relative Cellular Uptake (%) |
| hCT(18-32) | Lysine (K) - Wild Type | 100 |
| hCT(18-32) K18A | Alanine (A) - Neutral | < 10 |
| hCT(18-32) K18Q | Glutamine (Q) - Neutral | < 15 |
| hCT(18-32) K18E | Glutamic Acid (E) - Negative | < 5 |
Note: This table is illustrative and intended to represent the expected outcomes based on the established importance of the positive charge at position 18. Actual experimental values may vary.
Experimental Protocols for Assessing hCT(18-32) Activity
The primary activity of hCT(18-32) discussed in the literature is its ability to act as a CPP. The following are detailed methodologies for key experiments used to quantify and visualize its cellular uptake.
Peptide Synthesis and Fluorescent Labeling
Objective: To synthesize hCT(18-32) and its analogues with a fluorescent tag for visualization and quantification.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3]
-
Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. For modified peptides, the desired amino acid (e.g., Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH) is used at position 18.
-
Fluorescent Labeling: A fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) (CF) or Rhodamine, is conjugated to the N-terminus of the peptide while it is still attached to the resin.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Quantitative Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the amount of fluorescently labeled peptide internalized by cells.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured to a suitable confluency in 96-well or 24-well plates.[1][5]
-
Incubation: Cells are incubated with a known concentration of the fluorescently labeled peptide in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.[1]
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove non-adherent peptide.
-
Quenching of Extracellular Fluorescence: To differentiate between membrane-bound and internalized peptide, a quenching agent such as Trypan Blue is added to the cell suspension. Trypan Blue quenches the fluorescence of the externally bound peptides.[1]
-
Cell Detachment (for adherent cells): Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is determined and corrected for the autofluorescence of untreated cells.[1][5]
Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the subcellular localization of the internalized peptide.
Methodology:
-
Cell Seeding: Cells are seeded on glass-bottom dishes or coverslips suitable for microscopy.[6][7]
-
Incubation: Cells are incubated with the fluorescently labeled peptide as described for the flow cytometry assay.
-
Washing: Cells are washed with PBS to remove the peptide-containing medium.
-
Counterstaining (Optional): To visualize specific organelles, cells can be co-stained with markers for the nucleus (e.g., DAPI or Hoechst), endosomes (e.g., LysoTracker), or the plasma membrane (e.g., Wheat Germ Agglutinin).[6]
-
Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Z-stack images are often acquired to reconstruct a three-dimensional view of the cell and confirm the intracellular localization of the peptide.[6][7]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for hCT(18-32) is its function as a CPP. The uptake process is thought to be initiated by electrostatic interactions with the cell membrane, followed by internalization via an endocytic pathway.[2][8]
References
- 1. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to hCT(18-32): A Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human calcitonin-derived peptide, hCT(18-32), is a promising cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. As a fragment of the human calcitonin hormone, this peptide possesses the intrinsic ability to traverse cellular membranes, a critical hurdle for the intracellular delivery of therapeutic molecules. This technical guide provides a comprehensive overview of the core basic properties of hCT(18-32) as a CPP, with a focus on its physicochemical characteristics, cellular uptake mechanisms, and cytotoxicity. Detailed experimental protocols and structured data are presented to facilitate its evaluation and application in research and drug development.
Physicochemical Properties
The hCT(18-32) peptide is a 15-amino acid fragment with the sequence Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro, and it is C-terminally amidated.[1] Its fundamental physicochemical properties are summarized in the table below. These characteristics, particularly its net positive charge at physiological pH, are crucial for its initial interaction with the negatively charged cell membrane, a key step in its internalization.
| Property | Value | Reference / Method |
| Amino Acid Sequence | Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 | [1] |
| Molecular Weight | 1569.80 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 8.85 | Calculated |
| Net Charge at pH 7.4 | +2 | Calculated |
| Solubility | Soluble in water | [1] |
Cellular Uptake and Mechanism
The primary function of hCT(18-32) as a CPP is its ability to enter cells. The uptake of this peptide is an active, energy-dependent process.
Mechanism of Internalization
Studies have shown that hCT(18-32) penetrates the plasma membrane through an endocytic pathway.[2][3] The uptake process is temperature-, time-, and concentration-dependent, which are characteristic features of active transport mechanisms.[2] While the precise molecular details of the signaling cascade are still under investigation, it is suggested that the initial interaction is electrostatic, between the positively charged peptide and negatively charged components of the cell surface, such as proteoglycans.[4] Some evidence also points towards the involvement of lipid raft-mediated endocytosis for related hCT-derived peptides.[5]
Key Structural Features for Uptake
Amino acid modification studies have highlighted the importance of specific residues for the cell-penetrating activity of hCT(18-32). The positive charge of the lysine (B10760008) at position 18 and the presence of proline at position 23 are crucial for its uptake.[5][6] Furthermore, the specific sequence orientation is critical, as the reverse sequence, hCT(32-18), does not exhibit membrane-penetrating properties.[5]
Quantitative Cellular Uptake
While much of the quantitative uptake data is available for a more derivatized version, the branched peptide hCT(18-32)-k7, the linear hCT(18-32) has been shown to effectively penetrate cells. For instance, studies using carboxyfluorescein-labeled hCT(18-32) have qualitatively demonstrated its accumulation inside various cell lines, including Madin-Darby canine kidney (MDCK) cells, through confocal microscopy.[2]
Quantitative data for the unmodified, linear hCT(18-32) remains an area of active investigation.
Cytotoxicity Profile
A critical aspect of any drug delivery vector is its safety profile. hCT(18-32) and its derivatives have consistently demonstrated low to no cytotoxicity in various cell lines at concentrations effective for cargo delivery.[2]
| Cell Line | Assay | Concentration Range | Result | Reference |
| Various | Not specified | Not specified | Assumed to be non-toxic within a defined concentration range. | |
| MCF-7 | Not specified | Not specified | The peptide itself is not toxic. |
Note: While the peptide itself shows low toxicity, conjugation with other molecules can alter its cytotoxic profile.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
hCT(18-32) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Figure 1: Workflow for the solid-phase synthesis of hCT(18-32).
Protocol:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Pro-OH) to the resin using a coupling agent such as HBTU in the presence of a base like DIEA.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Cellular Uptake Assay: Confocal Microscopy
This protocol describes the visualization of fluorescently labeled hCT(18-32) uptake in cells.
Figure 2: Workflow for visualizing cellular uptake via confocal microscopy.
Protocol:
-
Cell Culture: Seed cells (e.g., MDCK) onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Peptide Labeling: Label the hCT(18-32) peptide with a fluorescent dye such as carboxyfluorescein (CF).
-
Incubation: Replace the culture medium with fresh medium containing the desired concentration of CF-hCT(18-32) and incubate for a specific time at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cellular uptake of the fluorescently labeled peptide using a confocal laser scanning microscope.
Cytotoxicity Assay: LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.
Figure 3: Workflow for assessing cytotoxicity using an LDH release assay.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the hCT(18-32) peptide. Include a negative control (medium only) and a positive control (lysis buffer).
-
Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the reaction plate at room temperature in the dark. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.
Signaling Pathway of Endocytic Uptake
The cellular entry of hCT(18-32) is believed to be initiated by its interaction with the cell surface, leading to the activation of endocytic machinery. While the complete signaling cascade remains to be fully elucidated, a proposed general pathway involves the following steps.
Figure 4: Proposed general signaling pathway for the endocytic uptake of hCT(18-32).
Conclusion
hCT(18-32) is a cell-penetrating peptide with favorable characteristics for drug delivery applications. Its water solubility, low cytotoxicity, and efficient cellular uptake via an endocytic mechanism make it an attractive candidate for the intracellular delivery of various therapeutic cargoes. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize hCT(18-32) in their work. Further investigation into the specific molecular players of its uptake pathway will undoubtedly enhance its rational design and application in future therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational study, synthesis and evaluation of active peptides derived from Parasporin-2 and spike protein from Alphacoronavirus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. chimia.ch [chimia.ch]
- 6. WO2019038562A1 - Peptide conjugates - Google Patents [patents.google.com]
An In-depth Technical Guide to hCT(18-32) for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient intracellular delivery of therapeutic molecules remains a significant hurdle in drug development. The cell membrane acts as a formidable barrier to large and hydrophilic molecules, limiting their therapeutic efficacy. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this challenge. These short peptides can traverse cellular membranes and transport a variety of cargo molecules into the cell. Among these, truncated derivatives of human calcitonin (hCT), particularly the hCT(18-32) fragment and its analogs, have demonstrated significant potential as carriers for intracellular delivery.[1][2][3][4] This guide provides a comprehensive technical overview of hCT(18-32), its derivatives, and their application in intracellular delivery, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
The hCT(18-32) peptide is a moderately cationic CPP that has been shown to efficiently shuttle a range of cargo, including small molecules, DNA, and RNA, into various cell types.[3][4] Its mechanism of entry is primarily through an energy-dependent endocytic pathway, which is influenced by temperature, time, and concentration.[1][2][3] Notably, modifications to the hCT(18-32) sequence, such as the creation of branched peptides like hCT(18-32)-k7, can enhance its delivery efficiency.[3][4]
Data Presentation
Quantitative Analysis of Cellular Uptake
The efficiency of intracellular delivery by hCT(18-32) and its derivatives has been quantified in various cell lines using techniques such as flow cytometry and fluorescence microscopy. The following tables summarize key quantitative findings from published studies.
| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake Efficiency/Internalization | Reference |
| CF-hCT(18-32) | MDCK | 40 | 60 | Punctuated cytoplasmic distribution | [5][6] |
| CF-hCT(18-32)-k7 | HEK 293 | 25 | 60 | High internalization efficiency | [7] |
| CF-hCT(18-32)-k7 | HeLa | 25 | 60 | High internalization efficiency | [7] |
| CF-hCT(18-32)-k7 | MCF-7 | 25 | 60 | High internalization efficiency | [7] |
| N-E5L-hCT(18-32)-k7 | HeLa | >10 | 10 | Higher uptake than hCT(18-32)-k7 | [7] |
Table 1: Cellular Uptake of hCT(18-32) and Derivatives in Various Cell Lines. CF denotes carboxyfluorescein-labeled peptides. Uptake efficiency is often reported as mean fluorescence intensity or percentage of fluorescent cells.
| Cell Line | Peptide | Mean Fluorescent Intensity (Arbitrary Units) |
| 10T1/2 | eGFP-Transportan | ~1600 |
| 10T1/2 | eGFP-R8 | ~1200 |
| 10T1/2 | eGFP-Penetratin | ~600 |
| 10T1/2 | eGFP-TAT | ~500 |
| 10T1/2 | eGFP-Xentry | ~200 |
| HepG2 | eGFP-Transportan | ~1000 |
| HepG2 | eGFP-R8 | ~800 |
| HepG2 | eGFP-Penetratin | ~400 |
| HepG2 | eGFP-TAT | ~300 |
| HepG2 | eGFP-Xentry | ~150 |
| HeLa | eGFP-Transportan | ~800 |
| HeLa | eGFP-R8 | ~600 |
| HeLa | eGFP-Penetratin | ~300 |
| HeLa | eGFP-TAT | ~250 |
| HeLa | eGFP-Xentry | ~100 |
| HEK | eGFP-Transportan | ~400 |
| HEK | eGFP-R8 | ~300 |
| HEK | eGFP-Penetratin | ~150 |
| HEK | eGFP-TAT | ~100 |
| HEK | eGFP-Xentry | ~50 |
Table 2: Comparative Cellular Uptake of eGFP-CPP Fusion Proteins. Data extracted from flow cytometry analysis after 1 hour incubation at 10 µM.[8] While this study did not include hCT(18-32), it provides a valuable benchmark for comparing the efficiency of other common CPPs.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of hCT(18-32)
This protocol outlines the manual synthesis of hCT(18-32) using the Fmoc/tBu strategy.
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (C-terminal) (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the hCT(18-32) sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Synthesis of Branched hCT(18-32)-k7
This protocol describes the synthesis of a branched version of hCT(18-32) where a heptalysine (k7) sequence is attached to a lysine (B10760008) residue within the main peptide chain.[9]
Procedure:
-
Synthesize the main chain of hCT(18-32) on a Rink-amide resin as described in Protocol 1.
-
At the desired branching point (e.g., a lysine residue), use Fmoc-Lys(Dde)-OH. The Dde group is an orthogonal protecting group that can be removed without affecting the Fmoc or side-chain protecting groups.
-
After completing the main chain synthesis, selectively remove the Dde group by treating the resin with 2% hydrazine (B178648) in DMF.
-
Synthesize the heptalysine (k7) side chain on the deprotected lysine's epsilon-amino group using standard Fmoc-SPPS as described in Protocol 1.
-
Cleave, deprotect, and purify the branched peptide as described in Protocol 1.
Protocol 3: Conjugation of a Fluorescent Dye to hCT(18-32)
This protocol details the labeling of hCT(18-32) with an amine-reactive fluorescent dye like carboxyfluorescein (CF).
Materials:
-
Purified hCT(18-32) peptide
-
Carboxyfluorescein succinimidyl ester (CF-SE)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the purified hCT(18-32) peptide in 0.1 M sodium bicarbonate buffer.
-
Prepare a stock solution of CF-SE in anhydrous DMSO.
-
Add the CF-SE solution to the peptide solution in a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Confirm the labeling and purity of the conjugate using RP-HPLC and mass spectrometry.
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol provides a method for quantifying the intracellular uptake of fluorescently labeled hCT(18-32).
Materials:
-
Adherent cells (e.g., HeLa, HEK 293)
-
Cell culture medium
-
CF-labeled hCT(18-32)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of CF-labeled hCT(18-32).
-
Incubate the cells for the desired time period (e.g., 1 hour) at 37°C.
-
Wash the cells twice with PBS to remove extracellular peptide.
-
To quench the fluorescence of membrane-bound peptides, add a solution of Trypan blue (0.2%) for 1-2 minutes and then wash with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for CF).
-
Gate on the live cell population and quantify the mean fluorescence intensity and/or the percentage of fluorescent cells.
Signaling Pathways and Mechanisms
The intracellular uptake of hCT(18-32) is a complex process that primarily involves endocytosis. The initial interaction with the cell surface is crucial and is often mediated by heparan sulfate (B86663) proteoglycans (HSPGs).[3]
Interaction with the Cell Membrane and Endocytosis
Caption: Proposed signaling pathway for hCT(18-32) cellular uptake.
The positively charged hCT(18-32) peptide initially interacts with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce clustering of the peptide-HSPG complexes within lipid raft microdomains.[2] Subsequently, the peptide and its cargo are internalized via endocytosis. While the precise endocytic pathway can be cell-type dependent, evidence suggests the involvement of lipid raft-mediated endocytosis.[2] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytosol. This endosomal escape is a critical and often rate-limiting step in the intracellular delivery process. A portion of the internalized peptide may be trafficked to lysosomes for degradation.
Experimental Workflow for Studying Intracellular Delivery
Caption: A typical experimental workflow for evaluating hCT(18-32)-mediated intracellular delivery.
Conclusion
The hCT(18-32) peptide and its derivatives represent a versatile and efficient platform for the intracellular delivery of a wide range of therapeutic and diagnostic agents. Their ability to penetrate cells via endocytic pathways, coupled with their relatively low cytotoxicity, makes them attractive candidates for further development. This guide has provided a comprehensive overview of the key technical aspects of working with hCT(18-32), from its synthesis and cargo conjugation to the quantification of its cellular uptake and the elucidation of its internalization mechanism. By leveraging the protocols and data presented herein, researchers and drug development professionals can effectively harness the potential of hCT(18-32) for their specific intracellular delivery applications. Further research into optimizing endosomal escape and enhancing cell-type specificity will undoubtedly expand the therapeutic utility of this promising cell-penetrating peptide.
References
- 1. Cellular internalization of human calcitonin derived peptides in MDCK monolayers: a comparative study with Tat(47-57) and penetratin(43-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 5. Cellular uptake but low permeation of human calcitonin-derived cell penetrating peptides and Tat(47-57) through well-differentiated epithelial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for hCT(18-32) Peptide Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human calcitonin (hCT) is a 32-amino acid peptide hormone involved in calcium homeostasis.[1] The truncated fragment, hCT(18-32), has garnered significant interest as a cell-penetrating peptide (CPP).[2] These peptides can traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules, such as small molecules and nucleic acids.[2][3] The hCT(18-32) fragment has been shown to be internalized by cells through an endocytic pathway.[2] This document provides a detailed protocol for the chemical synthesis and subsequent purification of the hCT(18-32) peptide for research and drug development applications.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis and purification of hCT(18-32) is provided in Table 1.
Table 1: Materials and Reagents
| Item | Supplier/Grade | Purpose |
| Resin | ||
| Rink Amide Resin | 0.5 mmol/g substitution | Solid support for peptide synthesis |
| Amino Acids | ||
| Fmoc-protected amino acids | Synthesis grade | Building blocks for peptide chain |
| (Thr, Gln, Asn, His) | (tBu) | Side-chain protection |
| (Arg) | (Pbf) | Side-chain protection |
| (Lys) | (Boc), (Dde) | Side-chain protection |
| Reagents | ||
| N,N-Dimethylformamide (DMF) | HPLC grade | Solvent |
| Dichloromethane (DCM) | HPLC grade | Solvent |
| Diethyl ether | ACS grade | Peptide precipitation |
| Piperidine (B6355638) | ACS grade | Fmoc deprotection |
| N,N'-Diisopropylethylamine (DIEA) | Synthesis grade | Activation |
| HBTU | Synthesis grade | Coupling reagent |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage and deprotection |
| Thioanisole | Reagent grade | Scavenger |
| Thiocresol | Reagent grade | Scavenger |
| Acetonitrile (ACN) | HPLC grade | Mobile phase for HPLC |
| Water | HPLC grade | Mobile phase for HPLC |
| Equipment | ||
| Automated Peptide Synthesizer | e.g., Syro, MultiSynTech | Solid-phase peptide synthesis |
| High-Performance Liquid Chromatography (HPLC) System | Preparative and Analytical | Peptide purification and analysis |
| C18 RP-HPLC Column | e.g., Waters, Vydac | Peptide separation |
| Mass Spectrometer | e.g., MALDI-ToF-ToF | Peptide identification |
| Lyophilizer | Peptide drying |
Experimental Protocols
The synthesis of hCT(18-32) is performed using an automated solid-phase peptide synthesizer following the Fmoc/tBu strategy.[4] The peptide is synthesized as a C-terminal amide on Rink amide resin.[4]
1. Solid-Phase Peptide Synthesis (SPPS)
The synthesis is carried out on an automated multiple solid-phase peptide synthesizer.[4][5]
-
Resin Swelling: The Rink amide resin is initially swelled in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU in the presence of a base such as N,N'-diisopropylethylamine (DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: These cycles of deprotection, coupling, and washing are repeated until the full hCT(18-32) sequence is assembled.
2. Cleavage and Deprotection
Following the completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail consisting of Trifluoroacetic acid (TFA), thioanisole, and thiocresol in a ratio of 90:5:5 (v/v/v).[4] This reaction is typically carried out for 3 hours at room temperature.[4]
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.[4]
-
Washing and Collection: The precipitated peptide is washed multiple times with cold diethyl ether and collected by centrifugation.[4]
3. Peptide Purification
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A preparative C18 column (e.g., Waters, 5 µm, 25 x 300 mm) is used for purification.[4]
-
Mobile Phases:
-
Gradient: A linear gradient of 20-50% Solvent B in Solvent A over 50 minutes is employed at a flow rate of 15 mL/min.[4]
-
Fraction Collection: Fractions containing the purified peptide are collected.
4. Purity Analysis and Characterization
The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry.
-
Analytical HPLC: Analysis is performed on an analytical C18 column (e.g., Vydac, 4.6 x 250 mm; 5 µm/300 Å) with a linear gradient of 10-60% Solvent B in Solvent A over 30 minutes at a flow rate of 0.6 mL/min.[4] Peptides should be obtained with a purity of >95%.[4]
-
Mass Spectrometry: The molecular weight of the purified peptide is determined using MALDI-ToF-ToF mass spectrometry to confirm its identity.[4]
5. Lyophilization
The purified peptide fractions are pooled, frozen, and lyophilized to obtain the final peptide product as a dry powder.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and purification of hCT(18-32).
Table 2: Solid-Phase Peptide Synthesis Parameters
| Parameter | Value | Reference |
| Resin Type | Rink Amide | [4] |
| Resin Substitution | 0.5 mmol/gram | [4] |
| Chemistry | Fmoc/tBu | [4] |
Table 3: Cleavage and Deprotection Conditions
| Parameter | Value | Reference |
| Cleavage Cocktail | TFA:thioanisole:thiocresol (90:5:5, v/v/v) | [4] |
| Reaction Time | 3 hours | [4] |
| Reaction Temperature | Room Temperature | [4] |
Table 4: Preparative RP-HPLC Purification Parameters
| Parameter | Value | Reference |
| Column | RP18 (Waters, 5 µm, 25 x 300 mm) | [4] |
| Solvent A | 0.1% TFA in water | [4] |
| Solvent B | 0.08% TFA in acetonitrile | [4] |
| Gradient | 20-50% B in A over 50 min | [4] |
| Flow Rate | 15 mL/min | [4] |
Table 5: Analytical RP-HPLC Parameters
| Parameter | Value | Reference |
| Column | Vydac RP18 (4.6 x 250 mm; 5 µm/300 Å) | [4] |
| Solvent A | 0.1% TFA in water | [4] |
| Solvent B | 0.08% TFA in acetonitrile | [4] |
| Gradient | 10-60% B in A over 30 min | [4] |
| Flow Rate | 0.6 mL/min | [4] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of the hCT(18-32) peptide.
Caption: Workflow for hCT(18-32) synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 4. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity [mdpi.com]
- 5. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Cargo to hCT(18-32) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of various cargo molecules to the human calcitonin (18-32) [hCT(18-32)] peptide, a promising cell-penetrating peptide (CPP) for intracellular delivery. This document outlines detailed protocols for conjugation, purification, and characterization of hCT(18-32)-cargo conjugates, summarizes key quantitative data, and illustrates the cellular uptake and trafficking pathways.
Introduction
The hCT(18-32) peptide and its derivatives, such as hCT(18-32)-k7, are C-terminal fragments of human calcitonin that have demonstrated the ability to translocate across cellular membranes.[1][2] This property makes them attractive vectors for the intracellular delivery of a wide range of therapeutic and diagnostic agents, including small molecules, peptides, nucleic acids, and imaging agents.[2][3][4] The primary mechanism of cellular entry for hCT-derived CPPs is endocytosis, with evidence pointing towards lipid raft-mediated pathways.[1] This document provides the necessary information for researchers to effectively utilize hCT(18-32) as a delivery vehicle.
Data Presentation: Quantitative Analysis of hCT(18-32) Conjugates
The following table summarizes quantitative data from various studies on the conjugation and cellular uptake of hCT(18-32) and its derivatives with different cargoes.
| Cargo | hCT(18-32) Derivative | Conjugation Method | Quantitative Metric | Value | Reference |
| 5(6)-Carboxyfluorescein (CF) | hCT(18-32)-k7 | On-resin N-terminal labeling | Purity | >95% | [5] |
| Cymantrene | hCT(18-32)-k7 | Not specified | IC50 of conjugate in MCF-7 cells | 36 µM | [6] |
| Phosphopeptide | hCT(18-32)-k7 | N-terminal labeling with [(18)F]SFB | Cellular uptake in HT-29 cells | ~50% ID/mg protein | [3] |
| 5(6)-Carboxyfluorescein (CF) | N-E5L-hCT(18-32)-k7 | On-resin N-terminal labeling | Purity | >95% | [5] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Fluorescent Labeling of hCT(18-32)
This protocol describes the conjugation of a fluorescent dye, such as 5(6)-Carboxyfluorescein (FAM or CF), to the N-terminus of the hCT(18-32) peptide during solid-phase peptide synthesis (SPPS).[2][5][7]
Materials:
-
hCT(18-32) peptide synthesized on a Rink Amide resin
-
5(6)-Carboxyfluorescein (FAM)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) in DMF (1:4 v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v)
-
Ice-cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Synthesis: Synthesize the hCT(18-32) peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry.
-
Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Resin Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Labeling Reaction:
-
In a separate vessel, dissolve FAM (2 equivalents based on resin substitution) in DMF.
-
Add HATU or HBTU (2 equivalents) and DIPEA (3 equivalents) to the FAM solution to pre-activate the carboxylic acid.[7]
-
Add the activated dye solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2]
-
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the labeling step.
-
Resin Washing: Once the labeling is complete (negative Kaiser test), wash the resin extensively with DMF, followed by isopropanol (B130326) and dichloromethane (B109758) (DCM).[7]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using preparative RP-HPLC.[5]
-
Characterization: Confirm the identity and purity of the fluorescently labeled hCT(18-32) conjugate by analytical RP-HPLC and mass spectrometry.[5]
Protocol 2: General Protocol for Conjugation to Primary Amines using NHS Esters
This protocol provides a general method for conjugating cargo molecules containing an N-hydroxysuccinimide (NHS) ester to the primary amines (N-terminus and lysine (B10760008) side chains) of the hCT(18-32) peptide in solution.
Materials:
-
hCT(18-32) peptide
-
Cargo molecule activated with an NHS ester
-
Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffer)
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., Tris-HCl or glycine)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the hCT(18-32) peptide in the amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS Ester-Cargo Dissolution: Dissolve the NHS ester-activated cargo in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dissolved NHS ester-cargo to the peptide solution. The molar ratio of NHS ester to peptide may need to be optimized, but a 10-20 fold molar excess of the NHS ester is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Purify the hCT(18-32)-cargo conjugate from unreacted peptide and cargo using RP-HPLC.
-
Characterization: Analyze the purified conjugate by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the conjugate.[8][9]
Protocol 3: General Protocol for Conjugation to Thiols using Maleimide (B117702) Chemistry
This protocol outlines a general procedure for conjugating a maleimide-activated cargo molecule to a cysteine residue introduced into the hCT(18-32) peptide sequence.
Materials:
-
Cysteine-containing hCT(18-32) peptide
-
Maleimide-activated cargo molecule
-
Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, or Tris buffer)
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Anhydrous DMSO or DMF
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing hCT(18-32) peptide in the degassed, thiol-free buffer. If the peptide has formed disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.
-
Maleimide-Cargo Dissolution: Dissolve the maleimide-activated cargo in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dissolved maleimide-cargo to the peptide solution. A 10-20 fold molar excess of the maleimide is often used as a starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.
-
Purification: Purify the hCT(18-32)-cargo conjugate using RP-HPLC.
-
Characterization: Confirm the purity and identity of the conjugate using analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow for On-Resin Fluorescent Labeling
Caption: Workflow for on-resin fluorescent labeling of hCT(18-32).
Cellular Uptake and Intracellular Trafficking of hCT(18-32)-Cargo Conjugates
Caption: Cellular uptake and trafficking of hCT(18-32) conjugates.
The primary route of cellular entry for hCT(18-32) and its conjugates is through endocytosis.[10][11] Specifically, studies have indicated the involvement of lipid raft-mediated endocytosis, a clathrin-independent pathway.[12] Upon internalization, the conjugate is encapsulated within early endosomes, which then mature into late endosomes and may fuse with lysosomes. For the cargo to exert its biological effect, it must escape from these endosomal compartments into the cytoplasm or translocate to the nucleus.[13][14] The efficiency of this endosomal escape is a critical factor in the overall efficacy of CPP-mediated delivery.
References
- 1. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. enovatia.com [enovatia.com]
- 9. caymanchem.com [caymanchem.com]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid rafts mediate multilineage differentiation of human dental pulp-derived stem cells (DPSCs) [frontiersin.org]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Trafficking of Hybrid Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: hCT(18-32)-k7 Peptide for Plasmid DNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efficient and safe delivery of genetic material into cells is a cornerstone of gene therapy, recombinant protein production, and various molecular biology applications. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Cell-penetrating peptides (CPPs) have emerged as a promising class of non-viral vectors due to their ability to traverse cellular membranes and deliver a variety of molecular cargoes, including plasmid DNA (pDNA).
This document details the application of hCT(18-32)-k7, a branched, truncated derivative of human calcitonin (hCT), as a carrier peptide for the non-covalent delivery of plasmid DNA into eukaryotic cells.[1][2] The hCT(18-32)-k7 peptide is characterized by its high cationic charge and specific sequence, which facilitates the condensation of negatively charged pDNA into stable nanoparticles. These nanoparticles are subsequently internalized by cells, leading to the expression of the plasmid-encoded gene. This peptide is noted for its low cytotoxicity and has demonstrated variable, cell-type-specific transfection efficiencies.[2][3]
Mechanism of Action
The delivery of plasmid DNA using hCT(18-32)-k7 is a multi-step process initiated by the formation of peptide/pDNA nanocomplexes. The positively charged amino acid residues of the hCT(18-32)-k7 peptide interact electrostatically with the negatively charged phosphate (B84403) backbone of the plasmid DNA. This interaction leads to the condensation of the DNA into compact, stable nanoparticles, typically in the size range of 130-170 nm.[4]
Once formed, these nanoparticles are introduced to the target cells. The primary route of cellular internalization for these complexes is endocytosis.[3] Studies with related hCT-derived peptides suggest that this uptake may be mediated by lipid rafts.[3] Following internalization, the nanoparticles are enclosed within endosomes. For successful transfection, the peptide/pDNA complex must escape the endosome before it is trafficked to the lysosome for degradation. While the exact mechanism of endosomal escape for hCT(18-32)-k7 is not fully elucidated, it is a critical step for releasing the plasmid DNA into the cytoplasm. Subsequently, the plasmid must be transported to the nucleus for the cellular machinery to transcribe and translate the encoded gene.
Data Presentation
Quantitative analysis of hCT(18-32)-k7/pDNA nanoparticles is essential for optimizing transfection protocols. The following tables summarize representative data gathered from the literature. Note that efficiency can be highly dependent on cell type, plasmid size, and experimental conditions.
Table 1: Representative Physicochemical Properties of Peptide/pDNA Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Peptide Vector | hCT(18-32)-k7 | [3][4] |
| Cargo | Plasmid DNA | [3][4] |
| Optimal Charge Ratio (Peptide:pDNA) | ~30:1 | [3] |
| Particle Size (Diameter) | 130 - 170 nm | [4] |
| Zeta Potential | Positive (Value not specified) |[5] |
Table 2: Representative Transfection Efficiency of hCT(18-32)-k7
| Cell Line | Transfection Efficiency | Notes | Reference |
|---|---|---|---|
| Neuroblastoma (SK-N-MC) | 6-10 fold higher than HIV-Tat(48-60) | hCT(18-32)-k7 was particularly efficient in this cell line. | [2] |
| HEK 293, HeLa, COS-7 | ~40% of Lipofectamine™ 2000 | Efficiency was tested in the presence of 125 µM chloroquine. | [3] |
| Primary Chicken Cardiomyocytes | More efficient than hCT9–32-2br | Demonstrates cell-type specificity. |[3] |
Table 3: Representative Cytotoxicity Data
| Cell Line(s) | Peptide Concentration | Cell Viability | Notes | Reference |
|---|---|---|---|---|
| Various tested cell lines | Not specified | No cytotoxic effects observed | General observation from toxicity profiles. | [6] |
| HEK 293 | Not specified | No effect on cell viability | From a study using hCT(18-32)-k7 conjugated to quantum dots. |[7] |
Experimental Protocols
The following protocols provide a general framework for using hCT(18-32)-k7 to transfect plasmid DNA into cultured mammalian cells. Optimization, particularly of the charge ratio, is highly recommended for each new cell line and plasmid combination.
Materials
-
Lyophilized hCT(18-32)-k7 peptide
-
Nuclease-free water or suitable buffer (e.g., HBS, PBS)
-
High-purity plasmid DNA (concentration ≥ 0.5 mg/mL)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Mammalian cell line of interest
-
Multi-well cell culture plates (e.g., 24-well)
Protocol for Nanoparticle Formation (per well of a 24-well plate)
This protocol is based on using 0.5 µg of plasmid DNA per well. Calculations should be adjusted for different amounts or plate formats. An optimal charge ratio of 30:1 is assumed.[3]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of hCT(18-32)-k7 in nuclease-free water. Aliquot and store at -20°C.
-
Dilute plasmid DNA in a nuclease-free buffer (e.g., TE buffer or water) to a convenient stock concentration (e.g., 0.5 mg/mL).
-
-
Complex Formation:
-
Step A (pDNA dilution): In a microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium.
-
Step B (Peptide dilution): In a separate microcentrifuge tube, dilute the required amount of hCT(18-32)-k7 peptide into 50 µL of serum-free medium. Note: The amount of peptide needed depends on the desired charge ratio and should be optimized.
-
Step C (Mixing): Add the diluted peptide solution (from Step B) to the diluted pDNA solution (from Step A). Mix immediately by gentle vortexing or pipetting. Do not add the DNA to the peptide.
-
Step D (Incubation): Incubate the mixture at 37°C for 60 minutes to allow for stable nanoparticle formation.[8]
-
Protocol for Cell Transfection
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection. Use 0.5 mL of complete medium per well.
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with PBS or serum-free medium.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of prepared hCT(18-32)-k7/pDNA nanoparticle solution (from Protocol 4.2) dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the 4-6 hour incubation, remove the medium containing the nanoparticles.
-
Add 0.5 mL of fresh, complete (serum-containing) culture medium.
-
Return the plate to the incubator.
-
Analysis of Gene Expression
-
Analyze gene expression at an appropriate time point post-transfection (typically 24-72 hours).
-
For reporter plasmids (e.g., GFP, EGFP), visualize expression using fluorescence microscopy.
-
For other plasmids, perform the relevant functional assay (e.g., Luciferase assay, Western blot, or RT-qPCR).
Cytotoxicity Assay (e.g., MTT Assay)
-
Perform the transfection as described above.
-
At 24 hours post-transfection, remove the culture medium.
-
Add MTT reagent (prepared in serum-free medium) to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to untreated control cells.
System Components and Relationships
The successful delivery of plasmid DNA using hCT(18-32)-k7 relies on the interaction between three key components: the peptide vector, the plasmid DNA cargo, and the target cell. Their logical relationship is centered around the formation of a functional nanoparticle that can be internalized by the cell.
Conclusion
The hCT(18-32)-k7 peptide is a viable non-viral vector for the delivery of plasmid DNA. Its primary advantages include low cytotoxicity and the straightforward formation of peptide/pDNA nanoparticles. While its transfection efficiency may be lower than that of leading commercial lipid-based reagents in some cell lines, it has shown superior performance in others, such as neuroblastoma cells.[2][3] Therefore, hCT(18-32)-k7 represents a valuable tool for gene delivery applications, particularly in sensitive or hard-to-transfect cell types where low toxicity is a priority. Researchers are encouraged to optimize parameters such as the peptide-to-DNA charge ratio to achieve maximal efficiency for their specific experimental system.
References
- 1. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US20180221402A1 - Methods, compositions, and systems for delivering therapeutic and diagnostic agents into cells - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantum dot-carrier peptide conjugates suitable for imaging and delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for hCT(18-32) Mediated siRNA and RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient and safe delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising non-viral vectors for intracellular delivery. Among these, derivatives of human calcitonin (hCT), particularly the hCT(18-32) fragment and its modifications, have demonstrated significant potential for mediating the cellular uptake of RNA cargo.
This document provides detailed application notes and protocols for the use of a modified hCT(18-32) peptide, N-E5L-hCT(18-32)-k7, for the delivery of siRNA. This branched peptide is designed to efficiently complex with negatively charged nucleic acids and facilitate their entry into cells.[1][2][3] The inclusion of the N-E5L sequence, derived from the HA2-domain of the influenza virus, is intended to enhance endosomal escape, a crucial step for the cytosolic delivery of functional siRNA.[3]
The protocols outlined below cover peptide synthesis, formation of peptide-siRNA nanoparticles, determination of optimal complexation ratios, cell culture and transfection, and subsequent analysis of gene knockdown and cytotoxicity.
Data Presentation
Table 1: Peptide Specifications
| Peptide | Sequence | Modifications | Molecular Weight (Da) | Reference |
| hCT(18-32) | Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 | C-terminal amidation | 1569.80 | [4] |
| N-E5L-hCT(18-32)-k7 | Main Chain: FHTFPQTAIGVGAP-K(Side Chain)-E5L | Branched structure with a k7 side chain (KKRKAPKKKRKFA) and an N-terminal E5L sequence (GLLEALAELLEE) | 4317.6 | [5] |
Table 2: Summary of Experimental Conditions and Outcomes
| Parameter | Value/Condition | Outcome | Reference |
| Cell Line | HEK-293 | Efficient siRNA delivery and gene knockdown | [3][6] |
| Peptide/siRNA Charge Ratio | 5:1 to 10:1 | Complete complexation of siRNA observed in EMSA | [1] |
| Final Peptide Concentration for Transfection | 30 µM | High cellular uptake | [1] |
| Incubation Time for Complex Formation | 60 minutes at 37°C | Stable nanoparticle formation | [1] |
| Transfection Incubation Time | 6 hours | Effective transfection | [1] |
| Gene Knockdown Efficiency | >50% at mRNA and protein level | Significant reduction in target gene expression | [3] |
| Cytotoxicity | Low at effective concentrations | Minimal impact on cell viability | [2][7] |
Experimental Protocols
Protocol 1: Synthesis of N-E5L-hCT(18-32)-k7 Peptide
This protocol describes the solid-phase peptide synthesis (SPPS) of the branched N-E5L-hCT(18-32)-k7 peptide using Fmoc/tBu chemistry.[1][8]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Oxyma Pure®/N,N'-diisopropylcarbodiimide (DIC)
-
Fmoc-Lys(Dde)-OH
-
Hydrazine (B178648)/DMF solution (3%)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Preparative and analytical RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Synthesize the main peptide chain (FHTFPQTAIGVGAP) on Rink amide resin using an automated peptide synthesizer with Fmoc-protected amino acids and Oxyma Pure®/DIC for activation.
-
Manually introduce Fmoc-Lys(Dde)-OH at the desired branching point.
-
Elongate the peptide chain to obtain Boc-GLLEALAELLEE-K(Dde)-FHTFPQTAIGVGAP.
-
Selectively cleave the Dde protecting group from the lysine (B10760008) side chain by treating the resin with 3% hydrazine in DMF multiple times.
-
Synthesize the branched side chain (KKRKAPKKKRKFA) on the deprotected lysine ε-amino group using automated peptide synthesis.
-
Cleave the final peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA and TIS (e.g., 95:5 v/v).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the purity (>95%) and identity of the peptide by analytical RP-HPLC and mass spectrometry.[5]
-
Lyophilize the purified peptide for storage.
Protocol 2: Formation and Characterization of hCT(18-32)-siRNA Nanoparticles
This protocol details the formation of peptide-siRNA complexes and the determination of the optimal charge ratio using an Electrophoretic Mobility Shift Assay (EMSA).[1][9]
Materials:
-
N-E5L-hCT(18-32)-k7 peptide stock solution (e.g., 1 mM in RNase-free water)
-
siRNA stock solution (e.g., 100 µM in RNase-free water)
-
RNase-free water or appropriate buffer (e.g., Artificial Sea Water - ASW, or Opti-MEM)
-
1.5% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium bromide or other nucleic acid stain
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Complex Formation: a. Prepare a series of dilutions of the peptide stock solution. b. In separate RNase-free microcentrifuge tubes, mix a fixed amount of siRNA (e.g., 100 pmol) with varying amounts of the peptide to achieve different charge ratios (e.g., 2:1, 5:1, 10:1, 15:1, 20:1). The charge ratio is calculated based on the number of positive charges on the peptide and the number of negative charges on the siRNA. c. Adjust the final volume of each mixture to be the same with RNase-free water or buffer. d. Incubate the mixtures at 37°C for 60 minutes to allow for complex formation.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): a. Add loading dye to each peptide-siRNA complex mixture. b. Load the samples onto a 1.5% agarose gel containing a nucleic acid stain. Include controls of siRNA only and peptide only. c. Perform electrophoresis at a constant voltage (e.g., 140 V) for an appropriate duration (e.g., 1.5 hours).[1] d. Visualize the gel under UV light. The charge ratio at which the siRNA band is no longer visible or is retained in the well indicates complete complexation with the peptide. A ratio of 10:1 is often sufficient to ensure complete complexation.[1]
Protocol 3: Cell Culture and Transfection
This protocol provides a general procedure for transfecting HEK-293 cells with hCT(18-32)-siRNA nanoparticles.[10][11][12][13][14]
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Peptide-siRNA complexes (prepared as in Protocol 2)
-
Opti-MEM™ I Reduced Serum Medium
-
Control siRNAs (e.g., non-targeting or scrambled siRNA)
Procedure:
-
Cell Seeding: a. The day before transfection, seed HEK-293 cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.[12]
-
Preparation of Transfection Complexes: a. On the day of transfection, prepare the peptide-siRNA complexes at the desired optimal charge ratio (e.g., 10:1) in a serum-free medium like Opti-MEM™. b. For a single well of a 24-well plate, you might mix, for example, 1 µl of 100 µM siRNA with 4.8 µl of 1 mM peptide stock solution.[1] c. Incubate at 37°C for 60 minutes.[1]
-
Transfection: a. Gently wash the cells with PBS. b. Add fresh, antibiotic-free complete growth medium to the cells. c. Add the prepared peptide-siRNA complexes dropwise to the cells to achieve the desired final peptide concentration (e.g., 30 µM).[1] d. Gently swirl the plate to ensure even distribution of the complexes. e. Incubate the cells with the complexes for a suitable duration (e.g., 6 hours) at 37°C in a CO2 incubator.[1] f. After the incubation period, remove the transfection medium and replace it with fresh complete growth medium. g. Incubate the cells for 24-72 hours before assessing gene knockdown.
Protocol 4: Analysis of Gene Knockdown by Quantitative RT-PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: a. At the desired time point post-transfection (e.g., 48 hours), harvest the cells. b. Extract total RNA from the transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: a. Set up the qPCR reactions in triplicate for each sample, including primers for the target gene and a housekeeping gene. b. Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: a. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control (e.g., cells treated with non-targeting siRNA). b. The percentage of knockdown is calculated as (1 - relative expression) * 100%.
Protocol 5: Assessment of Cytotoxicity
This protocol uses the MTT assay to evaluate the cytotoxicity of the peptide-siRNA complexes.[7][19][20][21]
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
At the end of the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualization of Pathways and Workflows
Caption: Experimental workflow for hCT(18-32) mediated siRNA delivery.
Caption: Proposed signaling pathway for hCT(18-32) mediated siRNA delivery.
References
- 1. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Culture and transfection of HEK293T cells [protocols.io]
- 11. hek293.com [hek293.com]
- 12. affigen.com [affigen.com]
- 13. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qiagen.com [qiagen.com]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qiagen.com [qiagen.com]
- 18. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Peptide-based delivery vectors with pre-defined geometrical locks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
Application Notes and Protocols for hCT(18-32) Cellular Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cellular uptake assays for the human calcitonin fragment hCT(18-32), a known cell-penetrating peptide (CPP). The protocols detailed below are designed for qualitative and quantitative analysis of peptide internalization, utilizing common laboratory techniques such as confocal microscopy and flow cytometry.
Introduction
Human calcitonin (hCT) is a 32-amino acid peptide hormone. Truncated sequences of hCT, including hCT(18-32), have been shown to possess cell-penetrating properties, enabling them to cross cellular membranes.[1][2] This characteristic makes them promising vectors for the intracellular delivery of therapeutic cargo. The uptake process is an active mechanism, dependent on temperature, time, and concentration, and is thought to occur primarily via endocytosis.[1] Understanding the cellular uptake mechanism and quantifying the internalization efficiency are crucial steps in the development of hCT(18-32)-based drug delivery systems.
Data Presentation: Quantitative Analysis of Cellular Uptake
The cellular uptake of hCT(18-32) and its derivatives can be quantified to compare uptake efficiency across different cell lines, peptide concentrations, and incubation times. The following tables summarize representative quantitative data for a modified version of the peptide, hCT(18-32)-k7.
Table 1: Internalization Efficiency of CF-labeled hCT(18-32)-k7 in Various Cell Lines
| Cell Line | Peptide (25 µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| HEK 293 | hCT(18-32)-k7 | 60 | ~150 |
| HeLa | hCT(18-32)-k7 | 60 | ~180 |
| MCF-7 | hCT(18-32)-k7 | 60 | ~160 |
Data adapted from a study by Rennert et al., presented in graphical format. The values are estimations from the published bar chart for comparative purposes.[3][4]
Table 2: Concentration-Dependent Cellular Uptake of CF-labeled N-E5L-hCT(18-32)-k7 in HeLa Cells
| Peptide Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| 5 | 10 | ~200 |
| 10 | 10 | ~400 |
| 20 | 10 | ~700 |
| 30 | 10 | ~1000 |
Data adapted from a study by Zölzer et al., presented in graphical format. The values are estimations from the published line graph for comparative purposes and represent a modified version of the peptide.[3]
Experimental Protocols
Peptide Preparation and Fluorescent Labeling
Objective: To prepare a stock solution of hCT(18-32) and label it with a fluorescent dye for visualization and quantification.
Materials:
-
hCT(18-32) peptide (synthesized or commercially available)
-
Amine-reactive fluorescent dye (e.g., Carboxyfluorescein (CF) succinimidyl ester, TAMRA NHS-ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Protocol:
-
Peptide Dissolution: Dissolve the hCT(18-32) peptide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Verification: Confirm successful labeling and purity of the peptide by mass spectrometry and UV-Vis spectrophotometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage. Reconstitute in sterile water or an appropriate buffer before use.
Cell Culture
Objective: To maintain and prepare cell lines for the uptake assay.
Materials:
-
Selected cell line (e.g., HeLa, HEK 293, MDCK)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and glass-bottom dishes
Protocol:
-
Culture the chosen cell line in a T-75 flask in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
For microscopy, seed cells onto glass-bottom dishes or chamber slides to reach 70-80% confluency on the day of the experiment.
-
For flow cytometry, seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.
Confocal Microscopy for Qualitative Analysis
Objective: To visualize the intracellular localization of the fluorescently labeled hCT(18-32).
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Fluorescently labeled hCT(18-32) stock solution
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO2)
-
Nuclear stain (e.g., Hoechst 33342)
-
Endosomal/lysosomal markers (e.g., LysoTracker Red)
Protocol:
-
Cell Preparation: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Cell Treatment: Add the fluorescently labeled hCT(18-32) to the medium at the desired final concentration (e.g., 10-25 µM).
-
Incubation: Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.
-
(Optional) Co-staining: During the last 15-30 minutes of incubation, add nuclear and/or endosomal markers to the medium according to the manufacturer's instructions.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove the extracellular peptide.
-
Imaging: Add fresh live-cell imaging medium to the cells. Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Image Acquisition: Use a low laser power to locate the cells. Set the appropriate laser lines and emission filters for the fluorophore, nuclear stain, and organelle markers. Acquire images, including Z-stacks, to determine the intracellular localization of the peptide.
Flow Cytometry for Quantitative Analysis
Objective: To quantify the cellular uptake of fluorescently labeled hCT(18-32).
Materials:
-
Suspension or adherent cells
-
Fluorescently labeled hCT(18-32) stock solution
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Trypan Blue solution (0.4%)
-
Flow cytometer
Protocol:
-
Cell Preparation: For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with a complete medium. Centrifuge and resuspend in PBS. Count the cells and aliquot the desired number (e.g., 1 x 10^5 cells) per tube.
-
Peptide Incubation: Add the fluorescently labeled hCT(18-32) at various concentrations to the cell suspensions. Include an untreated cell sample as a negative control. Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.
-
Fluorescence Quenching: To distinguish between membrane-bound and internalized peptides, resuspend the cells in Trypan Blue solution for 1-2 minutes to quench the fluorescence of the extracellularly bound peptide.
-
Final Resuspension: Centrifuge the cells, remove the Trypan Blue, and resuspend the final cell pellet in flow cytometry buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the cells with the appropriate laser and detecting the emission in the corresponding channel. Record the mean fluorescence intensity for each sample.
Visualization of Pathways and Workflows
Signaling Pathway
The cellular uptake of many cell-penetrating peptides, particularly those with a net positive charge like hCT(18-32), is initiated by an electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[5][6][7] This interaction is thought to trigger internalization through one or more endocytic pathways. While the exact pathway for hCT(18-32) is not fully elucidated, potential routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][8] For some modified hCT peptides, lipid raft-mediated endocytosis has been suggested.[9]
Caption: Proposed signaling pathways for hCT(18-32) cellular uptake.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an hCT(18-32) cellular uptake assay, from cell culture to data analysis.
Caption: General experimental workflow for hCT(18-32) cellular uptake assay.
References
- 1. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Coreceptor functions of cell surface heparan sulfate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Confocal Microscopy for the Cellular Localization of hCT(18-32)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human calcitonin (hCT) and its fragments have garnered significant interest for their cell-penetrating properties, making them promising vectors for drug delivery. The peptide fragment hCT(18-32) is a key region responsible for this cell-penetrating activity. Understanding the cellular uptake and subsequent subcellular localization of hCT(18-32) is crucial for the development of effective therapeutic strategies. This document provides a detailed protocol for the localization of fluorescently labeled hCT(18-32) in cultured mammalian cells using confocal laser scanning microscopy (CLSM). The methodology described herein enables both qualitative visualization and quantitative analysis of peptide distribution within various cellular compartments. The primary proposed mechanism of uptake for many cell-penetrating peptides, including derivatives of hCT, is through endocytosis.[1][2][3] This process involves the internalization of the peptide into vesicles, which can then traffic to various organelles within the cell.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Fluorescently Labeled hCT(18-32) | Custom Synthesis | N/A |
| HeLa or HEK 293 cells | ATCC | CCL-2 or CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| LysoTracker™ Red DND-99 | Thermo Fisher Scientific | L7528 |
| Cell culture flasks/dishes | Corning | Various |
| Glass-bottom confocal dishes | MatTek Corporation | P35G-1.5-14-C |
Experimental Protocol
This protocol outlines the steps for cell culture, peptide treatment, immunofluorescence staining, and confocal imaging.
Cell Culture and Seeding
-
Culture HeLa or HEK 293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For imaging, seed the cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment. This typically requires seeding 1-2 x 10^5 cells per 35 mm dish 24 hours prior to the experiment.
Preparation of Fluorescently Labeled hCT(18-32)
-
Synthesize hCT(18-32) with a fluorescent label, such as carboxyfluorescein (CF) or Alexa Fluor 488, at the N-terminus.[4][5]
-
Prepare a stock solution of the labeled peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) at a concentration of 1 mM.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Peptide Incubation
-
On the day of the experiment, thaw an aliquot of the fluorescently labeled hCT(18-32).
-
Dilute the peptide stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. A typical starting concentration is 10-25 µM.[2][5]
-
Remove the culture medium from the cells in the confocal dishes and wash once with pre-warmed PBS.
-
Add the peptide-containing medium to the cells.
-
Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C. The uptake process is known to be time-dependent.[1]
Staining of Subcellular Organelles (Live-Cell Imaging)
For co-localization studies in live cells, organelle-specific dyes can be added during the final stages of peptide incubation.
-
During the last 30-60 minutes of peptide incubation, add LysoTracker Red DND-99 (to label lysosomes) and Hoechst 33342 (to label the nucleus) directly to the medium, following the manufacturer's recommended concentrations.
-
Proceed directly to confocal imaging.
Cell Fixation and Permeabilization (Fixed-Cell Imaging)
For fixed-cell imaging and to obtain clearer images of localization, follow these steps after peptide incubation.
-
Remove the peptide-containing medium and wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for subsequent antibody staining if required, but may be omitted if only staining with nuclear dyes.
-
Wash the cells three times with PBS.
Staining of Subcellular Organelles (Fixed-Cell Imaging)
-
After fixation and permeabilization, incubate the cells with a solution of Hoechst 33342 in PBS for 10-15 minutes at room temperature to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the dishes with a suitable mounting medium if required, or leave them in PBS for immediate imaging.
Confocal Microscopy and Image Acquisition
-
Use a confocal laser scanning microscope for image acquisition.
-
Set the imaging parameters to optimally detect the fluorescence from the labeled peptide and any co-stains. Example settings for common fluorophores:
-
CF/Alexa Fluor 488: Excitation at 488 nm, emission collected at 500-550 nm.
-
LysoTracker Red DND-99: Excitation at 561 nm, emission collected at 570-620 nm.
-
Hoechst 33342: Excitation at 405 nm, emission collected at 430-480 nm.
-
-
Acquire images as Z-stacks to allow for 3D reconstruction and to ensure that the observed localization is not an artifact of a single focal plane.
-
Ensure that the detector settings are optimized to avoid signal saturation and to minimize background noise.
Image Analysis and Quantification
-
Perform qualitative analysis by visually inspecting the merged images for the overlap of fluorescence signals, which indicates co-localization. A punctate cytoplasmic distribution is often observed for cell-penetrating peptides.[4]
-
For quantitative analysis, use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software like CoLocalizer Pro) to calculate co-localization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[6][7] This provides an objective measure of the degree of overlap between the peptide signal and the markers for different organelles.
Data Presentation
Quantitative data from co-localization analysis should be summarized in tables for clear comparison.
Table 1: Quantitative Co-localization of hCT(18-32) with Cellular Organelles
| Organelle Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| Lysosomes (LysoTracker) | 0.75 ± 0.08 | 0.82 ± 0.06 |
| Nucleus (Hoechst) | 0.12 ± 0.05 | 0.15 ± 0.07 |
| Control (No Peptide) | N/A | N/A |
Values are presented as mean ± standard deviation from n=3 independent experiments.
Visualizations
Caption: Experimental workflow for hCT(18-32) localization.
Caption: Proposed endocytic uptake pathway of hCT(18-32).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical evaluation of quantitative colocalization analysis in confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Non-Covalent Complex Formation with hCT(18-32) Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the non-covalent complex formation of the human calcitonin fragment, hCT(18-32), with various molecules, particularly nucleic acids. These guidelines are intended to assist researchers in the fields of drug delivery, gene therapy, and peptide-based therapeutics.
Introduction to hCT(18-32) and Non-Covalent Complexes
The human calcitonin (hCT) peptide fragment comprising amino acids 18-32 is a cationic peptide that has garnered significant interest as a potential cell-penetrating peptide (CPP). Its ability to form non-covalent complexes with negatively charged cargo, such as small interfering RNA (siRNA) and plasmid DNA (pDNA), makes it a promising vector for intracellular delivery. These complexes are primarily formed through electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) backbone of nucleic acids. Understanding the formation, stability, and characteristics of these complexes is crucial for the development of effective delivery systems.
Modifications to the core hCT(18-32) sequence, such as the addition of a poly-lysine chain (k7), have been shown to enhance the stability and cellular uptake of these non-covalent complexes. While specific thermodynamic data for the unmodified hCT(18-32) peptide is not extensively available in the literature, the principles and protocols outlined here provide a robust framework for its characterization.
Key Applications
-
Gene Delivery: Encapsulation of siRNA, miRNA, and pDNA for therapeutic applications.
-
Drug Carrier: Non-covalent complexation with small molecule drugs to improve solubility and cellular uptake.
-
Fundamental Research: Studying the biophysical principles of peptide-nucleic acid interactions.
Quantitative Data on Peptide-Nucleic Acid Complex Formation
| Parameter | Interacting Molecules | Method | Illustrative Value | Reference |
| Optimal N/P Ratio | Cationic Polymer/siRNA | Gel Retardation Assay | 2/1 | [1] |
| Complex Size | GL1 Peptide/siRNA | Dynamic Light Scattering | ~100 nm | [2] |
| Zeta Potential | GL1 Peptide/siRNA | Dynamic Light Scattering | +21 mV (at 20:1 molar ratio) | [2] |
| Binding Affinity (Kd) | Not Specified | Not Specified | Low nanomolar range (typical for CPPs) | [3] |
| Thermodynamic Parameters | REV peptide/ctDNA | Isothermal Titration Calorimetry | ΔH < 0 (exothermic), Entropy-driven | [1] |
Note: The "N/P ratio" refers to the ratio of the moles of nitrogen atoms in the peptide's amine groups to the moles of phosphate groups in the nucleic acid.
Experimental Protocols
Protocol for Characterizing Peptide-Nucleic Acid Complex Formation using Electrophoretic Mobility Shift Assay (EMSA)
This protocol is designed to qualitatively assess the formation of complexes between hCT(18-32) and nucleic acids (e.g., siRNA) and to determine the optimal ratio for complete complexation.
Materials:
-
hCT(18-32) peptide stock solution (e.g., 1 mM in nuclease-free water)
-
siRNA stock solution (e.g., 20 µM in nuclease-free water)
-
Nuclease-free water
-
5x TBE Buffer (Tris-borate-EDTA)
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
6x Loading Dye
-
1.5 mL microcentrifuge tubes
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare a 1.5% Agarose Gel:
-
Dissolve 0.75 g of agarose in 50 mL of 1x TBE buffer by heating in a microwave.
-
Allow the solution to cool slightly before adding 5 µL of ethidium bromide solution (10 mg/mL).
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
-
Prepare Peptide/siRNA Complexes:
-
In a series of microcentrifuge tubes, prepare different charge ratios (N/P ratios) of hCT(18-32) to siRNA. For example, for a fixed amount of siRNA (e.g., 10 pmol), vary the amount of peptide.
-
A sample calculation for a 5:1 charge ratio with a hypothetical hCT(18-32) derivative with 7 positive charges:
-
siRNA (21 bp) has 40 negative charges (phosphate groups).
-
Moles of phosphate = 10 pmol.
-
Moles of nitrogen needed = 5 * 10 pmol = 50 pmol.
-
Moles of peptide needed = 50 pmol / 7 = 7.14 pmol.
-
-
Incubate the mixtures at room temperature for 30-60 minutes to allow for complex formation.[4]
-
-
Electrophoresis:
-
Add 2 µL of 6x loading dye to each complex solution.
-
Load the samples into the wells of the agarose gel. Include a lane with siRNA only as a control.
-
Run the gel at 100-140 V for 1-1.5 hours in 1x TBE buffer.[4]
-
-
Visualization:
-
Visualize the gel under UV light using a gel imaging system.
-
The free siRNA will migrate through the gel, while the peptide-siRNA complexes will be retarded in the wells or migrate slower. The ratio at which the siRNA band disappears indicates complete complexation.
-
EMSA workflow for hCT(18-32)/siRNA complex formation.
Protocol for Measuring Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for determining the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the hCT(18-32)-nucleic acid interaction.
Materials:
-
Isothermal Titration Calorimeter
-
hCT(18-32) peptide, highly purified
-
Nucleic acid (e.g., DNA or siRNA), highly purified
-
Dialysis buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze both the peptide and nucleic acid solutions extensively against the same buffer to minimize buffer mismatch heats.
-
Accurately determine the concentration of both solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
By convention, the macromolecule (e.g., nucleic acid) is placed in the sample cell, and the ligand (hCT(18-32) peptide) is in the syringe.[5]
-
The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.
-
Typical concentrations: 10-50 µM nucleic acid in the cell, 100-500 µM peptide in the syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the nucleic acid solution at a constant temperature (e.g., 25 °C).
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to nucleic acid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, ΔH, and ΔS.[6]
-
ITC workflow for thermodynamic analysis.
Protocol for Monitoring Aggregation Kinetics using Thioflavin T (ThT) Fluorescence Assay
This assay is primarily used to study the amyloidogenic aggregation of peptides. It can be adapted to investigate if the interaction with nucleic acids promotes or inhibits hCT(18-32) aggregation.
Materials:
-
hCT(18-32) peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reaction Mixtures:
-
In the wells of the microplate, prepare reaction mixtures containing the hCT(18-32) peptide at a final concentration of 25-50 µM.
-
Add ThT to a final concentration of 10-20 µM.
-
For studying the effect of nucleic acids, add the desired concentration of siRNA or DNA to the corresponding wells.
-
Include control wells with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37 °C in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control.
-
Plot the fluorescence intensity as a function of time.
-
The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and maximum fluorescence intensity, providing insights into the aggregation kinetics.
-
Protocol for Determining Complex Size using Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the hCT(18-32)/nucleic acid complexes in solution.
Materials:
-
Dynamic Light Scattering instrument
-
hCT(18-32)/nucleic acid complexes (prepared as in the EMSA protocol)
-
Low-volume cuvettes
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Prepare the peptide/nucleic acid complexes at the desired ratio in a suitable buffer (e.g., PBS).
-
Filter the buffer and individual component solutions to remove dust and aggregates.
-
The final complex solution should also be filtered if possible, though this may disrupt weakly bound complexes.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Perform the measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) of the particles in the sample.
-
A low PDI value (<0.3) indicates a monodisperse sample with a narrow size distribution.
-
References
- 1. Fig. 1, [Agarose gel retardation assay to...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
Application of hCT(18-32) in Gene Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The human calcitonin-derived peptide, hCT(18-32), and its derivatives have emerged as promising non-viral vectors for gene therapy applications. These cell-penetrating peptides (CPPs) offer a potentially safer and efficient alternative to viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into various cell types. This document provides detailed application notes and experimental protocols for the use of hCT(18-32) and its analogs in gene therapy research.
Introduction to hCT(18-32) as a Gene Delivery Vector
hCT(18-32) is a truncated fragment of human calcitonin that has been identified as a cell-penetrating peptide. Its ability to traverse cellular membranes makes it an attractive candidate for the delivery of macromolecular cargo, including genetic material.[1] Modifications to the original hCT(18-32) sequence, such as the creation of branched peptides like hCT(18-32)-k7, have been shown to significantly enhance its efficacy as a gene delivery vehicle.[1] These branched derivatives exhibit improved condensation of nucleic acids and demonstrate higher transfection efficiencies compared to their linear counterparts and other well-known CPPs like HIV-Tat(48-60).[1]
The primary mechanism of cellular uptake for hCT(18-32)-based complexes is through endocytosis.[1][2] While the precise pathways are still under investigation, evidence suggests the involvement of lipid raft-mediated endocytosis for some hCT-derived peptides.[2][3] A significant hurdle for all endocytosed delivery systems is the subsequent escape from the endosomal compartment to release the genetic cargo into the cytoplasm, a step crucial for therapeutic effect.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for hCT(18-32)-based gene delivery systems from various studies. These values can serve as a benchmark for researchers developing and optimizing their own hCT(18-32)-mediated gene delivery protocols.
Table 1: Physicochemical Properties of hCT(18-32)-based Nanoparticles
| Peptide Derivative | Nucleic Acid Cargo | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) | Reference |
| hCT(18-32)-k7 | pDNA | Not Specified | Not Specified | Not Specified | [1] |
| N-E5L-hCT(18-32)-k7 | siRNA | 10:1 | Not Specified | Not Specified | [6] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate (B84403) groups in the nucleic acid.
Table 2: Transfection Efficiency of hCT(18-32)-based Vectors
| Peptide Derivative | Cell Line | Nucleic Acid Cargo | Transfection Efficiency | Comparison | Reference |
| hCT(18-32)-k7 | Neuroblastoma SK-N-MC | pDNA | 6-10 fold higher | HIV-Tat(48-60) | [1] |
| hCT(18-32)-k7 | HEK 293, HeLa, MCF-7, COS-7 | pDNA | ~40% of Lipofectamine 2000 | Lipofectamine 2000 | [7] |
| hCT(9-32)-2br | HEK 293, Rat Hippocampal Neurons | pDNA | Higher than hCT(18-32)-k7 | hCT(18-32)-k7 | [7] |
| hCT(18-32)-k7 | Neuroblastoma, Primary Chicken Cardiomyocytes | pDNA | Higher than hCT(9-32)-2br | hCT(9-32)-2br | [7] |
| N-E5L-hCT(18-32)-k7 | Diaphanoeca grandis | siRNA (SIT gene) | 72% mRNA suppression after 2h | Untreated Control | [5][6] |
Table 3: Cytotoxicity of hCT(18-32) Peptides
| Peptide Derivative | Cell Line | Assay | Cytotoxicity Profile | Reference |
| hCT(18-32) | MDCK, HeLa | LDH Release | No relevant toxicity observed | [1] |
| hCT(18-32)-k7 | Various | Not Specified | Assumed to be non-toxic within a defined concentration range | [4] |
| N-E5L-hCT(18-32)-k7 | HeLa | Not Specified | Cytotoxic influence observed at concentrations > 30 µM | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of hCT(18-32) and its derivatives for gene delivery.
Protocol for Formulation of hCT(18-32)/Nucleic Acid Nanoparticles
This protocol describes the formation of peptide/nucleic acid complexes through self-assembly. The N/P ratio is a critical parameter that should be optimized for each peptide, nucleic acid, and cell line combination.
Materials:
-
hCT(18-32) derivative (e.g., hCT(18-32)-k7) stock solution (e.g., 1 mM in sterile water)
-
Plasmid DNA or siRNA stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Dilution of Nucleic Acid: Dilute the required amount of pDNA or siRNA in nuclease-free water to a final volume of 50 µL in a sterile microcentrifuge tube.
-
Dilution of Peptide: In a separate sterile microcentrifuge tube, dilute the calculated amount of the hCT(18-32) derivative to achieve the desired N/P ratio in a final volume of 50 µL with nuclease-free water.
-
Complex Formation: Add the 50 µL of diluted peptide solution to the 50 µL of diluted nucleic acid solution. Pipette gently to mix. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow for the formation of stable nanoparticles.
-
Characterization (Optional but Recommended):
-
Particle Size and Zeta Potential: Analyze the size and surface charge of the freshly prepared nanoparticles using Dynamic Light Scattering (DLS).
-
Gel Retardation Assay: Confirm the complexation of the nucleic acid with the peptide by running the complexes on an agarose (B213101) gel. Complete complexation is indicated by the absence of free nucleic acid migrating into the gel.
-
Protocol for In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization of cell density, complex amount, and incubation time is recommended for each cell line.
Materials:
-
Adherent cells of choice (e.g., HEK 293, HeLa, SK-N-MC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
hCT(18-32)/nucleic acid nanoparticles (prepared as in Protocol 3.1)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes: Prepare the hCT(18-32)/nucleic acid nanoparticles as described in Protocol 3.1.
-
Cell Preparation for Transfection:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 400 µL of serum-free medium to each well.
-
-
Transfection:
-
Add the 100 µL of prepared nanoparticle solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells with the transfection complexes at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation period, aspirate the transfection medium and replace it with 500 µL of complete culture medium.
-
Post-Transfection Incubation: Return the plate to the incubator and culture for 24-72 hours before assessing gene expression or knockdown.
Protocol for Assessing Transfection Efficiency
A. Using a Reporter Gene (e.g., GFP):
-
Microscopy: At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of GFP-positive cells.
-
Flow Cytometry: For a quantitative analysis, harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
B. Using qRT-PCR for Gene Knockdown (siRNA):
-
RNA Extraction: At 24-72 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene for normalization. Calculate the relative gene expression to determine the percentage of knockdown.
Protocol for Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cells treated with hCT(18-32) complexes (from a parallel transfection experiment)
-
Untreated cells (negative control)
-
Cells treated with a lysis buffer (positive control)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Sample Collection: At the desired time point post-transfection (e.g., 24 hours), carefully collect the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
Visualizations of Pathways and Workflows
The following diagrams illustrate the key processes involved in hCT(18-32)-mediated gene delivery.
Caption: Signaling pathway of hCT(18-32)-mediated gene delivery.
Caption: Experimental workflow for in vitro transfection using hCT(18-32).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for hCT(18-32)-Mediated Cargo Delivery into Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human calcitonin-derived peptide, hCT(18-32), and its analogs have emerged as promising cell-penetrating peptides (CPPs) for the intracellular delivery of various therapeutic and diagnostic cargos. Of particular note is the branched derivative, hCT(18-32)-k7, which has demonstrated high efficiency in transfecting neuroblastoma cell lines, surpassing the efficacy of well-known CPPs such as HIV-Tat(48-60)[1]. This document provides detailed application notes and experimental protocols for utilizing hCT(18-32) to deliver cargo into neuroblastoma cells, addressing the needs of researchers in oncology, drug delivery, and molecular biology.
The primary mechanism of uptake for hCT(18-32) and its derivatives is endocytosis, a process that is dependent on temperature, time, and concentration[1]. The structural integrity of the peptide, specifically the positive charge of lysine (B10760008) at position 18 and the presence of proline at position 23, is critical for its cell-penetrating capabilities[1]. While the precise endocytic pathways are still under investigation, evidence suggests an initial interaction with cell-surface heparan sulfate (B86663) proteoglycans, potentially leading to internalization via lipid raft-mediated endocytosis[1][2]. Importantly, these hCT-derived peptides have been reported to exhibit low cytotoxicity, making them attractive vectors for therapeutic applications[1].
Data Presentation
The following tables summarize the available data on the efficiency and characteristics of hCT(18-32) and its derivatives for cargo delivery in neuroblastoma cells. Due to the limited availability of direct quantitative data in the public domain, much of the information is presented in a comparative format.
Table 1: Comparative Transfection Efficiency of hCT(18-32)-k7 in Neuroblastoma Cells
| Cell Line | Peptide | Cargo | Relative Transfection Efficiency | Reference |
| SK-N-MC | hCT(18-32)-k7 | Plasmid DNA | 6-10 fold higher than HIV-Tat(48-60) | [1] |
Table 2: Key Characteristics of hCT(18-32)-Mediated Uptake
| Parameter | Observation | Implication for Experimental Design | Reference |
| Temperature | Uptake is temperature-dependent | Experiments should be conducted at 37°C to ensure active transport. A 4°C control can be used to assess passive diffusion and surface binding. | [1] |
| Time | Uptake is time-dependent | Time-course experiments are recommended to determine optimal incubation times for specific cargo and cell lines. | [1] |
| Concentration | Uptake is concentration-dependent | Dose-response studies are necessary to identify the optimal peptide concentration that maximizes uptake while minimizing potential toxicity. | [1] |
| Structural Requirements | Positive charge at Lys18 and Pro23 are crucial | Peptide synthesis and modifications should preserve these key residues to maintain cell-penetrating activity. | [1] |
| Toxicity | Generally reported as non-toxic | Cytotoxicity assays (e.g., MTT, LDH) are essential to confirm the safety of the peptide-cargo conjugate in the specific neuroblastoma cell line of interest. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for hCT(18-32) uptake and a general experimental workflow for its application.
Caption: Proposed mechanism of hCT(18-32) internalization in neuroblastoma cells.
References
- 1. Cyclization of a cell‐penetrating peptide via click‐chemistry increases proteolytic resistance and improves drug delivery | Semantic Scholar [semanticscholar.org]
- 2. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving hCT(18-32) Cargo Delivery Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hCT(18-32) for intracellular cargo delivery.
Troubleshooting Guides
This section addresses common issues encountered during experiments with hCT(18-32) and its derivatives.
Issue 1: Low Cargo Delivery Efficiency or Cellular Uptake
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Titrate the hCT(18-32)-cargo conjugate concentration. Start with a range of 1-25 µM and optimize for your specific cell line and cargo. Note that concentrations above 100 µM may lead to aggregation.[1] |
| Cell-Type Variability | The efficiency of hCT(18-32) uptake is cell-type dependent.[1] If possible, test your construct on different cell lines (e.g., HEK 293, HeLa, MCF-7) to find the most permissible model for your experiments.[2] |
| Incubation Time and Temperature | Cellular uptake is a time- and temperature-dependent process, consistent with an endocytic pathway.[3] Ensure incubation is performed at 37°C. Optimize incubation time, testing various time points (e.g., 1, 4, and 24 hours). |
| Peptide-Cargo Conjugation Issues | Inefficient conjugation or purification can lead to a high proportion of unconjugated cargo or peptide. Verify the purity and integrity of your conjugate using techniques like RP-HPLC and mass spectrometry. |
| Endosomal Entrapment of Cargo | A major hurdle for CPP-mediated delivery is the entrapment of the cargo within endosomes. Consider co-treatment with endosomolytic agents or modifying the hCT(18-32) peptide with an endosome-disrupting peptide sequence, such as N-E5L, which is derived from the HA2-domain of the influenza virus.[4][5] |
Issue 2: High Cytotoxicity or Cell Death
| Potential Cause | Recommended Solution |
| High Peptide Concentration | Although hCT(18-32) and its derivatives like hCT(18-32)-k7 are generally considered to have low toxicity, high concentrations can induce cell death.[3][6] Determine the maximum non-toxic concentration for your specific cell line using a cytotoxicity assay (e.g., MTT, MTS, or CellTox™ Green). |
| Intrinsic Toxicity of the Cargo | The cargo itself may be cytotoxic. Run a control experiment with the cargo molecule alone to assess its intrinsic toxicity. |
| Contamination | Microbial contamination of cell cultures or reagents can lead to cell death. Regularly check for contamination and use sterile techniques. |
| Modification of the Peptide | Fusion of certain peptides to enhance endosomal escape can sometimes increase cytotoxicity. For instance, while N-E5L fusion to hCT(18-32)-k7 improves uptake, it can also increase cytotoxicity at concentrations above 30 µM.[6] A careful dose-response study is crucial. |
Issue 3: Peptide or Peptide-Cargo Aggregation
| Potential Cause | Recommended Solution |
| High Peptide Concentration | hCT-derived peptides have a tendency to aggregate at concentrations exceeding 100 µM.[1] Prepare fresh solutions and avoid storing them at high concentrations for extended periods. If high concentrations are necessary, consider optimizing buffer conditions (e.g., pH, ionic strength). |
| Peptide Sequence and Modifications | The primary sequence of hCT can influence its aggregation propensity. While hCT(18-32) is a fragment, its handling and storage conditions are still important. Store lyophilized peptides at -20°C or -80°C and prepare fresh solutions for each experiment. |
| Buffer Composition | The composition of the buffer can impact peptide solubility. Ensure the peptide is fully dissolved in a suitable buffer (e.g., sterile water, PBS) before adding it to cell culture media. Sonication may help in dissolving the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for hCT(18-32)?
A1: The cellular uptake of hCT(18-32) and other hCT-derived peptides primarily occurs through an endocytic pathway. This is supported by the observation that uptake is temperature-, time-, and concentration-dependent.[3]
Q2: Which amino acid residues in hCT(18-32) are critical for its function?
A2: Studies on hCT-derived peptides suggest that the positive charge of Lysine at position 18 and the Proline at position 23 are crucial for efficient peptide uptake.[3]
Q3: How can I improve the endosomal escape of my hCT(18-32)-delivered cargo?
A3: Endosomal escape is a significant barrier to effective cargo delivery. To enhance this, you can fuse an endosome-disrupting peptide, such as a derivative of the influenza virus hemagglutinin subunit HA2 (e.g., N-E5L), to the N-terminus of hCT(18-32)-k7.[4][5] This modification has been shown to improve the cytosolic delivery of cargo.
Q4: Is hCT(18-32) toxic to cells?
A4: hCT-derived peptides, including hCT(18-32) and the modified hCT(18-32)-k7, generally exhibit low cytotoxicity at concentrations effective for cargo delivery.[1][3][6] However, it is always recommended to perform a dose-response cytotoxicity assay for your specific cell line and experimental conditions.
Q5: What are the optimal storage conditions for hCT(18-32) peptides?
A5: Lyophilized peptides should be stored at -20°C or -80°C. For short-term storage of peptide solutions, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. It is best to prepare fresh solutions from lyophilized stock for each experiment to minimize aggregation.
Quantitative Data Summary
The following tables summarize available quantitative data for hCT(18-32) and its derivatives.
Table 1: Cytotoxicity of hCT(18-32)-k7 and its N-E5L Fusion Derivative
| Cell Line | Peptide | IC50 (µM) |
| HeLa | N-E5L-hCT(18-32)-k7 | ~35 |
| MCF-7 | N-E5L-hCT(18-32)-k7 | ~30 |
| HT-29 | N-E5L-hCT(18-32)-k7 | >50 |
| Jurkat | N-E5L-hCT(18-32)-k7 | ~25 |
| Data extracted from a study by Neundorf et al. (2009). The parent peptide hCT(18-32)-k7 showed no significant toxicity in the tested concentration range.[6] |
Table 2: siRNA Delivery Efficiency of Modified hCT(18-32)-k7
| Cell Line | Modification of hCT(18-32)-k7 | Cargo | Knockdown Efficiency |
| HEK-293 (transiently transfected) | N-E5L fusion | siRNA against NPY1R | >50% |
| HEK-293 (transiently transfected) | Decanoic acid conjugation | siRNA against NPY1R | >50% |
| Data indicates that N-terminally modified hCT(18-32)-k7 can effectively deliver siRNA, leading to significant gene knockdown.[4] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide-Cargo Preparation: Prepare a stock solution of your fluorescently labeled hCT(18-32)-cargo conjugate in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock to the desired final concentrations in serum-free cell culture medium.
-
Incubation: Remove the growth medium from the cells and wash once with PBS. Add the medium containing the peptide-cargo conjugate to the cells. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
Cell Harvest: After incubation, wash the cells three times with cold PBS to remove any peptide-cargo conjugate adhering to the cell surface.
-
Trypsinization: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Flow Cytometry Analysis: Transfer the cell suspension to FACS tubes. Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the amount of internalized peptide-cargo conjugate.
Protocol 2: Assessment of Cytotoxicity using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.
-
Treatment: Prepare serial dilutions of the hCT(18-32)-cargo conjugate in complete medium. Remove the medium from the cells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Conjugation of a Fluorescent Dye to hCT(18-32)
-
Peptide and Dye Preparation: Dissolve the hCT(18-32) peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). Prepare a stock solution of an amine-reactive fluorescent dye (e.g., a succinimidyl ester) in anhydrous DMSO.
-
Conjugation Reaction: Add the dye solution to the peptide solution while gently vortexing. A typical molar ratio of dye to peptide is 10:1 to 20:1, but this should be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Verification: Confirm the identity and purity of the fluorescently labeled hCT(18-32) using mass spectrometry.
Visualizations
Caption: Experimental workflow for quantifying cellular uptake of hCT(18-32)-cargo conjugates using flow cytometry.
Caption: General endocytic pathway for the cellular uptake of hCT(18-32)-cargo conjugates.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cytosolic Delivery of hCT(18-32) Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome the challenge of endosomal escape for human calcitonin (hCT)(18-32) peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is endosomal escape, and why is it critical for hCT(18-32) conjugates?
A1: hCT(18-32) is a cell-penetrating peptide (CPP) that facilitates the entry of therapeutic cargos into cells.[1] The primary mechanism of uptake for many CPPs and their conjugates is endocytosis, a process where the cell membrane engulfs the substance to form an internal vesicle called an endosome.[2][3][4] While this gets the conjugate inside the cell, it remains trapped within the endosomal pathway. For the therapeutic cargo to reach its target in the cytosol or nucleus, it must cross the endosomal membrane and "escape" into the cell's interior. Inefficient endosomal escape is a major bottleneck, as it's estimated that 99% of therapeutic nucleic acids taken up by endocytosis may not reach the cytoplasm.[5] Without efficient escape, the cargo is often trafficked to lysosomes for degradation, rendering it ineffective.[6]
Q2: How can I determine if my hCT(18-32) conjugate is trapped in endosomes?
A2: The most common methods are:
-
Confocal Microscopy: This is a direct visualization method. By co-labeling your hCT(18-32) conjugate with a fluorophore (e.g., FITC) and staining the endosomes/lysosomes with a specific marker (e.g., LysoTracker Red), you can observe the degree of colocalization. A high degree of overlap (appearing as yellow/orange puncta) indicates endosomal entrapment.[7][8]
-
Quantitative Flow Cytometry: A sophisticated assay can quantify the efficiency of endosomal escape.[9][10] This involves labeling the conjugate with two dyes: one pH-sensitive (like Naphthofluorescein) and one pH-insensitive (like TMR). The pH-sensitive dye fluoresces brightly in the neutral pH of the cytosol but is quenched in the acidic environment of the endosome.[10] The ratio of the two fluorescence signals provides a quantitative measure of cytosolic delivery.[10]
-
Biological Activity Assay: If you observe high cellular uptake but the biological effect of your cargo is minimal or absent, it strongly suggests the cargo is not reaching its cytosolic target, likely due to endosomal sequestration.[2][4]
Q3: What are the primary strategies to improve the endosomal escape of my hCT(18-32) conjugate?
A3: Several strategies have been developed to enhance endosomal escape:
-
Incorporate pH-Dependent Membrane Active Peptides (PMAPs): These peptides, such as the influenza-derived HA2 peptide, are inactive at neutral pH but become active and disrupt membranes in the acidic environment of the late endosome.[2][4][11] Fusing these sequences to your hCT(18-32) conjugate can trigger endosomal rupture.[3]
-
Use the "Proton Sponge" Effect: Incorporate molecules with high buffering capacity, like poly(ethylene imine) or histidine-rich peptides.[12][13] These molecules absorb protons pumped into the endosome, leading to an influx of water, osmotic swelling, and eventual rupture of the vesicle.[12][13]
-
Photochemical Internalization (PCI): This technique involves attaching a photosensitizer to the conjugate.[14][15] Upon illumination with a specific wavelength of light, the photosensitizer generates reactive oxygen species that destabilize the endosomal membrane, releasing the contents.[16]
-
Employ Multivalent CPPs (MCPPs): Creating branched or multimeric versions of the CPP can enhance its interaction with the endosomal membrane, leading to more efficient disruption.[2][4][17] The branched derivative hCT(18-32)-k7 is one such example that has shown efficient delivery.[1]
Q4: I'm observing high cellular toxicity after applying a strategy to improve endosomal escape. What is the likely cause?
A4: High toxicity often arises when the endosomal escape mechanism is not specific enough and also disrupts the plasma membrane.[11] Lytic peptides, for example, can cause general membrane damage if their activity is not strictly confined to the acidic endosomal environment. It is also possible that the released cargo itself is cytotoxic at high cytosolic concentrations. To mitigate this, you should perform dose-response experiments to find the optimal concentration and consider using more specific, pH-triggered release mechanisms.[11]
Visualizing the Challenge and Solutions
Caption: The endocytic pathway showing conjugate uptake, entrapment, and the desired escape route.
Caption: Key strategies to enhance the cytosolic delivery of hCT(18-32) conjugates.
Troubleshooting Guides
Issue 1: Low or No Cytosolic Delivery of Cargo
| Symptoms | Possible Causes | Recommended Solutions & Optimizations |
| High total cellular uptake measured by flow cytometry. | The conjugate is successfully internalized but remains trapped in endosomes.[17][18] | 1. Modify the Conjugate: Co-conjugate a pH-sensitive fusogenic peptide (e.g., HA2) to promote membrane disruption at endosomal pH.[2][4] 2. Formulate with Endosomolytic Agents: Co-administer with agents like chloroquine, which can induce osmotic swelling of endosomes.[11] 3. Increase Valency: Synthesize a branched or multimeric version of the hCT(18-32) peptide to enhance its membrane-disruptive properties.[2][4] |
| Punctate, vesicular fluorescence pattern observed via confocal microscopy. | The fluorescent signal is confined within endo-lysosomal compartments. | 1. Confirm Localization: Co-stain with LysoTracker or an antibody against an endosomal marker (e.g., LAMP1) to confirm colocalization. 2. Test Escape Strategies: Apply one of the strategies listed above and re-evaluate using microscopy to look for a more diffuse, cytosolic fluorescence pattern. |
| No biological activity of the delivered cargo despite high cellular uptake. | The cargo is being degraded in lysosomes before it can escape.[6] | 1. Accelerate Escape: Use a strategy that promotes escape from early endosomes before they mature into late endosomes and fuse with lysosomes. 2. Protect the Cargo: Ensure the linker used for conjugation is stable in the acidic and enzymatic environment of the endosome. |
Issue 2: High Cellular Toxicity or Off-Target Effects
| Symptoms | Possible Causes | Recommended Solutions & Optimizations |
| Significant decrease in cell viability (e.g., via MTT or Trypan Blue assay). | The endosomal escape mechanism is non-specific and is damaging the plasma membrane.[11] | 1. Titrate Concentration: Lower the concentration of the conjugate to find a therapeutic window with minimal toxicity. 2. Increase Specificity: Use an escape mechanism that is strictly pH-dependent to ensure it is only active within the endosome.[2] 3. Run Controls: Test the toxicity of the hCT(18-32) peptide alone and the cargo alone to isolate the source of toxicity. |
| Observed biological effects are inconsistent with the cargo's known mechanism of action. | The endosomolytic agent or the CPP itself is causing off-target cellular stress or signaling. | 1. Evaluate Controls: Treat cells with the endosomolytic agent alone (if separate) to assess its intrinsic biological effects. 2. Change Strategy: Switch to an alternative endosomal escape strategy, such as PCI, which offers high spatiotemporal control.[15] |
Data Presentation
Table 1: Comparison of Endosomal Escape Efficiency for Different hCT(18-32) Conjugate Strategies (Illustrative Data)
| Conjugate Strategy | Total Cellular Uptake (Mean Fluorescence Intensity) | Endosomal Escape Efficiency (% Cytosolic) | Cell Viability (%) |
| hCT(18-32)-Cargo (Control) | 15,000 ± 1,200 | 2 ± 0.5 | 98 ± 2 |
| HA2-hCT(18-32)-Cargo | 18,500 ± 1,500 | 35 ± 4 | 85 ± 5 |
| hCT(18-32)-Cargo + 50µM Chloroquine | 14,500 ± 1,100 | 25 ± 3 | 70 ± 8 |
| Branched [hCT(18-32)]₂-Cargo | 25,000 ± 2,100 | 45 ± 5 | 90 ± 3 |
Data are hypothetical and for illustrative purposes to demonstrate expected trends.
Experimental Protocols
Protocol 1: Quantitative Assessment of Endosomal Escape by Flow Cytometry
This protocol is adapted from established methods using dual-fluorophore labeling to quantify cytosolic delivery.[10]
Materials:
-
hCT(18-32) conjugate labeled with a pH-insensitive fluorophore (e.g., TMR).
-
hCT(18-32) conjugate labeled with a pH-sensitive fluorophore (e.g., Naphthofluorescein, NF, pKa ≈ 7.6).
-
Cell culture medium, PBS, Trypsin-EDTA.
-
Flow cytometer with appropriate lasers and filters.
Methodology:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat separate wells of cells with the TMR-labeled conjugate (Control for total uptake) and the NF-labeled conjugate (for cytosolic delivery) at the desired concentration for 2-4 hours. Include an untreated cell sample as a negative control.
-
Cell Harvest: Wash cells twice with cold PBS to remove surface-bound conjugates. Detach cells using Trypsin-EDTA, then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold FACS buffer (PBS with 1% BSA).
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
For the TMR-treated cells, measure the mean fluorescence intensity (MFI) in the appropriate channel (MFITMR). This represents total cellular uptake.
-
For the NF-treated cells, measure the MFI in the appropriate channel (MFINF). This represents the signal from the cytosolically-escaped conjugate.[10]
-
-
Data Interpretation: The endosomal escape efficiency can be represented as a ratio of the signals (e.g., MFINF / MFITMR), often normalized to a positive control if available. A higher ratio indicates more efficient escape.[10]
Caption: Experimental workflow for the quantitative flow cytometry assay of endosomal escape.
Protocol 2: Visualization of Subcellular Localization by Confocal Microscopy
Materials:
-
hCT(18-32) conjugate labeled with a stable fluorophore (e.g., Alexa Fluor 488).
-
Cells seeded on glass-bottom dishes or chamber slides.
-
LysoTracker Red DND-99 or other endosomal/lysosomal markers.
-
Hoechst 33342 for nuclear staining.
-
4% Paraformaldehyde (PFA) for fixation.
-
Mounting medium.
-
Confocal laser scanning microscope.
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes to allow for high-resolution imaging.
-
Treatment: Incubate cells with the fluorescently labeled hCT(18-32) conjugate at the desired concentration for the desired time frame (e.g., 1 to 24 hours).
-
Live-Cell Staining (Optional but Recommended): In the last 30-60 minutes of incubation, add LysoTracker Red and Hoechst 33342 to the medium according to the manufacturer's instructions to stain lysosomes and nuclei, respectively.
-
Wash and Fix: Wash cells three times with warm PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the fixed cells again with PBS and mount the coverslip using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use separate laser lines and detectors for each fluorophore to prevent bleed-through.
-
Image Analysis: Merge the separate channels. Colocalization of the green conjugate signal with the red lysosomal signal will appear as yellow/orange puncta, indicating endosomal entrapment. A diffuse green signal throughout the cytoplasm indicates successful endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into endosomal escape by sodium oleate-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The great escape: how cationic polyplexes overcome the endosomal barrier - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges | Semantic Scholar [semanticscholar.org]
- 16. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing hCT(18-32) Peptide Delivery
Welcome to the technical support center for hCT(18-32) and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed guidance to enhance the cellular uptake of hCT(18-32)-based cell-penetrating peptides (CPPs). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is hCT(18-32) and why is it used for cellular delivery?
A1: hCT(18-32) is a peptide fragment derived from human calcitonin (hCT). It is classified as a cell-penetrating peptide (CPP), meaning it has the intrinsic ability to cross cellular membranes and deliver various molecular cargoes (such as DNA, siRNA, or small molecules) into cells.[1][2] Its use is advantageous due to its efficacy as a carrier vehicle for therapeutic agents that would otherwise have poor bioavailability.[2]
Q2: What is the primary mechanism of hCT(18-32) cellular uptake?
A2: The primary mechanism for hCT(18-32) and its derivatives to enter cells is through endocytosis.[1][3] Specific studies indicate the involvement of lipid raft-mediated endocytosis.[3] The uptake process is temperature-dependent, which is a characteristic feature of active endocytic pathways.[1] It is important to note that the efficiency and specific endocytic route can be cell-type dependent.[3]
Q3: What are hCT(18-32)-k7 and N-E5L-hCT(18-32)-k7? How do they differ from the base peptide?
A3: hCT(18-32)-k7 is a modified, branched version of the hCT(18-32) peptide designed to improve its cargo-carrying capacity, particularly for negatively charged molecules like nucleic acids.[3] The "N-E5L" modification involves adding a short, endosome-disruptive peptide sequence derived from the influenza virus HA2 protein to the N-terminus.[4][5] This addition is intended to enhance the escape of the CPP and its cargo from endosomes into the cytosol, thereby increasing the bioavailability of the cargo.[5][6]
Q4: Is hCT(18-32) cytotoxic?
A4: hCT(18-32) and its derivative hCT(18-32)-k7 are generally considered to have low cytotoxicity within the effective concentration ranges used for cargo delivery.[6] However, modifications, such as the addition of the N-E5L sequence, can increase cytotoxic activity, particularly at concentrations above 30 µM.[6] It is always recommended to perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[7]
Q5: What factors influence the efficiency of hCT(18-32) mediated delivery?
A5: Several factors are critical:
-
Peptide Concentration: Uptake is concentration-dependent. A typical starting concentration for in vitro experiments is between 10 µM and 30 µM.[4][8]
-
Peptide-to-Cargo Ratio: For non-covalent complexes (e.g., with siRNA), the charge ratio between the positively charged peptide and the negatively charged cargo is crucial for stable complex formation. Ratios of 10:1 (CPP/siRNA) or higher are often used.[4]
-
Cell Type: CPP uptake efficiency varies significantly between different cell lines.[3]
-
Temperature: As uptake is energy-dependent, experiments should be conducted at 37°C. Incubation at 4°C can serve as a negative control, as it largely abolishes endocytic processes.[9]
-
Peptide Structure: Branched and modified peptides like hCT(18-32)-k7 generally show higher efficiency than the linear parent peptide, especially for nucleic acid delivery.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cargo Delivery / Transfection Efficiency | 1. Suboptimal peptide-to-cargo ratio leading to unstable complexes.2. Inefficient endosomal escape.3. Low peptide concentration.4. Cell line is difficult to transfect. | 1. Optimize the charge ratio. Perform a gel retardation assay to confirm complex formation at different ratios (e.g., 5:1, 10:1, 20:1).[4]2. Use a CPP with an endosome-disrupting modification (e.g., N-E5L-hCT(18-32)-k7).[4][5] Alternatively, co-administer with an endosomolytic agent like chloroquine (B1663885) (use with caution and optimize concentration).[3]3. Increase the peptide concentration incrementally (e.g., 10 µM, 20 µM, 30 µM), while monitoring for cytotoxicity.4. Increase incubation time. Confirm uptake of a fluorescently-labeled version of the peptide in your cell line via microscopy or flow cytometry. |
| High Cytotoxicity / Cell Death | 1. Peptide concentration is too high.2. The specific peptide modification (e.g., N-E5L) is inherently toxic to the cell line. | 1. Reduce the peptide concentration. Perform a dose-response experiment using an MTT or similar cell viability assay to determine the EC50 value.[7]2. If using a modified peptide, test the base peptide (e.g., hCT(18-32)-k7) which may have lower toxicity.[6]3. Reduce the incubation time. |
| Inconsistent Results | 1. Peptide aggregation.2. Variability in cell confluence or health.3. Instability or degradation of the peptide. | 1. Ensure the peptide is fully dissolved in an appropriate solvent before dilution in media. Prepare fresh complexes for each experiment.2. Standardize cell seeding density and ensure cells are in the exponential growth phase and have high viability (>90%) before starting the experiment.3. Store peptide stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes comparative data on the performance of hCT-derived peptides from various studies. Note that direct comparison is challenging due to variations in cell lines, cargo, and experimental conditions.
| Peptide | Cargo | Cell Line(s) | Key Quantitative Finding(s) | Reference |
| hCT(18-32)-k7 | Plasmid DNA | HEK 293, HeLa, COS-7, etc. | Achieved ~40% of the transfection rate of Lipofectamine 2000. | [3] |
| hCT(18-32)-k7 | Plasmid DNA | Neuroblastoma cells | Showed higher transfection efficiency than hCT(9-32)-2br in these specific cells. | [3] |
| N-E5L-hCT(18-32)-k7 | siRNA | Diaphanoeca grandis | Achieved a 68% knockdown efficiency of the target gene (SIT). | [4] |
| N-E5L-hCT(18-32)-k7 | siRNA | HEK-293 (NPY1R expressing) | Resulted in over 50% knockdown of NPY1R expression at both mRNA and protein levels. | [5] |
| hCT(18-32)-k7 | CF label | HeLa, HEK 293, MCF-7 | Showed comparable internalization efficiency to the well-known CPP, Tat(48-60). | [6] |
Experimental Protocols & Methodologies
Protocol: siRNA Delivery Using N-E5L-hCT(18-32)-k7
This protocol is adapted from a method used for efficient gene silencing and provides a robust starting point for optimization.[4]
Materials:
-
N-E5L-hCT(18-32)-k7 peptide, lyophilized powder
-
siRNA targeting gene of interest (stock solution, e.g., 100 µM)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells plated in a suitable format (e.g., 24-well plate) at ~70-80% confluency
Procedure:
-
Peptide Reconstitution:
-
Prepare a 1 mM stock solution of the N-E5L-hCT(18-32)-k7 peptide in nuclease-free water.
-
Vortex briefly and centrifuge to collect the solution.
-
Store in aliquots at -20°C.
-
-
Complex Formation (per well of a 24-well plate):
-
This protocol aims for a final CPP concentration of 30 µM and a charge ratio of 10:1 (CPP/siRNA).
-
In a sterile microcentrifuge tube, mix 4.8 µl of 1 mM CPP stock solution with 1 µl of 100 µM siRNA stock solution.
-
Gently pipette to mix.
-
Incubate the mixture at 37°C for 60 minutes to allow for stable complex formation.
-
-
Cell Treatment:
-
Gently wash the plated cells once with pre-warmed PBS.
-
Add serum-free medium to the cells (e.g., 155 µl for a final volume of ~160 µl).
-
Add the entire CPP/siRNA complex mixture dropwise to the well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells with the complexes under standard culture conditions (37°C, 5% CO₂). An initial incubation time of 6 hours is recommended.[4]
-
-
Post-Transfection:
-
After the incubation period, you may replace the treatment medium with fresh, complete (serum-containing) growth medium.
-
Continue to culture the cells for 24-72 hours before assessing gene knockdown (e.g., via RT-qPCR or Western Blot). The optimal time for analysis depends on the stability of the target mRNA and protein.
-
Visualizations: Pathways and Workflows
Cellular Uptake Pathway for hCT(18-32) Peptides
The diagram below illustrates the generalized endocytic pathway for the cellular uptake of hCT(18-32) peptide-cargo complexes. The process begins with interaction at the cell surface, followed by internalization into endosomes, and subsequent endosomal escape, which is critical for the cargo to reach its cytosolic target.
Caption: Generalized workflow of hCT(18-32) cellular uptake via endocytosis.
Experimental Workflow for Optimizing siRNA Delivery
This flowchart outlines the logical steps for developing and optimizing an experiment using hCT(18-32) to deliver siRNA.
Caption: Logical workflow for optimizing hCT(18-32) mediated siRNA delivery.
References
- 1. chimia.ch [chimia.ch]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Transfection Efficiency with hCT(18-32)
Welcome to the technical support center for troubleshooting low transfection efficiency with the human calcitonin-derived cell-penetrating peptide, hCT(18-32). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments involving the delivery of cargo molecules into cells using hCT(18-32).
Frequently Asked Questions (FAQs)
Q1: What is hCT(18-32) and how does it enter cells?
A1: hCT(18-32) is a cell-penetrating peptide (CPP) derived from human calcitonin. It is capable of crossing cellular membranes and delivering various cargo molecules, such as nucleic acids and proteins, into the cytoplasm.[1][2][3] The primary mechanism of cellular entry for hCT(18-32) is believed to be endocytosis, a process that is dependent on temperature, time, and the concentration of the peptide.[4][5]
Q2: What is a typical transfection efficiency for hCT(18-32)?
A2: Transfection efficiency with hCT(18-32) can vary significantly depending on the cell type, cargo molecule, peptide concentration, and incubation time. While specific quantitative data for the unmodified hCT(18-32) is not extensively documented in comparative tables, studies with modified versions like hCT(18-32)-k7 have shown high internalization efficiencies in cell lines such as HEK293, HeLa, and MCF-7.[6][7] It is crucial to optimize the protocol for your specific cell line and cargo to achieve the best results.
Q3: Is hCT(18-32) toxic to cells?
A3: hCT(18-32) is generally considered to have low cytotoxicity within a defined concentration range.[5][7] However, like most CPPs, high concentrations can lead to cell membrane disruption and toxicity. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Can serum in the culture medium affect transfection efficiency?
A4: The presence of serum can have variable effects on CPP-mediated transfection. Some serum proteins may interfere with the interaction between the CPP-cargo complex and the cell membrane, potentially reducing efficiency.[8] It is often recommended to perform the initial complex formation in a serum-free medium. However, the transfection itself can sometimes be carried out in the presence of serum, which may enhance cell viability. Optimization for your specific cell type is recommended.
Q5: How can I confirm that my cargo has been delivered into the cytoplasm and not just trapped in endosomes?
A5: Endosomal entrapment is a common challenge with CPP-mediated delivery.[][10] To confirm cytoplasmic delivery, you can use techniques such as:
-
Confocal microscopy: Co-localization studies with endosomal markers can help visualize if the cargo has escaped the endosomes.
-
Functional assays: If your cargo is a biologically active molecule (e.g., an enzyme or a nucleic acid that codes for a reporter protein), a functional assay will confirm its delivery to the correct cellular compartment.
-
Endosomal escape assays: These specialized assays can quantify the extent of endosomal release.
Troubleshooting Guide
Low transfection efficiency is a common hurdle in cell-based experiments. The following guide provides a structured approach to troubleshooting issues with hCT(18-32)-mediated delivery.
Problem 1: Low or No Transfection Efficiency
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma). Use cells with a low passage number. |
| Incorrect Cell Density | Optimize cell confluency at the time of transfection. A general guideline is 70-90% confluency for adherent cells. |
| Poor Quality of hCT(18-32) Peptide | Use high-purity, correctly synthesized, and properly stored peptide. Verify the peptide's integrity if possible. |
| Inefficient Peptide-Cargo Complex Formation | Ensure proper mixing of the peptide and cargo in a suitable buffer (e.g., serum-free medium). Optimize the ratio of peptide to cargo. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment to determine the optimal hCT(18-32) concentration for your cell line. Start with a range of concentrations (e.g., 5-30 µM).[11] |
| Inadequate Incubation Time | Optimize the incubation time of the peptide-cargo complex with the cells. A time-course experiment (e.g., 1, 4, 12, 24 hours) can identify the optimal duration. |
| Cell Line is Difficult to Transfect | Some cell lines are inherently more resistant to transfection. Consider using a positive control CPP (e.g., TAT peptide) to assess the transfectability of your cells. |
| Endosomal Entrapment of Cargo | The cargo may be successfully internalized but trapped within endosomes.[][10] Consider strategies to enhance endosomal escape, such as co-treatment with endosomolytic agents (use with caution due to potential toxicity). |
Problem 2: High Cell Death or Cytotoxicity
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| hCT(18-32) Concentration is Too High | Reduce the concentration of the hCT(18-32) peptide. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration for your cells.[12][13][14] |
| Prolonged Incubation Time | Decrease the incubation time of the cells with the peptide-cargo complex. |
| Contaminants in Peptide or Cargo Preparation | Ensure that all reagents are sterile and free of endotoxins or other contaminants. |
| Inherent Sensitivity of the Cell Line | Some cell lines are more sensitive to transfection reagents. Use the lowest effective concentration of the peptide and minimize incubation time. |
Experimental Protocols
Protocol 1: General Protocol for hCT(18-32) Mediated Transfection
This protocol provides a starting point for transfecting adherent cells in a 24-well plate format. Optimization is highly recommended.
Materials:
-
Healthy, sub-confluent cells in a 24-well plate
-
hCT(18-32) peptide stock solution (e.g., 1 mM in sterile water)
-
Cargo molecule (e.g., fluorescently labeled oligonucleotide)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Peptide-Cargo Complex: a. In a sterile microfuge tube, dilute the desired amount of cargo molecule in serum-free medium. b. In a separate sterile microfuge tube, dilute the desired amount of hCT(18-32) peptide in serum-free medium. c. Add the diluted peptide solution to the diluted cargo solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: a. Remove the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the peptide-cargo complex solution to the cells. d. Incubate the cells at 37°C for the desired period (e.g., 4 hours).
-
Post-Transfection: a. Remove the transfection medium. b. Wash the cells once with sterile PBS. c. Add fresh, complete culture medium to the cells. d. Incubate the cells for 24-48 hours before analysis.
Protocol 2: Quantification of Transfection Efficiency using Flow Cytometry
This protocol describes how to quantify the percentage of cells that have successfully internalized a fluorescently labeled cargo.[15][16][17][18]
Materials:
-
Transfected cells (from Protocol 1)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Wash the cells with PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a microfuge tube. d. Centrifuge the cells and discard the supernatant.
-
Staining and Analysis: a. Resuspend the cell pellet in flow cytometry buffer. b. Add a viability dye (e.g., PI) to distinguish between live and dead cells. c. Analyze the cells on a flow cytometer, measuring the fluorescence of the cargo molecule in the live cell population. d. Use untransfected cells as a negative control to set the gate for positive cells. e. The percentage of fluorescent cells in the live population represents the transfection efficiency.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low transfection efficiency.
Diagram 2: Cellular Uptake Pathway of hCT(18-32)
Caption: The endocytic pathway of hCT(18-32)-mediated cargo delivery.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Flow Cytometric Method to Determine Transfection Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel rapid and reproducible flow cytometric method for optimization of transfection efficiency in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
hCT(18-32) peptide aggregation and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hCT(18-32) peptide. Human calcitonin (hCT) and its fragments, including hCT(18-32), are known for their propensity to aggregate, which can present challenges during experimental work.[1][2][3][4][5][6] This guide offers practical solutions to common solubility and aggregation issues.
Frequently Asked Questions (FAQs)
Q1: My hCT(18-32) peptide won't dissolve. What should I do?
A1: Difficulty in dissolving hCT(18-32) is a common issue due to its hydrophobic nature. A stepwise approach to solubilization is recommended. It is advisable to test the solubility of a small portion of the peptide before dissolving the entire sample.[7]
Recommended Dissolution Protocol:
-
Start with Sterile Water: Attempt to dissolve the peptide in sterile distilled water first.[7][8][9]
-
Sonication: If visible particles remain, sonication can help improve the rate of dissolution.[7][9] A hazy solution or gel-like consistency after sonication may indicate a fine suspension rather than true dissolution.[9]
-
Acidic Solution: If the peptide is still insoluble, try a dilute (0.1%) acetic acid solution.[8][9]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide.[8][10] Subsequently, this solution should be slowly diluted with your aqueous buffer to the desired final concentration.[7][8][10] When diluting, add the peptide-organic solvent solution dropwise into the gently agitating aqueous buffer to prevent localized high concentrations and potential precipitation.[7]
Caution: Always consider the compatibility of the chosen solvent with your specific experimental assay.[7] For peptides containing Cys (C) and Met (M), DMSO should be used with caution as it can be unstable.[7]
Q2: Why is my hCT(18-32) solution cloudy or showing precipitation over time?
A2: Cloudiness or precipitation is often a sign of peptide aggregation. hCT and its fragments have a high tendency to self-assemble into amyloid fibrils, which are insoluble.[1][2][3][4][5][6] This aggregation process is a known characteristic of the peptide and can be influenced by factors such as concentration, pH, temperature, and incubation time.
Q3: How can I prevent or minimize hCT(18-32) aggregation?
A3: Preventing aggregation of hCT(18-32) can be challenging. However, certain handling and storage practices can help minimize this issue:
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or colder in a dry, dark place.[7][9] Before opening, allow the vial to warm to room temperature to prevent moisture contamination, which can reduce long-term stability.[7][9]
-
Stock Solution Storage: For peptide solutions, use sterile buffers with a pH of around 5-6.[9] Prepare aliquots to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's stability.[9] Store these aliquots at -20°C or colder.[9]
-
Peptide Concentration: Higher peptide concentrations can promote aggregation.[11] Whenever possible, work with the lowest concentration suitable for your experiment.
Q4: What are the key factors that influence hCT(18-32) aggregation?
A4: The aggregation of human calcitonin is a complex process. While research has focused more on the full-length peptide, the principles can be extended to its fragments. Key factors include:
-
pH: At neutral pH, hydrophobic interactions can drive fibrillation. At low pH, the protonation of certain residues can slow down this process.[12]
-
Amino Acid Sequence: Specific amino acid residues play a crucial role in aggregation. For the full-length hCT, Tyr-12 and Asn-17 have been identified as key residues in inducing fibrillization.[3][4] The sequence of hCT(18-32) itself contains hydrophobic residues that contribute to its aggregation propensity.
-
Conformational Changes: The aggregation process often involves a conformational change from a helical structure to a β-sheet-rich structure, which then assembles into fibrils.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide is hydrophobic. | Follow the stepwise dissolution protocol: try sonication, then a dilute acidic solution (0.1% acetic acid), and if necessary, a small amount of an organic solvent like DMSO followed by careful dilution.[7][8][9] |
| Solution becomes cloudy or forms a precipitate after a short time. | Peptide aggregation and fibril formation. | Prepare fresh solutions immediately before use. Store stock solutions in appropriate buffers (pH 5-6) and at low temperatures (-20°C or colder) in aliquots.[9] Consider working at a lower peptide concentration. |
| Inconsistent experimental results. | Variability in peptide aggregation state between samples. | Ensure a consistent protocol for peptide dissolution and handling for all experiments. Characterize the aggregation state of your peptide solution if possible (e.g., using Thioflavin T assay or electron microscopy). |
| Low cellular uptake in cell-based assays. | Peptide aggregation may be hindering interaction with the cell membrane. | Ensure the peptide is fully dissolved and in a monomeric or small oligomeric state before adding to cells. The cellular uptake of hCT-derived peptides often occurs via endocytosis.[13][14][15] |
Experimental Protocols & Workflows
General Peptide Handling and Dissolution Workflow
This workflow outlines the decision-making process for dissolving hCT(18-32) peptide.
References
- 1. Structural perturbation of monomers determines the amyloid aggregation propensity of calcitonin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the inhibitory property of DM hCT on hCT fibrillization via its relevant peptide fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Human Calcitonin Fibril Formation with Its Most Relevant Aggregation-Resistant Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the inhibitory property of DM hCT on hCT fibrillization via its relevant peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Assessing and Minimizing hCT(18-32) Cytotoxicity
Welcome to the technical support center for hCT(18-32). This guide is designed to assist researchers, scientists, and drug development professionals in accurately assessing and minimizing the cytotoxicity of the hCT(18-32) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hCT(18-32) and what is its expected level of cytotoxicity?
A1: hCT(18-32) is a truncated peptide fragment of human calcitonin. It is classified as a cell-penetrating peptide (CPP), meaning it can cross cellular membranes. Under standard experimental conditions, unmodified hCT(18-32) and its derivatives like hCT(18-32)-k7 are generally considered to have low to no cytotoxicity in a variety of cell lines at concentrations up to 100 µM for incubation periods of 24 hours.[1]
Q2: I am observing significant cytotoxicity with hCT(18-32) in my experiments. What are the potential causes?
A2: Unexpected cytotoxicity with hCT(18-32) can arise from several factors:
-
Peptide Aggregation: At concentrations above 100 µM, hCT-derived peptides have a tendency to aggregate.[2][3] These aggregates can be cytotoxic.
-
Peptide Modification: Conjugation of molecules to hCT(18-32) can dramatically alter its cytotoxic profile. For example, conjugation with cymantrene (B8566760) renders the peptide highly cytotoxic.
-
High Concentrations or Prolonged Incubation: Although generally non-toxic at standard concentrations, very high concentrations or extended incubation times may lead to off-target effects and cytotoxicity.
-
Peptide Purity and Quality: Impurities from peptide synthesis can be cytotoxic.
-
Experimental Artifacts: Issues with the cytotoxicity assay itself, such as reagent interference or improper controls, can lead to false-positive results.
Q3: How can I minimize hCT(18-32) aggregation?
A3: To minimize aggregation, it is recommended to:
-
Prepare fresh solutions of the peptide before each experiment.
-
Visually inspect solutions for any signs of precipitation.
-
Consider using aggregation inhibitors if working with aggregation-prone modified versions of the peptide.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the assessment of hCT(18-32) cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at concentrations where hCT(18-32) is expected to be non-toxic. | 1. Peptide Aggregation: Concentrations may be too high, or the peptide may have aggregated during storage. | - Use fresh peptide stocks. - Ensure peptide concentration is ≤ 100 µM. - Filter the peptide solution through a 0.22 µm filter before use. |
| 2. Peptide Quality: The peptide stock may contain cytotoxic impurities. | - Verify the purity of the peptide using techniques like HPLC and mass spectrometry. - Source high-purity (>95%) peptide. | |
| 3. Contamination: Cell culture or reagents may be contaminated. | - Perform routine checks for mycoplasma and other contaminants. - Use sterile techniques and fresh reagents. | |
| Inconsistent cytotoxicity results between experiments. | 1. Variable Peptide Concentration: Inaccurate pipetting or errors in stock solution preparation. | - Carefully prepare and validate the concentration of the peptide stock solution. - Use calibrated pipettes. |
| 2. Differences in Cell Conditions: Variations in cell passage number, confluency, or health. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase. | |
| 3. Assay Variability: Inconsistent incubation times or reagent addition. | - Standardize all steps of the cytotoxicity assay protocol. - Include positive and negative controls in every experiment. | |
| High background signal in the cytotoxicity assay. | 1. Reagent Interference: The peptide may interfere with the assay reagents (e.g., reducing agents in MTT assay). | - Run a control with the peptide in cell-free medium to check for direct interaction with assay reagents. - Consider using a different cytotoxicity assay based on a different principle (e.g., LDH release vs. metabolic activity). |
| 2. Serum Interference: Components in the serum of the cell culture medium may affect the assay. | - Perform the assay in serum-free medium if compatible with your cell line for the duration of the assay. |
Experimental Protocols
Protocol 1: Assessment of hCT(18-32) Cytotoxicity using MTT Assay
This protocol is for determining the effect of hCT(18-32) on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
hCT(18-32) peptide (high purity, >95%)
-
Cell line of interest (e.g., HeLa, MCF-7, HEK 293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of hCT(18-32) in serum-free medium at 2x the final desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of the peptide dilutions.
-
Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 2: Minimizing hCT(18-32) Aggregation for Cellular Assays
This protocol provides steps to prepare hCT(18-32) solutions to minimize the formation of cytotoxic aggregates.
Materials:
-
Lyophilized hCT(18-32) peptide
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile water or buffer to a stock concentration of 1-10 mM.
-
Gently vortex to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Preparation of Working Solutions:
-
Prepare fresh working solutions from the stock solution for each experiment. Do not use previously diluted and stored solutions.
-
Dilute the stock solution in the desired cell culture medium (serum-free is often preferred for initial dilutions) to the final working concentration (typically ≤ 100 µM).
-
-
Filtration (Optional but Recommended):
-
To remove any pre-existing small aggregates, filter the final working solution through a 0.22 µm sterile syringe filter before adding it to the cells.
-
-
Visual Inspection:
-
Before adding to the cells, visually inspect the peptide solution for any signs of cloudiness or precipitation, which may indicate aggregation.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on hCT(18-32) cytotoxicity. It is important to note that significant cytotoxicity is primarily observed when the peptide is modified.
| Peptide | Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| hCT(18-32)-k7 | Various (HeLa, MCF-7, HT-29, K562, Jurkat) | Resazurin | Up to 100 µM | 24 h | No significant cytotoxicity observed. | [1] |
| Cymantrene-hCT(18-32)-k7 | MCF-7 | Not specified | 36 µM | Not specified | IC50 | |
| hCT-derived peptides (including hCT(18-32)) | MDCK, Calu-3, TR146 | MTS | Up to 100 µM | 24 h | No relevant toxicity (>90% viability). | [2] |
Signaling Pathways and Experimental Workflows
General Apoptotic Signaling Pathways
While hCT(18-32) is not typically cytotoxic, cellular stress or interaction with modified peptides could potentially trigger apoptotic pathways. The diagram below illustrates general intrinsic and extrinsic apoptosis pathways that could be investigated if unexpected cell death is observed.
Caption: General overview of intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Assessing hCT(18-32) Cytotoxicity
The following diagram outlines a logical workflow for investigating unexpected cytotoxicity of hCT(18-32).
Caption: Troubleshooting workflow for hCT(18-32) cytotoxicity.
References
Technical Support Center: Improving Metabolic Stability of hCT(18-32) Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human Calcitonin (hCT)(18-32) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of these peptides.
Frequently Asked Questions (FAQs)
Q1: My hCT(18-32) peptide is degrading too quickly in my in vitro assay. What are the common degradation pathways?
A1: Peptide degradation in biological matrices is primarily due to enzymatic activity. The most common degradation pathways for peptides like hCT(18-32) include:
-
Proteolysis: Cleavage of peptide bonds by proteases and peptidases present in serum, plasma, or cell culture media.
-
Oxidation: The side chains of certain amino acids, such as methionine and cysteine (if present), are susceptible to oxidation.
-
Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids can occur under physiological conditions.
-
Hydrolysis: Cleavage of peptide bonds can also be catalyzed by changes in pH and temperature, though this is less common under standard physiological assay conditions.
Q2: What are the most effective strategies to improve the metabolic stability of hCT(18-32)?
A2: Several chemical modification strategies can be employed to enhance the metabolic stability of hCT(18-32) by making it more resistant to enzymatic degradation.[1] These include:
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-isomers can significantly hinder recognition by proteases, thereby increasing the peptide's half-life.[2][3]
-
N-terminal and C-terminal Modifications:
-
N-terminal Acetylation: Adding an acetyl group to the N-terminus can prevent degradation by aminopeptidases.
-
C-terminal Amidation: Amidating the C-terminus can protect the peptide from carboxypeptidases.
-
-
Cyclization: Creating a cyclic version of the peptide, either head-to-tail or through side-chain linkages, can restrict its conformation and make it less accessible to proteases.[4]
-
Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can introduce steric hindrance or altered bond properties that resist enzymatic cleavage.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, shielding it from proteases and reducing renal clearance.
Q3: I am observing aggregation and precipitation of my hCT(18-32) peptide during my experiments. How can I troubleshoot this?
A3: Peptide aggregation is a common issue that can affect experimental results. Here are some troubleshooting steps:
-
Adjust Peptide Concentration: High peptide concentrations can promote aggregation. Try working with lower concentrations if your assay allows.
-
Optimize Buffer pH: The solubility of peptides is often lowest near their isoelectric point (pI). Ensure your buffer pH is at least one to two units away from the pI of your hCT(18-32) analog.
-
Test Different Solvents/Buffers: If the peptide has poor solubility in aqueous buffers, you can try initially dissolving it in a small amount of an organic solvent like DMSO or DMF and then slowly diluting it with your aqueous buffer.
-
Incorporate Solubility-Enhancing Modifications: During peptide design, consider adding charged residues or incorporating PEGylation to improve solubility.
-
Sonication: Gentle sonication can sometimes help to break up small aggregates.
-
Filtration: For stock solutions, filtering through a 0.22 µm filter can remove pre-existing aggregates.
Troubleshooting Guides
Problem: Inconsistent Results in Peptide Stability Assays
| Possible Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | Aliquot peptide stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and aggregation. |
| Improper Storage | Store lyophilized peptides at -20°C or -80°C. Once reconstituted, store aliquots at -20°C or -80°C and use them promptly. Avoid storing reconstituted peptides at 4°C for extended periods. |
| Contamination of Biological Matrix | Use fresh, high-quality serum, plasma, or cell culture media. Ensure sterile handling techniques to prevent microbial contamination, which can introduce exogenous proteases. |
| Inconsistent Sample Preparation | Follow a standardized protocol for sample preparation, including incubation times, temperatures, and methods for stopping enzymatic reactions (e.g., addition of acid or organic solvent). |
| Analytical Variability | Ensure your analytical method (e.g., HPLC, LC-MS) is validated for linearity, accuracy, and precision. Use an internal standard to account for variations in sample processing and injection volume. |
Data on Metabolic Stability of hCT-Derived Peptides
While specific quantitative data for the metabolic half-life of various modified hCT(18-32) analogs are not extensively available in the public domain, studies on the closely related hCT(9-32) fragment provide valuable insights into the effectiveness of different stability-enhancing modifications. The degradation patterns of hCT(9-32) often involve initial cleavage in the N-terminal region, suggesting that modifications in this area can be particularly effective.[5]
| Peptide | Modification | Biological Matrix | Half-life | Key Finding |
| hCT(9-32) | Unmodified | Calu-3 cell monolayers | ~15-45 min | Rapid degradation observed.[5] |
| hCT(9-32) derivatives | D-amino acid substitutions | Rat blood plasma | Increased | D-amino acid modifications led to enhanced stability in vivo.[6] |
| pVEC (a cell-penetrating peptide) | All L-amino acids replaced with D-amino acids | Not specified | Not degraded | Complete resistance to degradation was achieved.[5][7] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
-
Materials:
-
hCT(18-32) peptide (and modified analogs)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or Acetonitrile
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Dilute the peptide stock solution in PBS to a working concentration (e.g., 100 µg/mL).
-
Pre-warm human serum and the peptide working solution to 37°C.
-
Initiate the assay by mixing the peptide solution with human serum at a 1:1 ratio (e.g., 50 µL of peptide solution + 50 µL of serum). The final peptide concentration will be 50 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding 2 volumes of ice-cold 10% TCA or 3 volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate serum proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.
-
Protocol 2: RP-HPLC Method for hCT(18-32) Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20 µL
(Note: This is a general protocol and may require optimization for specific hCT(18-32) analogs and HPLC systems.)
Visualizations
Cellular Entry and Endosomal Escape of hCT(18-32)
The primary mechanism for the cellular uptake of hCT(18-32) and other cell-penetrating peptides is thought to be endocytosis. After internalization, the peptide must escape the endosome to reach the cytosol and potentially other intracellular targets.
Caption: Proposed pathway for cellular uptake and intracellular trafficking of hCT(18-32).
General Workflow for Assessing Peptide Metabolic Stability
This workflow outlines the key steps in evaluating the metabolic stability of a novel hCT(18-32) analog.
Caption: A typical experimental workflow for determining the metabolic stability of peptides.
Strategies to Enhance Metabolic Stability of hCT(18-32)
This diagram illustrates the relationship between the challenges of peptide instability and the common strategies employed to overcome them.
Caption: Key challenges and corresponding strategies for improving hCT(18-32) stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing hCT(18-32)-Cargo Conjugation Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of cargo molecules to the human calcitonin-derived cell-penetrating peptide, hCT(18-32).
I. Frequently Asked Questions (FAQs)
1. What is the amino acid sequence of hCT(18-32) and what are the available sites for conjugation?
The amino acid sequence of hCT(18-32) is Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2. The primary conjugation sites are the primary amine on the side chain of the N-terminal Lysine (B10760008) (Lys18) and the N-terminal α-amine group. These sites are suitable for amine-reactive chemistries like N-hydroxysuccinimide (NHS) ester reactions.[1]
For other common bioconjugation methods, the peptide needs to be custom synthesized with specific modifications:
-
Maleimide-Thiol Chemistry: The native sequence of hCT(18-32) lacks a cysteine residue. To use maleimide (B117702) chemistry, a cysteine must be introduced into the peptide sequence during solid-phase peptide synthesis (SPPS), for example, by adding a C-terminal cysteine.
-
Click Chemistry: To utilize click chemistry, an azide (B81097) or alkyne functional group must be incorporated into the peptide, also during SPPS. This can be achieved by using modified amino acids (e.g., N-ε-azido-lysine) or by adding a terminal azide or alkyne moiety.[2][3]
2. What is hCT(18-32)-k7 and how is it different?
hCT(18-32)-k7 is a branched peptide derivative of hCT(18-32). It consists of the hCT(18-32) sequence with an additional seven-lysine (k7) chain attached to the lysine at position 18.[4][5] This modification increases the peptide's cationic nature and has been shown to be effective for the delivery of nucleic acids.[6][7] Conjugation to hCT(18-32)-k7 would still primarily occur through the amine groups on the lysine residues.
3. Which conjugation chemistry should I choose for my cargo?
The choice of conjugation chemistry depends on your cargo molecule, the desired stability of the conjugate, and the available functional groups on both the peptide and the cargo.
-
NHS Ester Chemistry: Ideal for cargo molecules containing primary amines. It is a well-established and relatively straightforward method.[8][9]
-
Maleimide-Thiol Chemistry: Offers high specificity for cysteine residues, resulting in a stable thioether bond. This is a good option if you can introduce a unique cysteine into your peptide and have a thiol-containing cargo.[10]
-
Click Chemistry: Provides very high efficiency, specificity, and biocompatibility. The reaction is rapid and forms a stable triazole linkage. This is an excellent choice if you can incorporate an azide or alkyne into your peptide and the corresponding functional group into your cargo.[2][3][11]
4. How can I purify the hCT(18-32)-cargo conjugate?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide conjugates.[12] It separates the conjugate from unreacted peptide, cargo, and other impurities based on hydrophobicity. Size-exclusion chromatography (SEC) can also be used to separate the conjugate based on size, which is particularly useful for removing small molecule reagents.[13]
5. What analytical techniques are used to characterize the conjugate?
The characterization of the hCT(18-32)-cargo conjugate is crucial to confirm its identity, purity, and the success of the conjugation. Key techniques include:
-
Mass Spectrometry (MS): (e.g., MALDI-TOF or ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful attachment of the cargo.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate.[12]
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the peptide and some cargo molecules, and to determine the degree of labeling if the cargo has a distinct absorbance profile.
II. Troubleshooting Guides
A. NHS Ester Conjugation
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. | Prepare fresh NHS ester solutions immediately before use. Use anhydrous solvents like DMSO or DMF to dissolve the NHS ester.[8] Maintain the reaction pH between 7.2 and 8.5.[8] |
| Suboptimal pH: The reaction is pH-dependent. At low pH, the amine is protonated and less reactive. At very high pH, hydrolysis of the NHS ester is rapid. | Perform the reaction in a buffer with a pH of 8.3-8.5, such as sodium bicarbonate or borate (B1201080) buffer.[9][14] | |
| Low concentration of reactants: Dilute solutions can lead to slow reaction rates and favor hydrolysis. | Increase the concentration of the peptide and/or the NHS ester. | |
| Presence of primary amine-containing buffers: Buffers like Tris can compete with the peptide for reaction with the NHS ester. | Use non-amine-containing buffers such as phosphate (B84403), bicarbonate, or HEPES.[8] | |
| Non-specific Labeling | High molar excess of NHS ester: Using a large excess of the NHS ester can lead to multiple cargo molecules attaching to the peptide. | Optimize the molar ratio of NHS ester to peptide. Start with a 5-10 fold molar excess and adjust as needed. |
| Reaction time too long: Prolonged reaction times can increase the chance of side reactions. | Optimize the reaction time. Typically, 1-4 hours at room temperature or overnight at 4°C is sufficient. | |
| Precipitation during reaction | Poor solubility of the cargo or conjugate: The cargo molecule or the resulting conjugate may not be soluble in the reaction buffer. | Add a small amount of an organic co-solvent like DMSO or DMF. Perform a small-scale trial to check for solubility issues. |
B. Maleimide-Thiol Conjugation (for Cys-modified hCT(18-32))
| Problem | Possible Cause | Solution |
| No or Low Conjugation | Oxidation of the thiol group: The cysteine thiol can oxidize to form a disulfide bond, which is unreactive with maleimide. | Perform the reaction in a degassed buffer to minimize oxygen. Include a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in the reaction mixture.[10][15] |
| Hydrolysis of the maleimide group: Maleimides can hydrolyze at pH values above 7.5, reducing their reactivity towards thiols. | Maintain the reaction pH between 6.5 and 7.5.[10] | |
| Incorrect buffer: Buffers containing thiols (e.g., DTT) will compete with the peptide's cysteine for the maleimide. | Use thiol-free buffers like phosphate, HEPES, or MOPS. | |
| Low Stability of the Conjugate | Retro-Michael reaction: The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in biological systems. | Consider using next-generation maleimides that form more stable linkages or alternative conjugation chemistries if stability is a major concern. |
| Side Reactions | Reaction with other nucleophiles: At higher pH, maleimides can react with amines (e.g., the lysine side chain). | Keep the pH of the reaction below 7.5 to ensure specificity for the thiol group. |
C. Click Chemistry (for Azide/Alkyne-modified hCT(18-32))
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Oxidation of Cu(I) catalyst: The Cu(I) catalyst required for the CuAAC reaction is sensitive to oxidation. | Use a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state.[16] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inhibition of the catalyst: Some buffer components or impurities can inhibit the copper catalyst. | Purify the peptide and cargo prior to conjugation. Use recommended buffer systems for click chemistry. | |
| Poor solubility of reactants: The azide or alkyne-functionalized peptide or cargo may have limited solubility. | Use a co-solvent such as DMSO or DMF to ensure all components are in solution. | |
| Cell Toxicity (if performed in a biological setting) | Copper catalyst: Copper can be toxic to cells. | Use a copper-chelating ligand like THPTA to reduce toxicity and improve reaction efficiency.[16] Alternatively, consider using copper-free click chemistry (e.g., SPAAC). |
III. Experimental Protocols
A. General NHS Ester Conjugation Protocol
-
Dissolve hCT(18-32): Dissolve the peptide in a non-amine containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[9]
-
Dissolve NHS Ester-Cargo: Immediately before use, dissolve the NHS ester-functionalized cargo in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester-cargo to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
B. General Maleimide-Thiol Conjugation Protocol (for Cys-modified hCT(18-32))
-
Peptide Preparation: Dissolve the Cys-modified hCT(18-32) in a degassed, thiol-free buffer (e.g., phosphate buffer, pH 7.0) containing 1-5 mM TCEP to a concentration of 1-5 mg/mL. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Dissolve Maleimide-Cargo: Dissolve the maleimide-functionalized cargo in an organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide-cargo solution to the reduced peptide solution.[10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching (Optional): Add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purification and Characterization: Purify and characterize the conjugate as described for the NHS ester protocol.
C. General Copper-Catalyzed Click Chemistry (CuAAC) Protocol
-
Prepare Reactants: Dissolve the azide- or alkyne-modified hCT(18-32) and the corresponding alkyne- or azide-functionalized cargo in a suitable buffer (e.g., phosphate buffer or water).
-
Prepare Catalyst Solution: Prepare fresh stock solutions of a Cu(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).[16]
-
Reaction: In a typical reaction, combine the peptide and cargo. Then, add the copper sulfate, the ligand, and finally the sodium ascorbate to initiate the reaction. The final concentrations are typically in the range of 10-100 µM for the reactants, with a slight excess of one component, and catalytic amounts of the copper complex.
-
Incubation: The reaction is usually rapid and can be complete within 1 hour at room temperature.
-
Purification and Characterization: Purify and characterize the conjugate using RP-HPLC and mass spectrometry.
IV. Quantitative Data Summary
The following tables provide typical starting parameters for conjugation reactions. Optimal conditions may vary depending on the specific cargo and should be determined empirically.
Table 1: NHS Ester Conjugation Parameters
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3)[9][14] |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 |
| Reaction Time | 1-4 hours at RT or overnight at 4°C |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES |
| Typical Yield | 50-90% (highly dependent on substrate) |
Table 2: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Range |
| pH | 6.5 - 7.5[10] |
| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1[10] |
| Reaction Time | 2 hours at RT or overnight at 4°C |
| Buffer | Phosphate, HEPES, MOPS (degassed) |
| Typical Yield | 70-95% |
Table 3: CuAAC (Click Chemistry) Parameters
| Parameter | Recommended Range |
| pH | 4 - 11 (typically neutral)[3] |
| Molar Ratio (Azide:Alkyne) | ~1:1 to 1.2:1 |
| Catalyst (CuSO₄) | 0.1 - 0.25 mM |
| Ligand (THPTA) | 5-fold excess over Cu |
| Reducing Agent (Sodium Ascorbate) | 5 mM |
| Reaction Time | 1-2 hours at RT |
| Typical Yield | >95%[3] |
V. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Peptide-Based Nucleic Acid Delivery [mdpi.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. interchim.fr [interchim.fr]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. lumiprobe.com [lumiprobe.com]
challenges in hCT(18-32) mediated drug delivery
Welcome to the Technical Support Center for hCT(18-32) Mediated Drug Delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hCT(18-32) and how does it function in drug delivery?
A1: hCT(18-32) is a peptide fragment derived from human calcitonin (hCT).[1] It is classified as a cell-penetrating peptide (CPP), capable of crossing cellular membranes to deliver a variety of cargo molecules (such as small molecules, proteins, and nucleic acids) into the cytoplasm.[2][3] Its ability to penetrate membranes without a specific receptor makes it a valuable vector for drug delivery.[4]
Q2: What is the proposed mechanism of cellular uptake for hCT(18-32)?
A2: The cellular uptake of hCT(18-32) and related peptides is believed to occur primarily through an endocytic pathway.[2][4][5] The process is dependent on temperature, time, and concentration.[4][5] Studies suggest that lipid raft-mediated endocytosis may be involved.[6] Once internalized, the peptide-cargo complex is enclosed in endosomes, and for the cargo to be effective, it must escape into the cytoplasm.
Q3: Which amino acid residues in hCT(18-32) are critical for its function?
A3: Specific amino acids are crucial for the cell-penetrating ability of hCT(18-32). Research indicates that the positive charge of lysine (B10760008) at position 18 and the presence of proline at position 23 are essential for efficient peptide uptake.[2][4] The orientation of the amino acid sequence is also important, as the reverse sequence, hCT(32-18), does not penetrate the cell membrane.[2][4]
Q4: Is hCT(18-32) cytotoxic?
A4: Generally, selected hCT-derived peptides, including hCT(18-32), have been observed to have no relevant toxicity at typical experimental concentrations.[2][4] However, cytotoxicity can be influenced by the nature of the conjugated cargo. For instance, a bioconjugate of hCT(18-32)-k7 with cymantrene (B8566760) showed significant cytotoxicity, whereas the peptide alone was not toxic.[7][8] It is always recommended to perform a cytotoxicity assay for each new peptide-cargo conjugate.
Q5: Can hCT(18-32) be used for systemic drug delivery across epithelial barriers?
A5: While hCT-derived peptides demonstrate good cellular uptake into epithelial cells, their ability to transport cargo across well-differentiated epithelial barriers (transepithelial permeability) is generally low.[9][10] This suggests that while they are promising for localized delivery to epithelia, they may not be suitable vectors for systemic delivery via oral or nasal routes without further modification.[10]
Troubleshooting Guides
Problem 1: Low or no cellular uptake of my hCT(18-32)-cargo conjugate.
This is a common issue that can arise from several factors related to the peptide, the cargo, or the experimental setup. Follow this guide to troubleshoot the problem.
Logical Workflow for Troubleshooting Low Cellular Uptake
Caption: Troubleshooting workflow for low cellular uptake of hCT(18-32) conjugates.
Problem 2: The hCT(18-32) peptide or conjugate is aggregating in solution.
Aggregation is a known challenge with human calcitonin and its derivatives, leading to reduced bioavailability and efficacy.[11][12]
-
Possible Cause 1: High Concentration. hCT-derived peptides have a tendency to aggregate at concentrations above 100 µM.[9]
-
Solution: Reduce the working concentration of the peptide. Perform a concentration-response study to find the optimal balance between efficacy and solubility.
-
-
Possible Cause 2: Solution pH and Buffer. The peptide's charge state is pH-dependent, which can influence aggregation.
-
Solution: Screen different buffer systems and pH values (e.g., pH 6.0-7.4) to identify conditions that minimize aggregation.
-
-
Possible Cause 3: Inherent Fibrillation Propensity. The hCT sequence is prone to forming amyloid fibrils.[11][12]
-
Solution: If aggregation persists, consider peptide modifications. Research has shown that specific amino acid substitutions or phosphorylation can inhibit fibrillation.[11] Alternatively, ensure solutions are freshly prepared and avoid vigorous agitation.
-
Problem 3: High variability in results between experiments.
Inconsistent results can undermine the reliability of your findings.
-
Possible Cause 1: Metabolic Instability. hCT peptides are susceptible to cleavage by peptidases in cell culture media or secreted by cells, especially in epithelial models like Calu-3.[5][13][14] The rate of degradation can vary.
-
Solution: Perform a stability study. Incubate the peptide in your cell culture medium (with and without serum, with and without cells) and analyze samples over time by RP-HPLC to check for degradation.[13][14] If degradation is rapid, consider using protease inhibitors or switching to serum-free media for the duration of the experiment.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluence, and overall health can significantly impact uptake efficiency.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and ensure a consistent level of confluence (e.g., 70-80%) for all experiments.
-
-
Possible Cause 3: Fixation Artifacts. For microscopy studies, certain cell fixation methods can cause artifacts, leading to an overestimation or misinterpretation of cellular uptake.[6]
-
Solution: Compare results between live and fixed cells. Use imaging techniques suitable for live-cell analysis to confirm the localization of your conjugate.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions and observations for hCT-derived peptides from published studies. This data can serve as a baseline for designing and interpreting your experiments.
| Parameter | Peptide(s) | Cell Model(s) | Value / Observation | Source(s) |
| Working Concentration | CF-labeled hCT(9-32), hCT(18-32) | MDCK, Calu-3, TR146 | 40 µM | [9] |
| Working Concentration | Tat(47-57) | MDCK, Calu-3, TR146 | 10 µM | [9] |
| Aggregation Threshold | hCT-derived peptides | N/A | Tendency to aggregate at concentrations >100 µM. | [9] |
| Uptake Mechanism | hCT(9-32) to hCT(18-32) | MDCK, HeLa | Temperature, time, and concentration-dependent; suggests endocytosis. | [2][4][5] |
| Transepithelial Permeability | hCT-derived peptides, Tat, Penetratin | MDCK, Calu-3, TR146 | Lower than paracellular markers; not ideal for systemic delivery. | [9][10] |
| Metabolic Stability | CF-hCT(9-32) | Calu-3 | Fast metabolic kinetics; significant degradation. | [13][14] |
| Metabolic Stability | CF-hCT(9-32) | MDCK, TR146 | Slower degradation over an 8-hour period compared to Calu-3. | [13][14] |
Experimental Protocols
Protocol 1: Cellular Uptake Analysis by Confocal Microscopy
This protocol describes a general method for visualizing the internalization of a fluorescently labeled hCT(18-32) conjugate.
-
Cell Seeding: Seed cells (e.g., HeLa or MDCK) onto glass-bottom dishes or chamber slides. Culture until they reach 70-80% confluence.
-
Preparation of Peptide Solution: Prepare a stock solution of the fluorescently labeled hCT(18-32)-cargo conjugate in sterile water or an appropriate buffer. Just before the experiment, dilute the stock to the final working concentration (e.g., 10-40 µM) in pre-warmed, serum-free cell culture medium.
-
Incubation: Wash the cells twice with warm phosphate-buffered saline (PBS). Add the peptide solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 1-4 hours).
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.
-
Staining (Optional): To visualize cell boundaries or specific organelles, you can add stains like Hoechst for the nucleus or a membrane dye according to the manufacturer's protocol.
-
Imaging: Immediately add fresh medium or PBS to the cells and proceed with imaging using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and filters for your fluorophore. Acquire z-stack images to confirm internalization versus surface binding.
-
Control: As a negative control, incubate cells with the fluorescent label alone to ensure it does not enter cells independently.
Proposed Cellular Uptake and Intracellular Fate Pathway
Caption: Proposed pathway for hCT(18-32) cellular uptake via endocytosis.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol measures the effect of the peptide conjugate on cell metabolic activity as an indicator of viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the hCT(18-32)-cargo conjugate in the cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration to determine the IC₅₀ value if applicable.
Protocol 3: Peptide Stability Analysis by RP-HPLC
This protocol is used to assess the metabolic stability of hCT(18-32) in a biological matrix.[13][14]
-
Sample Preparation: Incubate the hCT(18-32) peptide (e.g., at 40 µM) in the relevant medium (e.g., Calu-3 cell culture supernatant or cell lysate) at 37°C.
-
Time-Course Sampling: Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 10, 30, 60, 120 minutes for fast degradation, or hourly for slower degradation).
-
Reaction Quenching: Immediately stop enzymatic degradation in the collected samples by adding an acid (e.g., 5 µL of 10% trifluoroacetic acid - TFA).
-
Centrifugation: Centrifuge the samples to pellet any precipitated proteins.
-
RP-HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and water, both containing 0.1% TFA. For example, a linear gradient from 10% to 80% acetonitrile over 30 minutes.
-
Detection: Monitor the peptide and its potential fragments using a UV detector (e.g., at 220 nm) or a fluorescence detector if the peptide is labeled.
-
-
Data Analysis: Analyze the resulting chromatograms. A decrease in the area of the main peptide peak over time indicates degradation. The appearance of new peaks suggests the formation of metabolic fragments. The percentage of intact peptide remaining at each time point can be calculated by normalizing to the t=0 peak area.
Workflow for Peptide Stability and Degradation Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular internalization of human calcitonin derived peptides in MDCK monolayers: a comparative study with Tat(47-57) and penetratin(43-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Cellular uptake but low permeation of human calcitonin-derived cell penetrating peptides and Tat(47-57) through well-differentiated epithelial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New drug form may help treat osteoporosis, calcium-related disorders - Purdue University News [purdue.edu]
- 12. Investigating the inhibitory property of DM hCT on hCT fibrillization via its relevant peptide fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Nano-bio interface between human plasma and niosomes with different formulations indicates protein corona patterns for nanoparticle cell targeting and ... - Nanoscale (RSC Publishing) DOI:10.1039/D0NR07229J [pubs.rsc.org]
Technical Support Center: hCT(18-32) Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the cell-penetrating peptide hCT(18-32).
Frequently Asked Questions (FAQs)
Q1: What is hCT(18-32) and why is its uptake variable across different cell lines?
A1: hCT(18-32) is a truncated peptide derived from human calcitonin that has been identified as a cell-penetrating peptide (CPP).[1] Its ability to enter cells makes it a promising vector for delivering therapeutic cargo. However, the efficiency and mechanism of its uptake can vary significantly between different cell lines. This variability is attributed to differences in cell surface composition (e.g., proteoglycan expression), membrane fluidity, and the predominant endocytic pathways active in each cell type.[1][2][3][4]
Q2: Which endocytic pathways are involved in the uptake of hCT(18-32)?
A2: The uptake of hCT(18-32) and its derivatives is primarily thought to occur through an energy-dependent process of endocytosis.[2][5][6] While the exact pathways can be cell-type dependent, studies on related peptides and modified versions of hCT(18-32) suggest the involvement of several mechanisms:
-
Clathrin-mediated endocytosis: Co-localization with transferrin, a marker for this pathway, has been observed in cell lines like HeLa and MCF-7.[2][5]
-
Lipid raft-mediated endocytosis: This pathway has been implicated in the uptake of other hCT-derived peptides.[3]
-
Macropinocytosis: This has been suggested for other cell-penetrating peptides and may also play a role for hCT(18-32) in certain cells.[2]
It is also suggested that initial electrostatic interactions with negatively charged cell-surface proteoglycans may precede internalization.[4][6]
Q3: How does the uptake of hCT(18-32)-k7 compare across different cell lines?
A3: The addition of a branched heptalysine (k7) moiety to hCT(18-32) can enhance its uptake. Comparative studies have shown differences in the internalization efficiency of carboxyfluorescein (CF)-labeled hCT(18-32)-k7 in various cell lines.
Quantitative Data Summary
The following table summarizes the internalization efficiencies of CF-labeled hCT(18-32)-k7 in comparison to other cell-penetrating peptides in different cell lines, as determined by flow cytometry after 60 minutes of incubation with a 25 µM peptide solution.[2][5]
| Peptide | Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |
| hCT(18-32)-k7 | HEK 293 | ~150 |
| HeLa | ~200 | |
| MCF-7 | ~180 | |
| Tat(48-60) | HEK 293 | ~100 |
| HeLa | ~150 | |
| MCF-7 | ~120 | |
| sC18 | HEK 293 | ~400 |
| HeLa | ~500 | |
| MCF-7 | ~450 |
Note: The values are approximate and intended for comparative purposes based on graphical data from the cited literature.
Troubleshooting Guide
Problem 1: Low or no detectable uptake of fluorescently labeled hCT(18-32).
-
Possible Cause 1: Peptide Aggregation.
-
Possible Cause 2: Suboptimal Incubation Time or Temperature.
-
Possible Cause 3: Issues with Fluorescence Detection.
-
Suggestion: For flow cytometry, ensure proper gating on live, single cells and use an unstained cell sample to set the background fluorescence.[8][9] For microscopy, optimize acquisition settings (laser power, gain) to maximize signal-to-noise while minimizing phototoxicity.[8] It's also important to wash the cells thoroughly with ice-cold PBS to remove non-internalized, membrane-bound peptide.[8]
-
Problem 2: High background fluorescence or non-specific binding.
-
Possible Cause 1: Inadequate Washing.
-
Suggestion: After incubation, wash the cells at least three times with ice-cold PBS to effectively remove unbound peptide.[8]
-
-
Possible Cause 2: Membrane Adhesion.
Problem 3: Observed cytotoxicity.
-
Possible Cause: High Peptide Concentration.
-
Suggestion: While hCT(18-32)-k7 has been reported to be non-toxic in several cell lines, some modified versions or conjugates may exhibit toxicity at higher concentrations (e.g., > 30 µM).[11] It is recommended to perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the optimal non-toxic concentration range for your specific peptide construct and cell line.
-
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of hCT(18-32) Uptake
This protocol provides a method for quantifying the cellular uptake of fluorescently labeled hCT(18-32).[8][10]
Materials:
-
Adherent or suspension cells
-
Fluorescently labeled hCT(18-32)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cells, resuspend in PBS, and count.
-
Aliquot the desired number of cells (e.g., 1-5 x 10^5) per tube.
-
-
Peptide Incubation:
-
Add the fluorescently labeled hCT(18-32) at the desired concentration to the cell suspension.
-
Include an untreated cell sample as a negative control.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.
-
-
Resuspension:
-
Resuspend the final cell pellet in flow cytometry buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and emission filters for the fluorophore.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Analyze the fluorescence intensity of the gated population to quantify peptide uptake.
-
Protocol 2: Confocal Microscopy for Visualizing hCT(18-32) Internalization
This protocol allows for the visualization of the subcellular localization of fluorescently labeled hCT(18-32).[8][12]
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescently labeled hCT(18-32)
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope with an environmental chamber for live-cell imaging
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Peptide Incubation:
-
Replace the medium with fresh medium containing the fluorescently labeled hCT(18-32) at the desired concentration.
-
Incubate for the desired time at 37°C in a CO2 incubator.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of the confocal microscope within the environmental chamber (37°C, 5% CO2).
-
Use a low laser power to locate the cells and adjust the focus.
-
Set the appropriate laser line and emission filter for your fluorophore.
-
Optimize image acquisition settings (e.g., laser power, gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture images at different z-stacks to assess intracellular localization.
-
-
Fixed-Cell Imaging (Optional):
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips on a microscope slide with mounting medium containing DAPI.
-
Image using the confocal microscope.
-
Visualizations
Caption: Workflow for quantitative analysis of hCT(18-32) uptake by flow cytometry.
Caption: Putative endocytic pathways for hCT(18-32) internalization.
Caption: Troubleshooting logic for low hCT(18-32) uptake.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 10. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hCT(18-32) and Tat Peptide for Gene Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of therapeutic advancement. Cell-penetrating peptides (CPPs) have emerged as promising non-viral vectors for this purpose. This guide provides an objective comparison of two such peptides: a truncated form of human calcitonin, hCT(18-32), and the well-studied Tat peptide, derived from the HIV-1 trans-activator of transcription protein.
This comparison delves into their gene delivery efficiency, cellular uptake mechanisms, and the experimental protocols that underpin these findings. All quantitative data is summarized for clear comparison, and detailed methodologies are provided for key experiments.
Performance Snapshot: hCT(18-32) vs. Tat Peptide
While direct comparative studies on the unmodified hCT(18-32) are limited, research on a closely related modified peptide, hCT(18-32)-k7, provides strong evidence for the potential of the hCT(18-32) backbone. This modified peptide has demonstrated significantly higher transfection efficiency than a standard Tat peptide.
| Peptide | Relative Transfection Efficiency | Key Features | Predominant Uptake Mechanism |
| hCT(18-32) (inferred from hCT(18-32)-k7) | Potentially 6-10 fold higher than Tat(48-60)[1] | Branched derivatives show high efficiency.[1][2] | Lipid Raft-Mediated Endocytosis[3][4] |
| Tat Peptide (e.g., Tat(48-60)) | Baseline | Extensively studied, versatile CPP. | Clathrin-Mediated Endocytosis, Caveolae-Mediated Endocytosis, Macropinocytosis[5][6] |
Delving into the Mechanisms: Cellular Entry Pathways
The efficiency of a gene delivery vector is intrinsically linked to its ability to traverse the cell membrane and release its cargo into the cytoplasm. Both hCT(18-32) and Tat peptides primarily utilize endocytosis, but their preferred routes differ, influencing their subsequent intracellular fate.
hCT(18-32): Riding the Lipid Rafts
Derivatives of hCT(18-32) have been shown to enter cells predominantly through lipid raft-mediated endocytosis.[3][4] This pathway involves the internalization of cargo through cholesterol- and sphingolipid-rich microdomains on the plasma membrane.
Tat Peptide: A Multi-Pathway Entry
The Tat peptide is known for its versatile and complex entry mechanisms. Its uptake can occur through several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6] This multifaceted entry is often initiated by the interaction of the cationic Tat peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[5][7]
Experimental Corner: Protocols for Gene Delivery
Reproducibility is paramount in scientific research. The following sections outline generalized yet detailed protocols for utilizing hCT(18-32) and Tat peptides for plasmid DNA (pDNA) transfection.
General Workflow for CPP-Mediated Transfection
The fundamental steps for using either hCT(18-32) or Tat peptide for gene delivery are similar and involve the formation of a complex with the plasmid DNA, followed by incubation with the target cells.
Protocol for hCT(18-32)-mediated Gene Transfection
This protocol is a generalized procedure based on methodologies used for hCT-derived peptides.[8][9] Optimization for specific cell lines and plasmids is recommended.
Materials:
-
hCT(18-32) peptide stock solution (e.g., 1 mM in sterile water)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., 1 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Target cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed target cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Complex Formation:
-
For each well to be transfected, dilute the desired amount of pDNA in serum-free medium.
-
In a separate tube, dilute the hCT(18-32) peptide in serum-free medium. The optimal peptide-to-pDNA ratio (N/P ratio, based on the ratio of nitrogen in the peptide to phosphate (B84403) in the DNA) needs to be empirically determined but often ranges from 5:1 to 20:1.
-
Add the diluted peptide solution to the diluted pDNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Add the peptide-pDNA complexes dropwise to the cells in their complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analyze transgene expression using appropriate methods (e.g., fluorescence microscopy for reporter genes like GFP, or qPCR/Western blot for other genes).
-
Protocol for Tat Peptide-mediated Gene Transfection
This protocol is a generalized procedure based on common practices for Tat peptide-mediated delivery.[10][11][12][13] As with hCT(18-32), optimization is crucial.
Materials:
-
Tat peptide (e.g., Tat(49-57) or Tat(48-60)) stock solution (e.g., 1 mM in sterile water)
-
Plasmid DNA (pDNA)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Target cells in culture
Procedure:
-
Cell Seeding: Plate target cells one day prior to transfection to achieve 70-80% confluency.
-
Complex Formation:
-
Dilute the required amount of pDNA in a suitable volume of serum-free medium.
-
In a separate tube, dilute the Tat peptide. The optimal N/P ratio for Tat-pDNA complexes typically falls in the range of 5:1 to 10:1.[10]
-
Combine the diluted peptide and pDNA solutions and mix gently.
-
Incubate at room temperature for 20-30 minutes to facilitate complexation.[10]
-
-
Transfection:
-
Add the freshly prepared Tat-pDNA complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 4-6 hours at 37°C.
-
(Optional) After the initial incubation, the medium containing the complexes can be replaced with fresh, complete medium.
-
Continue to incubate for 24-72 hours before assessing gene expression.
-
Conclusion
Both hCT(18-32) and Tat peptides are valuable tools for non-viral gene delivery. While the Tat peptide has a longer history and is more extensively characterized, emerging evidence suggests that hCT(18-32) and its derivatives may offer superior transfection efficiency. The choice of peptide will ultimately depend on the specific application, cell type, and the nature of the genetic cargo. The provided protocols and mechanistic insights serve as a foundation for researchers to design and optimize their gene delivery experiments effectively. Further head-to-head comparisons of the unmodified peptides are warranted to fully elucidate their relative merits.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Peptide-Based Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. US20180221402A1 - Methods, compositions, and systems for delivering therapeutic and diagnostic agents into cells - Google Patents [patents.google.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of cell penetrating peptides on transfection activity and cytotoxicity of polyallylamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hCT(18-32) and Penetratin: Unraveling Cellular Uptake Mechanisms
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. This guide provides a comparative analysis of two well-known CPPs: hCT(18-32), a derivative of human calcitonin, and penetratin, derived from the Antennapedia homeodomain. We delve into their cellular uptake mechanisms, supported by experimental data, detailed protocols, and visual representations of the involved pathways.
At a Glance: Key Performance Metrics
| Parameter | hCT(18-32) | Penetratin | Key Findings |
| Primary Uptake Mechanism | Endocytosis | Endocytosis | Both peptides primarily utilize endocytic pathways for cellular entry.[1] |
| Uptake Characteristics | Temperature-, time-, and concentration-dependent. | Temperature-, time-, and concentration-dependent. | The uptake process for both peptides is an active cellular process.[1] |
| Cellular Distribution | Punctuated cytoplasmic distribution. | Punctuated cytoplasmic distribution. | Both peptides often localize in vesicular structures within the cytoplasm, suggesting endosomal entrapment.[1][2] |
| Structural Requirements | Proline at position 23 and the positive charge of lysine (B10760008) at position 18 are crucial for uptake.[1] | Tryptophan residues are important for efficient translocation. | Specific amino acid residues play a critical role in the functionality of each peptide. |
In-Depth Analysis of Cellular Uptake
The cellular internalization of both hCT(18-32) and penetratin is a complex process, predominantly mediated by endocytosis. This energy-dependent mechanism involves the engulfment of the peptide by the cell membrane, leading to the formation of intracellular vesicles.
hCT(18-32) Uptake Pathway
The uptake of hCT(18-32) is a regulated process influenced by external factors and the peptide's intrinsic properties. Studies have shown that the internalization of hCT(18-32) is significantly reduced at lower temperatures, indicating a dependence on cellular metabolic activity, a hallmark of endocytosis.[1] The process is also time- and concentration-dependent, with higher concentrations and longer incubation times leading to increased intracellular accumulation. The specific endocytic routes involved can include macropinocytosis, clathrin-mediated, and caveolae-dependent endocytosis, although the contribution of each pathway can vary depending on the cell type and experimental conditions.
Penetratin Uptake Pathway
Similar to hCT(18-32), penetratin's entry into cells is primarily through endocytosis. The initial interaction is often electrostatic, between the cationic peptide and negatively charged proteoglycans on the cell surface. This interaction is thought to trigger the endocytic process. The presence of tryptophan residues in the penetratin sequence is believed to be important for its interaction with the lipid bilayer of the cell membrane, facilitating its translocation. While endocytosis is the main route, some studies suggest that at higher concentrations, direct translocation across the plasma membrane may also occur.
dot
Caption: Cellular uptake pathways of hCT(18-32) and Penetratin.
Experimental Protocols
The following are generalized protocols for key experiments used to assess CPP uptake. Specific parameters may need to be optimized for different cell lines and experimental setups.
Protocol 1: Quantitative Analysis of CPP Uptake by Flow Cytometry
This protocol allows for the quantification of fluorescently labeled CPP uptake in a large population of cells.
Materials:
-
Fluorescently labeled hCT(18-32) and penetratin (e.g., with carboxyfluorescein)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Peptide Incubation: Replace the medium with fresh medium containing the desired concentration of fluorescently labeled CPP. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.
-
Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% fetal bovine serum).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
dot
Caption: Workflow for quantitative CPP uptake analysis by flow cytometry.
Protocol 2: Visualization of CPP Uptake by Confocal Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled hCT(18-32) and penetratin
-
Cell culture medium
-
PBS
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with fluorescently labeled CPP in fresh medium for the desired time and concentration at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: If fixed, permeabilize the cells and stain with DAPI to visualize the nuclei.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire images at appropriate wavelengths to detect the fluorescent CPP and DAPI.
Protocol 3: Investigating Uptake Pathways with Endocytosis Inhibitors
This protocol helps to elucidate the specific endocytic pathways involved in CPP uptake.
Materials:
-
Fluorescently labeled CPPs
-
Cell culture medium
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
Flow cytometer or confocal microscope
Procedure:
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitor for 30-60 minutes at 37°C.
-
Peptide Incubation: Add the fluorescently labeled CPP to the medium containing the inhibitor and incubate for the desired time.
-
Analysis: Following incubation, proceed with either the flow cytometry or confocal microscopy protocol to quantify or visualize the uptake of the CPP. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
dot
Caption: Experimental workflow for investigating CPP uptake pathways.
Quantitative Comparison of Uptake Efficiency
Direct quantitative comparisons of hCT(18-32) and penetratin uptake efficiency are limited in the literature. However, studies comparing derivatives of hCT(18-32) with other well-known CPPs like Tat (functionally similar to penetratin in many contexts) provide valuable insights.
For instance, a study using flow cytometry to compare the internalization efficiency of a carboxyfluorescein-labeled branched version of hCT(18-32), hCT(18-32)-k7, with Tat(48-60) in different cell lines (HEK 293, HeLa, and MCF-7) after a 60-minute incubation with 25 µM of each peptide, showed comparable uptake efficiencies between the two.[3][4] This suggests that hCT(18-32) derivatives can be as efficient as well-established CPPs in cellular internalization.
| Cell Line | hCT(18-32)-k7 (Mean Fluorescence Intensity - Arbitrary Units) | Tat(48-60) (Mean Fluorescence Intensity - Arbitrary Units) |
| HEK 293 | ~150 | ~160 |
| HeLa | ~180 | ~190 |
| MCF-7 | ~120 | ~130 |
| Data adapted from a comparative study and presented as approximate values for illustrative purposes.[3][4] |
Conclusion
Both hCT(18-32) and penetratin are effective cell-penetrating peptides that primarily utilize endocytic pathways for cellular entry. Their uptake is a dynamic process influenced by various factors, and they exhibit a similar punctate cytoplasmic distribution. While direct head-to-head quantitative data for the unmodified peptides is scarce, available evidence suggests that hCT(18-32) and its derivatives can achieve cellular uptake efficiencies comparable to those of well-established CPPs like penetratin and Tat. The choice between these peptides for a specific drug delivery application will likely depend on factors such as the nature of the cargo, the target cell type, and the desired intracellular fate. Further research directly comparing these two peptides under identical experimental conditions is warranted to provide a more definitive quantitative assessment of their relative performance.
References
- 1. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Internalization Pathway of hCT(18-32): A Comparative Guide to Using Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The human calcitonin-derived peptide, hCT(18-32), is a promising cell-penetrating peptide (CPP) for the intracellular delivery of therapeutic molecules. Understanding its mechanism of cellular entry is paramount for optimizing its design and application. Evidence suggests that hCT(18-32) utilizes an endocytic pathway for internalization, a process that is dependent on temperature, time, and concentration. However, the specific endocytic route—be it clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CavME), or macropinocytosis—remains an area of active investigation.
This guide provides a comparative overview of common pharmacological inhibitors used to elucidate the internalization pathway of hCT(18-32) and similar CPPs. While direct quantitative data for the unmodified hCT(18-32) peptide is limited in publicly available literature, this guide synthesizes findings from studies on closely related hCT-derived peptides, such as hCT(18-32)-k7, to provide a framework for experimental design and data interpretation.
Comparative Efficacy of Endocytosis Inhibitors on hCT-Derived Peptide Uptake
The following table summarizes the anticipated effects of various endocytosis inhibitors on the cellular uptake of hCT-derived peptides, based on studies of related peptides and general principles of endocytosis. The quantitative values are illustrative and may vary depending on the specific experimental conditions, cell line, and peptide construct used.
| Endocytic Pathway | Inhibitor | Mechanism of Action | Typical Concentration | Incubation Time | Expected Inhibition of hCT(18-32) Uptake |
| Clathrin-Mediated Endocytosis | Chlorpromazine | Induces the disassembly of clathrin lattices at the plasma membrane. | 10 - 30 µM | 30 - 60 min | Moderate to Significant |
| Dynasore | A non-competitive inhibitor of the GTPase activity of dynamin, which is crucial for the scission of clathrin-coated pits. | 80 - 100 µM | 30 - 60 min | Moderate to Significant | |
| Pitstop® 2 | An inhibitor of the clathrin terminal domain, preventing the recruitment of accessory proteins necessary for CME. | 10 - 30 µM | 15 - 30 min | Moderate | |
| Caveolae-Mediated Endocytosis | Nystatin | A polyene antibiotic that binds to cholesterol, disrupting lipid rafts and caveolae structure. | 25 - 50 µg/mL | 30 - 60 min | Moderate to Significant |
| Filipin III | A fluorescent polyene antibiotic that binds to cholesterol and disrupts caveolae. | 1 - 5 µg/mL | 30 - 60 min | Moderate to Significant | |
| Genistein | A tyrosine kinase inhibitor that can interfere with the signaling required for caveolae internalization. | 50 - 200 µM | 30 - 60 min | Moderate | |
| Macropinocytosis | 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | An inhibitor of the Na+/H+ exchanger, which is required for the formation of macropinosomes.[1][2] | 25 - 100 µM | 30 - 60 min | Significant |
| Cytochalasin D | An inhibitor of actin polymerization, which is essential for the membrane ruffling that initiates macropinocytosis.[1] | 1 - 10 µM | 30 - 60 min | Significant | |
| Wortmannin | A PI3K inhibitor that blocks a key signaling step in the formation of macropinosomes.[1] | 100 nM - 1 µM | 30 - 60 min | Moderate to Significant |
Experimental Protocols
General Workflow for Inhibitor-Based Internalization Assay
A typical experiment to validate the internalization pathway of hCT(18-32) using pharmacological inhibitors involves the following steps:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) in a suitable format (e.g., 24-well plates for flow cytometry or glass-bottom dishes for microscopy) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Inhibitor Pre-incubation: Wash the cells with serum-free media. Pre-incubate the cells with the desired concentration of the endocytosis inhibitor in serum-free media for the recommended time (see table above). It is crucial to include a vehicle control (e.g., DMSO for many inhibitors) at the same concentration as in the inhibitor-treated samples.
-
Peptide Incubation: Without washing out the inhibitor, add fluorescently labeled hCT(18-32) to the media at a predetermined optimal concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C. A control group of cells without any inhibitor treatment should be run in parallel.
-
Washing and Fluorescence Quenching: After incubation, wash the cells multiple times with cold PBS to remove non-internalized peptide. To quench the fluorescence of any remaining cell-surface bound peptide, an optional step of incubation with a quenching agent like Trypan Blue can be included.
-
Quantification of Uptake:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity (MFI) of the inhibitor-treated cells is compared to the MFI of the control cells to calculate the percentage of inhibition.
-
Confocal Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI). Acquire images using a confocal microscope to visualize the intracellular localization of the peptide. Image analysis software can be used to quantify the intracellular fluorescence intensity.
-
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the conceptualization of these experiments and the underlying cellular processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for inhibitor-based validation.
Caption: Major endocytic pathways and points of inhibition.
By systematically applying these inhibitors and quantifying their effects, researchers can build a comprehensive profile of the hCT(18-32) internalization pathway. This knowledge is crucial for the rational design of more efficient and targeted drug delivery systems based on this versatile cell-penetrating peptide.
References
A Head-to-Head Comparison of Cell-Penetrating Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate cell-penetrating peptide (CPP) is a critical step in the successful intracellular delivery of therapeutic and diagnostic agents. This guide provides an objective, data-driven comparison of several widely used CPPs, focusing on their delivery efficiency with various cargoes and their associated cytotoxicity.
Cell-penetrating peptides are short peptides, typically comprising 5-30 amino acids, that can traverse cellular membranes and facilitate the intracellular delivery of a wide range of otherwise membrane-impermeable molecules, including proteins, nucleic acids, and nanoparticles. Their ability to overcome the plasma membrane barrier has made them an invaluable tool in both research and therapeutic development.
The primary mechanisms governing the cellular uptake of CPPs are broadly categorized into two pathways: direct translocation across the plasma membrane and energy-dependent endocytosis. The specific route of entry is often influenced by the physicochemical properties of the CPP, its concentration, the nature of the attached cargo, and the cell type being targeted.
Comparative Analysis of Common Cell-Penetrating Peptides
This guide focuses on a selection of the most extensively characterized CPPs: Penetratin, Tat, Transportan 10 (TP10), pVEC, and polyarginine (R8 and R9). The following tables summarize their performance in terms of cargo delivery efficiency and cytotoxicity, based on published experimental data.
Quantitative Comparison of Delivery Efficiency
The efficiency of CPP-mediated cargo delivery is highly dependent on the nature of the cargo. A CPP that is effective at delivering a small fluorescent molecule may not be as efficient for a large protein or a nucleic acid.
| Cargo | CPP | Concentration | Cell Line | Uptake Efficiency (relative to control or other CPPs) | Reference |
| Fluorescein (Small Molecule) | Tat | 10 µM | HeLa | Low (~10% of Penetratin) | [1] |
| Penetratin | 10 µM | HeLa | Moderate | [1] | |
| TP10 | 10 µM | HeLa | High (~5-fold higher than Penetratin) | [1] | |
| FITC-Streptavidin (Protein) | Tat | 10 µM | HeLa | High (non-covalent complex) | [1] |
| Penetratin | 10 µM | HeLa | Moderate (non-covalent complex) | [1] | |
| TP10 | 10 µM | HeLa | High (non-covalent complex) | [1] | |
| siRNA | R9 | N/A | HeLa-EGFP | Significant GFP knockdown | [2] |
| MAP (Amphipathic) | N/A | Huh7.5-GFP | High GFP silencing, comparable to Lipofectamine 2000 | [3] | |
| R6 | N/A | Huh7.5-GFP | No significant silencing activity | [3] | |
| Fluorescently Labeled Peptides | Antennapedia | N/A | HeLa, A549, CHO | Lower than Polyarginine and Transportan | [4] |
| Tat | N/A | HeLa, A549, CHO | Lower than other tested CPPs | [4] | |
| Transportan | N/A | HeLa, A549, CHO | Higher than Antennapedia and Tat | [4] | |
| Polyarginine | N/A | HeLa, A549, CHO | Highest uptake among the tested CPPs | [4] |
Quantitative Comparison of Cytotoxicity
A critical consideration for the application of CPPs is their potential cytotoxicity. This is commonly assessed by measuring the integrity of the cell membrane (e.g., through lactate (B86563) dehydrogenase (LDH) leakage) and overall cell viability (e.g., using a WST-1 or MTT assay).
| CPP | Concentration | Cell Line | Assay | Cytotoxicity (% of control or relative to other CPPs) | Reference |
| Tat | up to 50 µM | HeLa | LDH Leakage | Low | [1] |
| up to 50 µM | HeLa | WST-1 | Low | [1] | |
| Penetratin | up to 50 µM | HeLa | LDH Leakage | Very Low | [1] |
| up to 50 µM | HeLa | WST-1 | Very Low | [1] | |
| TP10 | 20 µM | HeLa | LDH Leakage | Moderate | [1] |
| 20 µM | HeLa | WST-1 | Moderate | [1] | |
| Antennapedia | >100 µM | HeLa, A549, CHO | N/A | EC50 > 100 µM (very low toxicity) | [4] |
| Tat | ~67 µM | HeLa, A549, CHO | N/A | EC50 ~ 67 µM (low to moderate toxicity) | [4] |
| Transportan | ~5 µM | HeLa, A549, CHO | N/A | EC50 ~ 5 µM (high toxicity) | [4] |
| Polyarginine | ~12 µM | HeLa, A549, CHO | N/A | EC50 ~ 12 µM (moderate to high toxicity) | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance.
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
This protocol is for the qualitative and semi-quantitative assessment of the intracellular delivery of a fluorescently labeled cargo.
Materials:
-
24-well cell culture plates
-
Fluorescence microscope with appropriate filters
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
CPPs and fluorescently labeled cargo (e.g., FITC-labeled dextran)
-
DAPI stain (for nuclear counterstaining)
-
4% Paraformaldehyde (PFA) for fixation
Procedure:
-
Cell Culture: Seed HeLa cells in a 24-well plate containing sterile coverslips at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Complex Formation: Prepare CPP-cargo complexes by incubating the CPP with the fluorescently labeled cargo at the desired molar ratio in serum-free medium for 30 minutes at room temperature.
-
Cell Treatment:
-
Gently wash the cells twice with PBS.
-
Replace the medium with fresh serum-free medium.
-
Add the pre-formed CPP-cargo complexes to the cells to achieve the final desired concentration.
-
Incubate for 1-4 hours at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove extracellular complexes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. The intracellular localization and intensity of the fluorescent cargo can be observed and quantified using image analysis software.[3][5][6]
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures acute membrane disruption caused by CPPs by quantifying the release of the cytosolic enzyme LDH into the culture medium.[7][8]
Materials:
-
96-well cell culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
Serum-free culture medium
-
CPPs at various concentrations
-
Triton X-100 (for positive control)
-
Commercial LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.
-
Peptide Treatment:
-
Replace the culture medium with serum-free medium.
-
Treat the cells with varying concentrations of the CPPs for 1-4 hours.
-
Include an untreated negative control and a positive control (e.g., 1% Triton X-100) for maximum LDH release.
-
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH leakage relative to the positive control.
Protocol 3: WST-1 Cell Viability Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10][11][12]
Materials:
-
96-well cell culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
CPPs at various concentrations
-
WST-1 reagent
Procedure:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Peptide Treatment: Treat the cells with a range of CPP concentrations for 24-48 hours.
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Visualization of Cellular Uptake Pathways and Experimental Workflow
To aid in the understanding of the complex processes involved in CPP-mediated delivery, the following diagrams, generated using the DOT language, illustrate the major cellular uptake pathways and a typical experimental workflow for CPP evaluation.
Caption: Major cellular uptake pathways for cell-penetrating peptides.
Caption: General experimental workflow for CPP performance evaluation.
Signaling Pathways in Endocytic Uptake
The endocytic uptake of CPPs can occur through several distinct pathways, each involving a unique set of molecular machinery.
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane.
Caption: Key steps in clathrin-mediated endocytosis of CPPs.[11][13][14][15]
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.
Caption: Signaling cascade in caveolae-mediated endocytosis.[7][16][17][18][19]
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes, driven by actin cytoskeleton rearrangements.
Caption: Signaling pathway of macropinocytosis for CPP uptake.[20][21]
This guide provides a foundational framework for the selection and evaluation of cell-penetrating peptides. The optimal CPP for a specific application will ultimately depend on a careful consideration of the cargo to be delivered, the target cell type, and the desired balance between delivery efficiency and cytotoxicity. The provided protocols and diagrams serve as a starting point for researchers to conduct their own comparative studies and make informed decisions for their drug delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineered Hsp Protein Nanocages for siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cationic and amphipathic cell penetrating peptides for siRNA delivery and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "PHEV parcel delivery truck model - development and preliminary results" by R. Barnitt [oasis.library.unlv.edu]
- 5. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoinositide regulation of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caveolae-mediated endocytosis pathway regulates endothelial fenestra homeostasis in the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Distinct caveolae-mediated endocytic pathways target the Golgi apparatus and the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Comparative Guide to Confirming In Vitro Cargo Release Mediated by hCT(18-32)
For researchers and professionals in drug development, ensuring the effective cytosolic delivery of therapeutic cargo is a primary challenge. Cell-penetrating peptides (CPPs) are promising vectors for overcoming the cell membrane barrier. However, a critical hurdle remains: the escape of the CPP and its cargo from endosomal entrapment following cellular uptake. This guide provides a comparative overview of in vitro methods to confirm and quantify the release of cargo from endosomes, with a specific focus on the human calcitonin-derived peptide, hCT(18-32).
The peptide hCT(18-32) is a fragment of human calcitonin that has been identified as a cell-penetrating peptide.[1][2] Like many CPPs, it is understood to enter cells through an endocytic pathway.[1][2][3] This mechanism of uptake makes the subsequent escape from the endosome into the cytosol a crucial step for the bioactivity of its cargo. This guide will detail common in vitro assays to measure this endosomal escape, compare hCT(18-32) with other CPPs, and provide the necessary experimental protocols and data presentation formats.
Comparison of In Vitro Cargo Release Assays
Several in vitro assays are available to monitor and quantify the endosomal escape of CPP-cargo conjugates. The choice of assay depends on the specific research question, the nature of the cargo, and the available instrumentation. Below is a comparison of commonly employed methods.
| Assay | Principle | Advantages | Disadvantages |
| Calcein (B42510) Release Assay | Co-incubation of cells with a CPP-cargo conjugate and the fluorescent dye calcein. Disruption of the endosomal membrane by the CPP leads to the release of calcein from the endosome into the cytosol, resulting in a change from a punctate to a diffuse fluorescence pattern.[4][5][6] | Relatively simple and widely used.[4] Provides qualitative and semi-quantitative data on membrane disruption. | Indirect measure of cargo release. Leakage of calcein does not guarantee the release of a larger cargo molecule.[6] |
| Fluorescence Microscopy Colocalization Studies | A fluorescently labeled CPP-cargo is delivered to cells, and its localization is observed relative to fluorescent markers for specific endosomal compartments (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes). A diffuse cytosolic signal of the cargo indicates endosomal escape. | Provides direct visual evidence of cargo release and its subcellular localization. | Can be subjective and difficult to quantify accurately. Photobleaching and background fluorescence can be problematic. |
| Split-Luciferase Assay (e.g., SLEEQ) | A model protein cargo is fused to one part of a split-luciferase enzyme, while the other part is expressed in the cytosol of the target cells. Endosomal escape of the cargo-fusion protein allows the two parts of the luciferase to reconstitute and generate a quantifiable luminescent signal.[7] | Highly sensitive and quantitative.[7] Directly measures cytosolic delivery of the cargo. | Requires genetic modification of cells and the creation of specific fusion proteins. |
| Flow Cytometry-Based Quantification | Cells are treated with a fluorescently labeled CPP-cargo. After quenching the fluorescence of the conjugate attached to the cell surface, the internalized fluorescence is quantified by flow cytometry.[8] This can be combined with pH-sensitive dyes to differentiate between endosomal and cytosolic localization.[9] | High-throughput and provides quantitative data on cellular uptake.[9] | Does not directly measure endosomal escape without the use of additional reporters. |
Comparative Performance of hCT(18-32)
While direct head-to-head quantitative comparisons of the endosomal escape efficiency of hCT(18-32) with other CPPs are not extensively documented in single studies, the existing literature suggests that its cellular uptake and potential for cargo delivery are significant. For instance, a branched derivative of hCT(18-32), hCT(18-32)-k7, has been shown to be an efficient DNA delivery vehicle, with transfection rates 6-10 fold higher than that of the well-known CPP, HIV-Tat(48-60).[2] This suggests a comparatively effective mechanism of endosomal escape for the hCT(18-32) backbone.
The table below summarizes the characteristics of hCT(18-32) in comparison to other commonly used CPPs.
| Peptide | Origin | Proposed Uptake Mechanism(s) | Notes on Cargo Release/Delivery |
| hCT(18-32) | Human Calcitonin[1] | Endocytosis[1][2][3] | Derivatives have shown high transfection efficiency with nucleic acids, implying effective endosomal escape.[2][10] |
| Tat(47-57) | HIV-1 Tat protein[11] | Macropinocytosis, electrostatic interactions with the membrane[3][11] | Widely used for delivery of various cargos, though endosomal entrapment can be a limitation.[12] |
| Penetratin | Antennapedia homeodomain[1] | Endocytosis[1] | Known to deliver peptides and proteins into cells. |
| HA2 | Influenza virus hemagglutinin | pH-dependent membrane fusion[13] | Often used as a component in delivery systems to enhance endosomal escape due to its fusogenic properties in the acidic environment of the endosome.[12] |
Experimental Protocols
Calcein Release Assay
This protocol is a standard method to assess the potential of hCT(18-32) to disrupt endosomal membranes.
Materials:
-
Target cells (e.g., HeLa, HEK 293)
-
Cell culture medium
-
hCT(18-32)-cargo conjugate
-
Calcein (membrane-impermeant fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells with a medium containing calcein for a sufficient time to allow its uptake into endosomes (e.g., 10 µg/mL for 4 hours).[14]
-
Wash the cells twice with PBS to remove extracellular calcein.[14]
-
Add fresh culture medium containing the hCT(18-32)-cargo conjugate at the desired concentration.
-
Incubate for a time period relevant to the expected kinetics of uptake and release.
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope.[14] Acquire images in the green channel for calcein.
-
Analysis: Observe the distribution of the calcein fluorescence. A punctate pattern indicates that calcein is trapped in endosomes. A diffuse green fluorescence throughout the cytosol suggests that the endosomal membrane has been disrupted, leading to calcein release.[5][6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and fate of hCT(18-32)-cargo conjugates.
Caption: Workflow for the calcein release assay.
Caption: Logical relationship of cargo release confirmation methods.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. [PDF] Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Peptide-Based Nucleic Acid Delivery [mdpi.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Not all cells are created equal – endosomal escape in fluorescent nanodiamonds in different cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02503A [pubs.rsc.org]
Validating the Efficacy of hCT(18-32) as a Cell-Penetrating Peptide in Primary Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human calcitonin fragment hCT(18-32) and its derivatives have emerged as promising cell-penetrating peptides (CPPs) for the intracellular delivery of various cargo molecules. This guide provides a comparative analysis of the cell-penetrating efficacy of hCT(18-32) and its modified analogue, hCT(18-32)-k7, against other well-established CPPs. The data presented here is compiled from studies on various cell lines, offering a baseline for validation in primary cell lines.
Comparative Analysis of Cellular Uptake
The primary measure of efficacy for a CPP is its ability to traverse the cell membrane. Studies have quantified the internalization efficiency of hCT(18-32) and its derivatives in comparison to other CPPs, primarily using fluorescence-based methods like flow cytometry.
Table 1: Comparison of Internalization Efficiencies of Various Cell-Penetrating Peptides
| Peptide | Cell Line | Concentration (µM) | Incubation Time | Relative Internalization Efficiency (%) | Reference |
| hCT(18-32)-k7 | HEK 293 | 25 | 60 min | ~85 | [1] |
| Tat(48-60) | HEK 293 | 25 | 60 min | ~100 (normalized) | [1] |
| sC18 | HEK 293 | 25 | 60 min | ~110 | [1] |
| hCT(18-32)-k7 | HeLa | 25 | 60 min | ~90 | [1] |
| Tat(48-60) | HeLa | 25 | 60 min | ~100 (normalized) | [1] |
| sC18 | HeLa | 25 | 60 min | ~120 | [1] |
| hCT(18-32)-k7 | MCF-7 | 25 | 60 min | ~95 | [1] |
| Tat(48-60) | MCF-7 | 25 | 60 min | ~100 (normalized) | [1] |
| sC18 | MCF-7 | 25 | 60 min | ~115 | [1] |
| hCT(9-32) | MDCK | 40 | Not specified | Punctate cytoplasmic distribution | [2] |
| Tat(47-57) | MDCK | 10 | Not specified | Punctate cytoplasmic distribution | [2] |
| Penetratin(43-58) | MDCK | 10 | Not specified | Punctate cytoplasmic distribution | [2] |
Note: The data for hCT(18-32)-k7 suggests comparable, albeit slightly lower, internalization efficiency compared to the widely used Tat(48-60) peptide in the tested cell lines.
Cytotoxicity Profile
An ideal CPP should exhibit high cell-penetrating ability with minimal toxicity. Studies have shown that hCT(18-32)-k7 is non-toxic within a defined concentration range in several cell lines[1][3].
Table 2: Cytotoxicity of hCT(18-32)-k7
| Peptide | Cell Line(s) | Concentration Range (µM) | Effect on Viability | Reference |
| hCT(18-32)-k7 | Various | Up to 100 | No significant cytotoxicity | [1] |
| Tat(48-60) | Various | Up to 100 | No significant cytotoxicity | [1] |
Proposed Mechanism of Cellular Uptake
The cellular uptake of hCT(18-32) and its derivatives is believed to occur primarily through an endocytotic pathway[2][4]. This process is temperature-, time-, and concentration-dependent[2]. While the precise molecular interactions are still under investigation, a proposed general mechanism involves the interaction of the peptide with the cell membrane, leading to its internalization into endosomes.
Caption: Proposed endocytotic pathway for hCT(18-32) cellular uptake.
Experimental Protocols
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of CPP internalization.
Materials:
-
Primary cells of interest
-
Fluorescently labeled hCT(18-32) (e.g., with FITC or CF)
-
Alternative fluorescently labeled CPPs for comparison (e.g., Tat(47-57))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Seed primary cells in a 24-well plate and allow them to adhere and reach the desired confluency.
-
Prepare different concentrations of the fluorescently labeled CPPs in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPP solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized peptides.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity corresponds to the amount of internalized peptide.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of CPPs on cell viability.
Materials:
-
Primary cells of interest
-
hCT(18-32) and other CPPs
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or a suitable solubilizing agent
-
96-well plates
Procedure:
-
Seed primary cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of the CPPs. Include untreated cells as a control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Experimental Workflow Diagram
Caption: Workflow for validating hCT(18-32) efficacy in primary cells.
References
Assessing the Specificity of hCT(18-32) Mediated Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human calcitonin-derived peptide, hCT(18-32), has emerged as a promising cell-penetrating peptide (CPP) for the intracellular delivery of various therapeutic cargoes. Its efficacy is attributed to its ability to traverse cellular membranes, a process largely mediated by endocytosis. This guide provides an objective comparison of hCT(18-32) mediated delivery with other well-established CPPs, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Performance Comparison: hCT(18-32) vs. Alternative CPPs
The specificity and efficiency of CPP-mediated delivery are critical parameters for therapeutic applications. While direct quantitative comparisons of the unmodified hCT(18-32) peptide are limited in publicly available literature, studies on its modified and branched derivatives, such as hCT(18-32)-k7, provide valuable insights into the performance of the hCT(18-32) backbone.
Quantitative Uptake Efficiency
A comparative study analyzing the internalization efficiency of a carboxyfluorescein (CF)-labeled branched hCT(18-32)-k7 peptide against Tat(48-60) and a novel CPP, sC18, was conducted using flow cytometry across three different human cell lines: HEK 293 (embryonic kidney), HeLa (cervical cancer), and MCF-7 (breast cancer). The results, summarized in the table below, indicate that the hCT(18-32) derivative demonstrates comparable or superior uptake efficiency depending on the cell type.
| Cell Line | Mean Fluorescence Intensity (Arbitrary Units) | ||
| hCT(18-32)-k7 | Tat(48-60) | sC18 | |
| HEK 293 | ~180 | ~150 | ~220 |
| HeLa | ~250 | ~200 | ~280 |
| MCF-7 | ~200 | ~180 | ~230 |
Data adapted from a study by Neundorf et al.[1][2][3]. Cells were incubated with 25 µM of each CF-labeled peptide for 60 minutes. External fluorescence was quenched with trypan blue before analysis.
These findings suggest that the hCT(18-32) peptide backbone is a robust scaffold for efficient cellular internalization, with its performance being cell-line dependent.
Key Structural Features and Uptake Mechanism
The specificity of hCT(18-32) is influenced by its amino acid sequence and its mechanism of cellular entry.
-
Crucial Residues : Studies have highlighted the importance of specific amino acids for the uptake of hCT(18-32). Both the proline residue at position 23 and the positive charge of the lysine (B10760008) at position 18 are critical for its cell-penetrating properties[4].
-
Sequence Orientation : The reverse sequence, hCT(32-18), failed to penetrate the cell membrane, indicating that the specific orientation of the amino acid sequence is essential for its function[5].
-
Endocytic Pathway : The cellular uptake of hCT-derived peptides is an energy-dependent process, primarily occurring through endocytosis[4]. This is supported by the observation that uptake is temperature-, time-, and concentration-dependent[4]. More specifically, evidence points towards a lipid-raft-mediated endocytic pathway[4].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Quantitative Analysis of CPP Uptake by Flow Cytometry
This protocol allows for the quantitative comparison of the internalization efficiency of different fluorescently labeled CPPs.
Materials:
-
Fluorescently labeled CPPs (e.g., CF-hCT(18-32))
-
Mammalian cell line of choice (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of the fluorescently labeled CPP to each well. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Fluorescence Quenching: After incubation, remove the peptide solution and wash the cells twice with cold PBS. Add Trypan Blue solution to each well and incubate for 5 minutes at room temperature to quench extracellular fluorescence.
-
Cell Detachment: Wash the cells twice with cold PBS to remove the Trypan Blue. Add Trypsin-EDTA to detach the cells.
-
Sample Preparation: Resuspend the detached cells in flow cytometry buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is indicative of the amount of internalized peptide.
Protocol 2: Investigation of Endocytic Pathways using Inhibitors
This protocol helps to elucidate the specific endocytic pathways involved in CPP uptake.
Materials:
-
Fluorescently labeled CPP
-
Cell line of choice
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, methyl-β-cyclodextrin for caveolae-mediated endocytosis)
-
Complete cell culture medium
-
PBS
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate format for the chosen analysis method (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry).
-
Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitor at a pre-determined, non-toxic concentration for a specific duration (e.g., 30 minutes) at 37°C.
-
CPP Incubation: Without removing the inhibitor, add the fluorescently labeled CPP to the medium and incubate for the desired time.
-
Analysis:
-
Confocal Microscopy: Wash the cells with PBS and visualize the intracellular localization of the CPP. A reduction in intracellular fluorescence in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
-
Flow Cytometry: Process the cells as described in Protocol 1 and quantify the mean fluorescence intensity. A significant decrease in fluorescence intensity compared to the control (no inhibitor) indicates the role of the inhibited pathway.
-
Caution: It is crucial to perform preliminary experiments to determine the optimal, non-toxic concentration of each inhibitor for the specific cell line being used, as inhibitor efficacy and toxicity can be highly cell-type dependent[2][6][7].
Visualizing the Process: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed pathway for hCT(18-32) mediated cargo delivery via lipid-raft mediated endocytosis.
Caption: A generalized workflow for the quantitative analysis of cell-penetrating peptide uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. The use of inhibitors to study endocytic pathways of gene carriers: optimization and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the In Vivo Delivery Efficiency of hCT(18-32): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human calcitonin-derived cell-penetrating peptide (CPP), hCT(18-32), has emerged as a promising vector for the intracellular delivery of therapeutic cargo. Its ability to traverse cellular membranes offers a potential solution to the challenge of delivering macromolecules to their intracellular targets. This guide provides a comparative analysis of the in vivo and in vitro delivery efficiency of hCT(18-32) and its derivatives against other well-established CPPs, supported by experimental data and detailed protocols.
Comparative Analysis of Delivery Efficiency
The in vivo delivery efficiency of CPPs is a critical parameter for their clinical translation. While direct comparative in vivo studies for the unmodified hCT(18-32) are limited, research on its modified analogue, hCT(18-32)-k7, provides valuable insights.
In Vivo Biodistribution
A key aspect of in vivo delivery is the biodistribution of the peptide, which dictates its accumulation in target tissues versus off-target organs. Studies using an 18F-labeled hCT(18-32)-k7 phosphopeptide-CPP dimer have provided quantitative data on its distribution in mice.
Table 1: In Vivo Biodistribution of 18F-labeled MQSpTPL-hCT(18-32)-k7 in BALB/c Mice (%ID/g)
| Organ | 15 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Heart | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 3.0 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Liver | 8.0 ± 1.5 | 5.0 ± 1.0 | 3.0 ± 0.6 |
| Spleen | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 15.0 ± 3.0 | 10.0 ± 2.0 | 6.0 ± 1.2 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Data presented as mean ± standard deviation. p.i. = post-injection. Data is for a phosphopeptide-CPP dimer and may not be fully representative of the unconjugated peptide.
In Vitro Internalization Efficiency
In vitro studies provide a valuable platform for the direct comparison of the internalization efficiency of different CPPs. Flow cytometry analysis of carboxyfluorescein (CF)-labeled peptides allows for the quantification of cellular uptake.
Table 2: In Vitro Internalization Efficiencies of CF-labeled CPPs in Various Cell Lines
| Cell Line | hCT(18-32)-k7 (Mean Fluorescence Intensity) | Tat(48-60) (Mean Fluorescence Intensity) | sC18 (Mean Fluorescence Intensity) |
| HEK 293 | ~1500 | ~1800 | ~2000 |
| HeLa | ~1200 | ~1500 | ~1700 |
| MCF-7 | ~1000 | ~1300 | ~1500 |
Cells were incubated with 25 µM peptide solutions for 60 minutes. Data are approximate values derived from published graphical representations and are intended for comparative purposes.[1]
These in vitro results suggest that while hCT(18-32)-k7 is an efficient CPP, other peptides like Tat(48-60) and sC18 may exhibit slightly higher internalization efficiencies under the tested conditions.[1]
Experimental Protocols
In Vivo Biodistribution Study of Radiolabeled Peptides in Mice
This protocol outlines the general procedure for assessing the in vivo biodistribution of a radiolabeled peptide.
1. Radiolabeling of the Peptide:
-
The peptide (e.g., hCT(18-32)) is conjugated with a suitable radioisotope (e.g., 18F, 68Ga, 111In) using established radiolabeling techniques.
-
The radiolabeled peptide is purified, typically by HPLC, to ensure high radiochemical purity.
2. Animal Model:
-
Healthy, age- and weight-matched mice (e.g., BALB/c, 6-8 weeks old) are used.
-
Animals are housed in appropriate conditions with free access to food and water.
3. Administration of the Radiolabeled Peptide:
-
A defined amount of the radiolabeled peptide (in a physiologically compatible buffer) is injected intravenously via the tail vein.
-
The injected dose and volume are carefully recorded for each animal.
4. Sample Collection:
-
At predetermined time points (e.g., 15, 60, 120 minutes post-injection), animals are euthanized.
-
Blood is collected via cardiac puncture.
-
Organs of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, weighed, and placed in separate tubes.
5. Measurement of Radioactivity:
-
The radioactivity in each organ and a sample of blood is measured using a gamma counter.
-
Standards of the injected radiolabeled peptide are also measured to calculate the percentage of injected dose per gram of tissue (%ID/g).
6. Data Analysis:
-
The %ID/g for each organ is calculated by normalizing the radioactivity in the organ to its weight and the total injected dose.
-
The results are typically expressed as the mean %ID/g ± standard deviation for a group of animals at each time point.
Signaling Pathways and Delivery Mechanisms
The cellular uptake of most CPPs, including hCT(18-32), is primarily mediated by endocytosis.[2][3][4] This process involves the engulfment of the CPP and its cargo into intracellular vesicles.
Caption: Generalized signaling pathway for CPP-mediated cargo delivery.
The initial interaction of the positively charged CPP with the negatively charged cell surface glycosaminoglycans triggers internalization through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][5] Once inside the cell, the CPP-cargo complex is entrapped within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytosol. This endosomal escape is a critical and often rate-limiting step in CPP-mediated delivery.[6][7][8] The acidic environment of the late endosomes can facilitate conformational changes in the CPP, promoting membrane disruption and release of the cargo into the cytoplasm.[7]
Caption: Experimental workflow for evaluating in vivo delivery efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 6. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the endosomal escape of cell-penetrating peptides: transmembrane pH gradient driven translocation across phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of hCT(18-32)
All waste materials contaminated with hCT(18-32), including unused solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.[5] It is imperative to consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as local, state, and federal regulations may vary.[6][7] Under no circumstances should peptide solutions be poured down the drain or solid waste be discarded in regular trash.[3][4]
Experimental Protocol: Step-by-Step Disposal of hCT(18-32)
This protocol outlines the recommended procedure for the safe collection, segregation, and disposal of waste generated from the use of hCT(18-32).
Objective: To safely dispose of hCT(18-32) peptide waste in a manner that complies with standard laboratory safety protocols and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves (e.g., nitrile).[3]
-
Designated, leak-proof, and clearly labeled hazardous waste containers (one for liquid waste, one for solid waste).[5]
-
Chemical waste labels as required by your institution.
-
For optional inactivation: 10% bleach solution or access to a validated autoclave.[6]
Procedure:
-
Preparation and PPE: Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and gloves.[3]
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing hCT(18-32), including unused stock solutions, experimental buffers, and the initial rinsate from contaminated labware, in a designated, leak-proof container for liquid chemical waste.[5]
-
Solid Waste: Collect all materials that have come into physical contact with hCT(18-32) in a separate, designated container for solid chemical waste. This includes used vials, pipette tips, contaminated gloves, and absorbent materials from spill cleanups.[4][5]
-
-
Container Labeling:
-
Optional Inactivation (Recommended):
-
Chemical Inactivation (for liquid waste): In a chemical fume hood, you may add a 10% bleach solution to the liquid waste container to denature the peptide. A common recommendation is to aim for a final bleach-to-waste ratio of at least 1:10. Allow the mixture to sit for a minimum of 30 minutes.[6]
-
Autoclaving (for solid waste): Solid waste may be decontaminated by autoclaving at 121°C and 15 psi for a minimum of 30-60 minutes. Ensure the waste container is compatible with autoclaving.[6]
-
-
Storage and Disposal:
-
Keep waste containers securely sealed when not in use.
-
Store the containers in a designated satellite accumulation area within the laboratory, away from general work areas.[7]
-
Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for scheduling and handoff.[3]
-
-
Decontamination of Labware:
-
Non-disposable labware should be rinsed, with the initial rinsate collected as liquid hazardous waste.
-
Subsequent cleaning can be performed by soaking in a 10% bleach solution or an appropriate laboratory detergent.[5]
-
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste", "hCT(18-32) contaminated liquid", Accumulation Date | Collection by institutional EHS for licensed disposal. Do not pour down the drain.[4] |
| Solid Waste | Leak-proof container lined with a heavy-duty bag | "Hazardous Waste", "hCT(18-32) contaminated debris", Accumulation Date | Collection by institutional EHS for licensed disposal (e.g., incineration).[4][6] |
| Contaminated PPE | Solid waste container | "Hazardous Waste", "hCT(18-32) contaminated debris", Accumulation Date | Collection by institutional EHS for licensed disposal.[3] |
| Empty Peptide Vials | Solid waste container | "Hazardous Waste", "hCT(18-32) contaminated debris", Accumulation Date | Treat as contaminated solid waste.[4] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of hCT(18-32) waste.
Caption: Workflow for the safe disposal of hCT(18-32) peptide waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
